molecular formula C7H6BClO4 B1289912 5-Borono-2-chlorobenzoic acid CAS No. 913835-32-2

5-Borono-2-chlorobenzoic acid

Cat. No.: B1289912
CAS No.: 913835-32-2
M. Wt: 200.38 g/mol
InChI Key: RHIXAJHFXGTSAL-UHFFFAOYSA-N
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Description

5-Borono-2-chlorobenzoic acid is a useful research compound. Its molecular formula is C7H6BClO4 and its molecular weight is 200.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-borono-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClO4/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIXAJHFXGTSAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629621
Record name 5-Borono-2-chlorobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913835-32-2
Record name 5-Borono-2-chlorobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-(dihydroxyboranyl)benzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Bromo-2-chlorobenzoic acid (CAS No: 21739-92-4), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] The document details quantitative physical data, experimental protocols for its synthesis and purity assessment, and logical workflows to support laboratory and development activities.

Core Physical and Chemical Properties

5-Bromo-2-chlorobenzoic acid is a halogenated aromatic carboxylic acid.[2] Its structure, featuring a bromo and a chloro substituent on the benzoic acid backbone, imparts specific reactivity and physical characteristics crucial for its application in organic synthesis.[2][3] At room temperature, it typically exists as a white to off-white or beige crystalline solid or powder.[2][4][5]

Quantitative Data Summary

The following table summarizes the key physical properties of 5-Bromo-2-chlorobenzoic acid compiled from various sources.

PropertyValueSource(s)
Molecular Formula C₇H₄BrClO₂[6][7][8]
Molecular Weight 235.46 g/mol [3][7][8]
Melting Point 154-156 °C[4][5][6][9][10]
Boiling Point 324.5 ± 27.0 °C (Predicted)[6][9][11]
Density 1.8 ± 0.1 g/cm³[6]
Water Solubility 2.63 g/L (at 20°C)[9][11]
Organic Solvent Solubility Freely soluble in Toluene and Methanol.[4] More soluble in ethanol and dichloromethane than in water.[2]
pKa 2.49 ± 0.25 (Predicted)[11]
Appearance White to off-white crystalline powder/solid[2][4]

Experimental Protocols

While detailed experimental procedures for the determination of each physical property are not extensively published in the reviewed literature, standardized methods such as capillary melting point apparatus for melting point, and gas chromatography or high-performance liquid chromatography for purity assessment are standard.[12] The following sections detail the widely cited method for its synthesis and the analytical techniques used for its characterization.

Synthesis of 5-Bromo-2-chlorobenzoic Acid

A common and direct method for synthesizing 5-Bromo-2-chlorobenzoic acid is through the regioselective electrophilic bromination of 2-chlorobenzoic acid.[3] The directing effects of the ortho-, para-directing chloro group and the meta-directing carboxylic acid group synergistically favor the introduction of the bromine atom at the C5 position.[3]

Materials:

  • 2-chlorobenzoic acid

  • Concentrated sulfuric acid

  • N-bromosuccinimide (NBS)

  • Sodium sulfide (or other catalysts like potassium sulfide, sodium sulfite to inhibit isomer formation)[13]

  • Methanol

  • Water

Procedure: [9][11][13]

  • In a suitable reaction vessel (e.g., a 250mL four-neck flask), add 2-chlorobenzoic acid (0.03 mol), concentrated sulfuric acid (40 mL), and sodium sulfide (0.012 mol).

  • Stir the mixture at a controlled temperature (e.g., 30 °C) for approximately 20 minutes until the solution becomes clear.

  • Add N-bromosuccinimide (0.03 mol) to the solution.

  • Continue the reaction for a short period (e.g., 10 minutes) at the same temperature.

  • Slowly pour the reaction mixture into an ice-water bath (80 mL) to induce crystallization of the crude product.

  • Collect the crude product by filtration.

  • For purification, transfer the filter cake to a clean vessel and add a mixture of methanol (24 mL) and water (36 mL).

  • Heat the suspension to 60 °C, then allow it to cool naturally while stirring to recrystallize the product.

  • Filter the purified solid, wash it with an aqueous methanol solution, and dry under vacuum to yield the final product.

Assay and Purity Determination

The purity of 5-Bromo-2-chlorobenzoic acid is critical for its use in further chemical synthesis. The following methods are cited for assaying the final product:

  • High-Performance Liquid Chromatography (HPLC): Purity is often determined by HPLC with area normalization, a technique that provides high-resolution separation of the main compound from impurities, such as the 4-bromo-2-chlorobenzoic acid isomer.[1]

  • Gas Chromatography (GC): Assay can be performed by gas chromatography, sometimes after derivatization (silylation) to improve the volatility and thermal stability of the analyte.[4][12]

  • Aqueous Acid-Base Titration: This classical chemical method can be used to determine the purity based on the acidic carboxylic group. The sample is dissolved in a suitable solvent and titrated with a standardized base.[12]

Workflow Visualizations

The following diagrams illustrate the logical flow of the synthesis and analysis process for 5-Bromo-2-chlorobenzoic acid.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthesis & Purification 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid Bromination Bromination 2-Chlorobenzoic Acid->Bromination NBS NBS NBS->Bromination H2SO4 H2SO4 H2SO4->Bromination Catalyst Catalyst Catalyst->Bromination Crystallization Crystallization Bromination->Crystallization Crude Product Recrystallization Recrystallization Crystallization->Recrystallization Filtration & Drying Filtration & Drying Recrystallization->Filtration & Drying Final Product Final Product Filtration & Drying->Final Product

Caption: Synthesis and purification workflow for 5-Bromo-2-chlorobenzoic acid.

Analysis_Workflow cluster_methods Analytical Methods Sample Purified Product HPLC HPLC Sample->HPLC GC GC Sample->GC Titration Titration Sample->Titration Data Purity & Assay Data HPLC->Data GC->Data Titration->Data

Caption: Analytical workflow for purity assessment of the final product.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromo-2-chlorobenzoic Acid

This technical guide provides a comprehensive overview of 5-Bromo-2-chlorobenzoic acid, a halogenated benzoic acid derivative with significant applications in organic synthesis and pharmaceutical development. Its utility as a versatile building block stems from the distinct reactivity conferred by the bromo, chloro, and carboxylic acid functional groups.[1] This document outlines its chemical identity, physicochemical properties, and detailed synthesis protocols.

Chemical Structure and IUPAC Nomenclature

The formal IUPAC name for this compound is 5-bromo-2-chlorobenzoic acid .[2] It is also known by synonyms such as 2-chloro-5-bromobenzoic acid. The molecular formula is C₇H₄BrClO₂.[2][3]

Caption: 2D chemical structure of 5-Bromo-2-chlorobenzoic acid.

Physicochemical Properties

5-Bromo-2-chlorobenzoic acid is typically a white to off-white or light yellow crystalline solid at room temperature.[1][4] A summary of its key quantitative properties is provided in the table below.

PropertyValueSource
Molecular FormulaC₇H₄BrClO₂[2][3][5]
Molecular Weight235.46 g/mol [2][3]
Melting Point150-156 °C[1][4]
Solubility in Water2.63 g/L at 20°C[4]
Density1.7312 g/cm³ (estimate)[4]
pKa2.49 (Predicted)[4]

Experimental Protocols for Synthesis

Several synthetic routes for the preparation of 5-Bromo-2-chlorobenzoic acid have been reported. The choice of method often depends on the desired scale, purity requirements, and available starting materials. Below are detailed protocols for two common methods.

Method 1: Bromination of 2-Chlorobenzoic Acid

This method involves the direct bromination of 2-chlorobenzoic acid using N-bromosuccinimide (NBS) in the presence of concentrated sulfuric acid.

Experimental Workflow:

G start Start step1 Add 2-chlorobenzoic acid, concentrated H₂SO₄, and Na₂S to a reaction vessel. start->step1 step2 Stir at 30°C until the solution is clear. step1->step2 step3 Add N-bromosuccinimide (NBS). step2->step3 step4 Continue reaction for 10 minutes at 30°C. step3->step4 step5 Pour the reaction mixture into an ice water bath for crystallization. step4->step5 step6 Filter to obtain the crude product. step5->step6 step7 Recrystallize from methanol and water. step6->step7 step8 Filter, wash with aqueous methanol, and dry. step7->step8 end End: Obtain pure 5-bromo-2-chlorobenzoic acid step8->end

Caption: Workflow for the synthesis of 5-Bromo-2-chlorobenzoic acid via bromination.

Detailed Protocol:

  • To a 250 mL four-necked flask, sequentially add 4.7 g (0.03 mol) of 2-chlorobenzoic acid, 40 mL of concentrated sulfuric acid, and 0.936 g (0.012 mol) of sodium sulfide.[4][6]

  • Stir the mixture at 30°C for 20 minutes until the solution becomes clear.[4][6]

  • Add 5.334 g (0.03 mol) of N-bromosuccinimide to the reaction mixture.[4][6]

  • Continue the reaction for an additional 10 minutes at 30°C.[4][6]

  • Slowly pour the reaction solution into an 80 mL ice water bath to induce crystallization of the crude product.[4][6]

  • Collect the crude product by filtration.[6]

  • Transfer the filter cake to a 250 mL four-necked flask and add 24 mL of methanol and 36 mL of water.[6]

  • Heat the mixture to 60°C, then allow it to cool naturally while stirring to recrystallize the product.[6]

  • Filter the purified product, wash with 20 mL of a 40% (v/v) aqueous methanol solution, and dry at 55°C for 6 hours to yield the final product.[6]

Method 2: Synthesis from 2-Chlorobenzonitrile

This two-step method involves the bromination of 2-chlorobenzonitrile followed by hydrolysis to yield the desired carboxylic acid.[7]

Experimental Workflow:

G start Start step1 Bromination of 2-chlorobenzonitrile to form 5-bromo-2-chlorobenzonitrile. start->step1 step2 Hydrolyze the 5-bromo-2-chlorobenzonitrile product in a sodium hydroxide solution at 90°C. step1->step2 step3 Cool the reaction mixture to 5±5°C. step2->step3 step4 Add concentrated hydrochloric acid to precipitate the product. step3->step4 step5 Stir for 3 hours. step4->step5 step6 Filter the product, wash with ice water, and dry. step5->step6 end End: Obtain pure 5-bromo-2-chlorobenzoic acid step6->end

Caption: Two-step synthesis of 5-Bromo-2-chlorobenzoic acid from 2-chlorobenzonitrile.

Detailed Protocol:

  • Step 1: Bromination: Contact 2-chlorobenzonitrile with a suitable brominating reagent to prepare 5-bromo-2-chlorobenzonitrile.[7] (Note: The specific bromination reagent and conditions are not detailed in the provided search result but would typically involve reagents like bromine or NBS).

  • Step 2: Hydrolysis:

    • Add the 5-bromo-2-chlorobenzonitrile product to a mixed solution of 1000 mL of water and 72 g (1.8 mol) of sodium hydroxide.[7]

    • Slowly heat the mixture to 90°C in a hot water bath and maintain this temperature with stirring for 4 hours.[7]

    • Monitor the reaction by HPLC until the starting material is less than 1.0%.[7]

    • Remove the hot water bath and cool the system to 5 ± 5°C using an ice-water bath.[7]

    • Slowly add 281.6 g of concentrated hydrochloric acid, which will cause a large amount of white solid to precipitate.[7]

    • After the addition is complete, continue stirring at this temperature for 3 hours.[7]

    • Filter the resulting solid, wash the filter cake with 200 mL of ice water, and then dry it in a circulating oven at 40°C for 12 hours to obtain the final 5-bromo-2-chlorobenzoic acid product.[7]

Applications in Research and Development

5-Bromo-2-chlorobenzoic acid serves as a crucial intermediate in the synthesis of a wide range of organic molecules.[1] Its applications are found in the pharmaceutical, agrochemical, and material science sectors.[1] Notably, it is a key raw material in the production of certain antidiabetic drugs.[8] The presence of three distinct functional groups allows for selective chemical transformations, making it a valuable tool for creating molecular diversity and exploring structure-activity relationships in drug discovery.[1]

References

An In-depth Technical Guide to 5-Bromo-2-chlorobenzoic Acid (CAS: 21739-92-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-chlorobenzoic acid, a crucial chemical intermediate in the pharmaceutical industry. This document consolidates its chemical and physical properties, safety information, detailed synthesis protocols, and significant applications, with a focus on its role in the development of modern therapeutics.

Core Chemical and Physical Properties

5-Bromo-2-chlorobenzoic acid, with the CAS number 21739-92-4, is a halogenated benzoic acid derivative.[1] Its unique substitution pattern makes it a valuable building block in organic synthesis.[2] The compound typically appears as a white to light yellow crystalline powder.[3]

PropertyValueSource
Molecular Formula C₇H₄BrClO₂[4][5][6]
Molecular Weight 235.46 g/mol [5][6]
Melting Point 154-156 °C[3][7]
Solubility Soluble in water (2.63 g/L at 20°C)[3]
Appearance White to light yellow crystal powder[3]
IUPAC Name 5-bromo-2-chlorobenzoic acid[4]
InChI Key FGERXQWKKIVFQG-UHFFFAOYSA-N[4]
SMILES C1=CC(=C(C=C1Br)C(=O)O)Cl[4]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of 5-Bromo-2-chlorobenzoic acid. This information is available from various sources, including PubChem and ChemicalBook, which provide access to 1H NMR, Mass Spectrometry, and IR spectra.[4][8] The NIST WebBook also offers IR and mass spectrum data for this compound.[5][6]

Safety and Handling

5-Bromo-2-chlorobenzoic acid is associated with certain hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is known to cause skin and serious eye irritation.[4]

Hazard Statements:

  • H315: Causes skin irritation[4]

  • H319: Causes serious eye irritation[4]

  • H335: May cause respiratory irritation

Precautionary Statements:

Appropriate personal protective equipment (PPE), such as gloves, eye shields, and a dust mask (type N95), should be worn when handling this compound. Store in a dry, room-temperature environment.[3][9]

Applications in Drug Development and Agrochemicals

5-Bromo-2-chlorobenzoic acid is a key intermediate in the synthesis of various organic compounds.[1] Its most prominent application is in the pharmaceutical industry, particularly in the production of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.[2][10] It is an essential starting material for the synthesis of Dapagliflozin and Empagliflozin.[2][11]

Beyond pharmaceuticals, this compound also serves as an intermediate in the manufacturing of agrochemicals, such as herbicides, insecticides, and fungicides.[1][9] It is also utilized in material science for the synthesis of dyes and polymers.[1]

Experimental Protocols: Synthesis of 5-Bromo-2-chlorobenzoic acid

Several methods for the synthesis of 5-Bromo-2-chlorobenzoic acid have been reported. Below are detailed protocols for two common approaches.

Method 1: Bromination of 2-Chlorobenzoic Acid

This method involves the direct bromination of 2-chlorobenzoic acid using N-bromosuccinimide (NBS) in a sulfuric acid system.[3][12] A catalyst, such as sodium sulfide, is added to inhibit the formation of the unwanted isomer, 4-bromo-2-chlorobenzoic acid.[12]

Materials:

  • 2-chlorobenzoic acid

  • N-bromosuccinimide (NBS)

  • Concentrated sulfuric acid

  • Sodium sulfide (catalyst)

  • Methanol

  • Water

Procedure:

  • In a 250mL four-necked flask, add 4.7g (0.03 mol) of 2-chlorobenzoic acid, 40mL of concentrated sulfuric acid, and 0.936g (0.012 mol) of sodium sulfide.[3][13]

  • Stir the mixture at 30 °C for 20 minutes until the solution is clear.[3][13]

  • Add 5.334g (0.03 mol) of N-bromosuccinimide.[3][13]

  • Continue the reaction for 10 minutes at 30 °C.[3][13]

  • Slowly pour the reaction mixture into 80mL of an ice-water bath to induce crystallization of the crude product.[3][13]

  • Filter the crude product.

  • For recrystallization, add the filter cake to a flask with 24mL of methanol and 36mL of water.[3][13]

  • Heat the mixture to 60 °C, then allow it to cool naturally while stirring to promote crystallization.[3][13]

  • Filter the purified product, wash with a 40% methanol-water solution, and dry at 55 °C for 6 hours.[13] This process can yield a product with a purity of over 99.5%.[12]

Synthesis_Method_1 cluster_reactants Reactants & Reagents cluster_process Reaction & Purification cluster_product Product 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid Reaction Bromination (30°C) 2-Chlorobenzoic Acid->Reaction NBS N-Bromosuccinimide NBS->Reaction H2SO4 Conc. H₂SO₄ H2SO4->Reaction Na2S Sodium Sulfide (Catalyst) Na2S->Reaction Crystallization Ice Water Crystallization Reaction->Crystallization Pour into ice water Recrystallization Methanol/Water Recrystallization Crystallization->Recrystallization Filter & Redissolve Product 5-Bromo-2-chlorobenzoic acid Recrystallization->Product Filter & Dry

Synthesis of 5-Bromo-2-chlorobenzoic acid via Bromination.
Method 2: From 2-Chlorobenzonitrile

This alternative synthesis route starts with 2-chlorobenzonitrile and involves a two-step process of bromination followed by hydrolysis.[14]

Materials:

  • 2-chlorobenzonitrile

  • Brominating agent (e.g., Bromine)

  • Sodium hydroxide

  • Concentrated Hydrochloric acid

Procedure:

  • Bromination: React 2-chlorobenzonitrile with a brominating agent to produce 5-bromo-2-chlorobenzonitrile.[14]

  • Hydrolysis: a. Add the 5-bromo-2-chlorobenzonitrile product to a solution of sodium hydroxide in water.[13] b. Slowly heat the mixture to 90 °C and stir for 4 hours to form the sodium salt of 5-bromo-2-chlorobenzoic acid.[13] c. Cool the reaction mixture to 5 ± 5 °C using an ice-water bath.[13] d. Acidify the solution with concentrated hydrochloric acid to precipitate the 5-bromo-2-chlorobenzoic acid product.[13] e. Filter, rinse, and dry the final product. This method has been reported to yield a product with a purity of 99.90%.[13]

Synthesis_Method_2 2-Chlorobenzonitrile 2-Chlorobenzonitrile Bromination Bromination 2-Chlorobenzonitrile->Bromination Intermediate 5-Bromo-2-chlorobenzonitrile Bromination->Intermediate Hydrolysis Alkaline Hydrolysis (NaOH, 90°C) Intermediate->Hydrolysis Salt Sodium 5-Bromo-2-chlorobenzoate Hydrolysis->Salt Acidification Acidification (HCl) Salt->Acidification Product 5-Bromo-2-chlorobenzoic acid Acidification->Product

Synthesis from 2-Chlorobenzonitrile.

Role in SGLT2 Inhibitor Synthesis

The primary importance of 5-Bromo-2-chlorobenzoic acid in drug development is its role as a key building block for SGLT2 inhibitors. The following diagram illustrates the logical relationship of this compound in the synthesis of Dapagliflozin, a widely used anti-diabetic medication.

Drug_Synthesis_Workflow Start 5-Bromo-2-chlorobenzoic acid (Key Intermediate) Step1 Multi-step Chemical Transformations Start->Step1 Drug Dapagliflozin (SGLT2 Inhibitor) Step1->Drug Outcome Treatment of Type 2 Diabetes Drug->Outcome

Role in Dapagliflozin Synthesis.

This technical guide highlights the fundamental properties, synthesis, and applications of 5-Bromo-2-chlorobenzoic acid. Its critical role as a versatile intermediate, particularly in the synthesis of life-saving medications, underscores its importance in the fields of chemistry and drug development.

References

Synthesis of 5-Bromo-2-chlorobenzoic acid from 2-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-chlorobenzoic Acid from 2-chlorobenzoic Acid

Introduction

5-Bromo-2-chlorobenzoic acid is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably for antidiabetic drugs such as Dapagliflozin and Empagliflozin[1]. Its chemical structure, featuring both bromine and chlorine substituents, allows for versatile functionalization in the development of complex organic molecules[2]. This guide provides a detailed overview of a high-selectivity method for synthesizing 5-Bromo-2-chlorobenzoic acid, starting from the readily available precursor, 2-chlorobenzoic acid.

The direct bromination of 2-chlorobenzoic acid presents a significant challenge: the formation of undesired isomers, particularly 4-bromo-2-chlorobenzoic acid, which can be difficult to separate from the target compound[1][3]. This guide focuses on a modern approach that utilizes an NBS/sulfuric acid system in the presence of a sulfur-based catalyst to inhibit the formation of the 4-bromo isomer, thereby enhancing the reaction's selectivity and yield[4]. This method is advantageous due to its simple process, low cost, and the high purity of the final product[4].

Reaction Pathway and Mechanism

The core of the synthesis is an electrophilic aromatic substitution reaction. 2-chlorobenzoic acid is brominated using N-bromosuccinimide (NBS) in a concentrated sulfuric acid medium. The directing effects of the substituents on the benzene ring (a deactivating, ortho-para directing chlorine atom and a deactivating, meta directing carboxylic acid group) lead to a mixture of brominated products. However, the addition of a catalyst such as sodium sulfite, sodium sulfide, or potassium sulfide has been shown to significantly inhibit the formation of the 4-bromo-2-chlorobenzoic acid impurity, favoring the desired 5-bromo isomer[4].

Below is a diagram illustrating the synthetic workflow.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product 2-chlorobenzoic_acid 2-Chlorobenzoic Acid Bromination Controlled Monobromination 2-chlorobenzoic_acid->Bromination Reagents NBS Concentrated H₂SO₄ Sodium Sulfite (Catalyst) Reagents->Bromination Quenching Quench in Ice Water Bromination->Quenching Reaction Mixture Filtration Filtration Quenching->Filtration Crude Product Slurry Recrystallization Recrystallization (e.g., Methanol/Water) Filtration->Recrystallization Crude Product Final_Product High-Purity 5-Bromo-2-chlorobenzoic Acid Recrystallization->Final_Product

Caption: Experimental workflow for the synthesis of 5-Bromo-2-chlorobenzoic acid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the high-selectivity synthesis of 5-Bromo-2-chlorobenzoic acid. The data is compiled from patented experimental procedures[4][5].

ParameterValue / RangeNotes
Reactants
2-Chlorobenzoic Acid1.0 mol eqStarting material
N-Bromosuccinimide (NBS)0.5 - 1.5 mol eqBrominating agent
Catalyst
Sodium Sulfite0.2 - 1.0 mol eqInhibits 4-bromo isomer formation
Solvent
Concentrated Sulfuric AcidSufficient quantityServes as solvent and catalyst
Reaction Conditions
Temperature10 - 50 °CReaction temperature range[4]
Reaction Time10 - 120 minutesDependent on temperature and scale
Purification
Recrystallization SolventMethanol/Water, Ethanol, Acetic AcidTo achieve high purity[4]
Yield & Purity
YieldUp to 85%After purification[4][5]
Purity (HPLC)> 99.5%After a single recrystallization[4]

Detailed Experimental Protocol

This protocol is adapted from the high-selectivity method described in patent CN110002989B[4].

Materials and Equipment:

  • 2-Chlorobenzoic acid

  • N-Bromosuccinimide (NBS)

  • Sodium sulfite (or sodium sulfide)

  • Concentrated sulfuric acid (98%)

  • Methanol

  • Deionized water

  • Four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel

  • Ice-water bath

  • Heating mantle

  • Büchner funnel and filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a 250 mL four-necked flask, add 4.70 g (0.03 mol) of 2-chlorobenzoic acid.

    • To this, add 40 mL of concentrated sulfuric acid and 2.27 g (0.018 mol) of sodium sulfite[4].

  • Dissolution and Cooling:

    • Stir the mixture at 10 °C using an ice-water bath until all solids are completely dissolved and the solution is clear. This may take approximately 20 minutes[4].

  • Bromination:

    • Once the solution is clear and the temperature is stable at 10 °C, add 3.20 g (0.018 mol) of N-bromosuccinimide in portions, ensuring the temperature is maintained.

    • Continue to stir the reaction mixture at 10 °C for 120 minutes[4].

  • Work-up and Isolation of Crude Product:

    • Prepare a beaker containing 80 mL of an ice-water slurry.

    • Slowly pour the reaction mixture into the ice-water bath with vigorous stirring to precipitate the crude product[4].

    • Filter the resulting solid using a Büchner funnel and wash the filter cake with cold deionized water to remove residual acid.

  • Purification by Recrystallization:

    • Transfer the crude solid filter cake to a 250 mL flask.

    • Add a mixture of 24 mL of methanol and 36 mL of water[5].

    • Heat the mixture to 60 °C with stirring until the solid dissolves completely.

    • Allow the solution to cool down naturally to room temperature, followed by further cooling in an ice bath to maximize crystallization.

    • Filter the purified white solid, wash with a small amount of cold 40% methanol-water solution, and dry under vacuum at 55 °C for 6 hours[5].

  • Characterization:

    • The final product, 5-Bromo-2-chlorobenzoic acid, should be a white solid.

    • Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, LC-MS, and HPLC. A purity of over 99.5% can be expected[4].

Safety Considerations

  • Concentrated sulfuric acid is highly corrosive and must be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles[2].

  • N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated area.

  • The reaction should be performed with caution, as the addition of reagents can be exothermic.

  • Proper disposal of chemical waste must be followed according to institutional and local regulations[2].

References

An In-depth Technical Guide to the Solubility of 5-Bromo-2-chlorobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility of 5-Bromo-2-chlorobenzoic acid, a key intermediate in the pharmaceutical industry, particularly in the synthesis of SGLT2 inhibitors.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its solubility in various organic solvents, experimental protocols for solubility determination, and its role in significant synthetic pathways.

Physicochemical Properties and Solubility Profile

5-Bromo-2-chlorobenzoic acid (CAS No. 21739-92-4) is a white to off-white crystalline solid.[4][5] Its structure, featuring both a bromine and a chlorine atom on the benzoic acid backbone, significantly influences its physical and chemical properties, including its solubility.

Qualitative Solubility

5-Bromo-2-chlorobenzoic acid is characterized as being sparingly soluble in water but demonstrates greater solubility in various organic solvents.[4][5][6] Commonly cited organic solvents in which it is soluble include ethanol, methanol, and dichloromethane.[4] Another source also indicates its solubility in acetone.[5]

Quantitative Solubility Data

Table 1: Quantitative Solubility of 5-Bromo-2-chlorobenzoic Acid

SolventTemperature (°C)Solubility (g/L)
Water202.63[5][7]

Experimental Protocol for Solubility Determination

A precise and reproducible experimental protocol is crucial for determining the solubility of a compound. While a specific, detailed protocol for 5-Bromo-2-chlorobenzoic acid is not widely published, a general method for determining the solubility of carboxylic acids can be adapted. The following protocol is based on standard laboratory practices for solubility assessment.

Materials and Equipment
  • 5-Bromo-2-chlorobenzoic acid (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, dichloromethane)

  • Analytical balance

  • Vials or test tubes with secure caps

  • Constant temperature bath or shaker incubator

  • Magnetic stirrer and stir bars

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure: Isothermal Shake-Flask Method
  • Preparation of Saturated Solutions:

    • Add an excess amount of 5-Bromo-2-chlorobenzoic acid to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette.

    • Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of 5-Bromo-2-chlorobenzoic acid in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the analyte in the experimental samples.

  • Calculation:

    • Calculate the solubility of 5-Bromo-2-chlorobenzoic acid in the respective solvent at the given temperature using the following formula:

    Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of flask) / Initial volume of supernatant

Role in Pharmaceutical Synthesis and Logical Workflows

5-Bromo-2-chlorobenzoic acid is a pivotal building block in the synthesis of several modern pharmaceuticals, most notably the SGLT2 (sodium-glucose co-transporter 2) inhibitors, such as Dapagliflozin and Empagliflozin.[1][2][3] These drugs are at the forefront of treating type 2 diabetes.

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of how 5-Bromo-2-chlorobenzoic acid is utilized as a key intermediate in the synthesis of SGLT2 inhibitors.

Synthesis_Pathway 5-Bromo-2-chlorobenzoic_acid 5-Bromo-2-chlorobenzoic Acid Intermediate_1 Acyl Chloride Formation 5-Bromo-2-chlorobenzoic_acid->Intermediate_1 SOCl2 or (COCl)2 Intermediate_2 Friedel-Crafts Acylation Intermediate_1->Intermediate_2 Lewis Acid (e.g., AlCl3) Intermediate_3 Reduction & Glycosidation Intermediate_2->Intermediate_3 Series of steps SGLT2_Inhibitor SGLT2 Inhibitor (e.g., Dapagliflozin) Intermediate_3->SGLT2_Inhibitor Final modifications

Synthesis of SGLT2 Inhibitors.
Experimental Workflow Visualization

The following diagram outlines the general experimental workflow for determining the solubility of 5-Bromo-2-chlorobenzoic acid.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_results Results Start Start: Add excess solute to solvent Equilibration Equilibration (Constant T, Agitation) Start->Equilibration Settling Allow excess solid to settle Equilibration->Settling Filtration Filter supernatant Settling->Filtration Dilution Dilute sample for analysis Filtration->Dilution Quantification Quantify concentration (HPLC/UV-Vis) Dilution->Quantification Calculation Calculate solubility Quantification->Calculation End End: Solubility Data Calculation->End

Solubility Determination Workflow.

Conclusion

5-Bromo-2-chlorobenzoic acid is a compound of significant interest in the pharmaceutical industry due to its role as a key intermediate. Understanding its solubility in various organic solvents is critical for process development, optimization of reaction conditions, and purification strategies. This guide provides a foundational understanding of its solubility profile and a practical, generalized protocol for its experimental determination. Further research to establish a comprehensive quantitative solubility database across a wider range of solvents and temperatures would be highly beneficial for the scientific and industrial communities.

References

Technical Guide: Physicochemical Properties and Synthesis of 5-Bromo-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, specifically the melting and boiling points, of 5-Bromo-2-chlorobenzoic acid. It also details standardized experimental protocols for the determination of these properties and outlines a common workflow for its synthesis and purification.

Core Physicochemical Data

5-Bromo-2-chlorobenzoic acid, a valuable building block in organic synthesis, particularly for pharmaceuticals, possesses distinct physical properties that are crucial for its handling, reaction optimization, and characterization.

PropertyValueSource(s)
Melting Point154-156 °C[1][2][3][4][5]
155.0-162.0 °C[6]
157-160 °C[7][8]
Boiling Point324.5 ± 27.0 °C at 760 mmHg[1][3][5][9]
316 °C[10]
No information available[4]

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for the verification of a compound's identity and purity. The following are detailed methodologies for these measurements.

Melting Point Determination (Capillary Method)

This method is widely used for the determination of the melting point of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Sealed-end capillary tubes

  • Mortar and pestle

  • Spatula

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: A small amount of the crystalline 5-Bromo-2-chlorobenzoic acid is finely powdered using a mortar and pestle.[11]

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. The sample height should be approximately 1-2 mm.[5]

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

  • Heating and Observation:

    • For an unknown sample, a rapid heating rate (e.g., 20°C/min) can be used to determine an approximate melting range.[10]

    • For a more precise measurement, the apparatus is heated rapidly to a temperature about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.[5]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. A pure substance typically has a sharp melting range of 0.5-1.0°C.

Boiling Point Determination (Capillary Method)

This micro-method is suitable for determining the boiling point of small quantities of a liquid. Since 5-Bromo-2-chlorobenzoic acid is a solid at room temperature, it would first need to be melted to apply this method to its liquid state.

Apparatus:

  • Thiele tube or a beaker with a high-boiling point liquid (e.g., mineral oil)

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Bunsen burner or heating mantle

  • Clamp and stand

Procedure:

  • Sample Preparation: A few milliliters of the molten 5-Bromo-2-chlorobenzoic acid are placed in a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid in the test tube.[1]

  • Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then immersed in the heating bath (Thiele tube or oil bath).[6]

  • Heating: The heating bath is heated gently and uniformly.[2]

  • Observation: As the liquid heats up, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[1]

  • Data Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[12]

Synthesis and Purification Workflow

The following diagram illustrates a common laboratory-scale synthesis and purification workflow for 5-Bromo-2-chlorobenzoic acid, starting from 2-chlorobenzoic acid.

Synthesis_Workflow Synthesis and Purification of 5-Bromo-2-chlorobenzoic Acid A Start: 2-chlorobenzoic acid B Dissolution in concentrated H2SO4 A->B Reactant C Addition of N-bromosuccinimide (NBS) B->C Reagent Addition D Bromination Reaction C->D Initiation E Quenching in ice-water bath D->E Reaction Work-up F Crystallization of crude product E->F Precipitation G Filtration F->G Separation H Crude 5-Bromo-2-chlorobenzoic acid G->H Isolated Crude I Recrystallization from Methanol/Water H->I Purification J Filtration and Washing I->J Isolation K Drying J->K Solvent Removal L Final Product: Pure 5-Bromo-2-chlorobenzoic acid K->L Final Product

References

Spectroscopic Profile of 5-Bromo-2-chlorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2-chlorobenzoic acid is a dihalogenated derivative of benzoic acid with the chemical formula C₇H₄BrClO₂. It serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2-chlorobenzoic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

5-Bromo-2-chlorobenzoic acid is a white to off-white crystalline solid at room temperature.[1] It is sparingly soluble in water but shows good solubility in organic solvents.

PropertyValue
Molecular FormulaC₇H₄BrClO₂
Molecular Weight235.46 g/mol [2]
Melting Point154-156 °C[3]
AppearanceWhite to off-white crystalline powder[1]
CAS Number21739-92-4[2]

Spectroscopic Data

The structural elucidation of 5-Bromo-2-chlorobenzoic acid is heavily reliant on various spectroscopic techniques. The following sections detail the data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 5-Bromo-2-chlorobenzoic acid in deuterated chloroform (CDCl₃) typically exhibits signals corresponding to the aromatic protons and the carboxylic acid proton.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.05broad singlet1H-COOH
8.13singlet1HAr-H
7.58doublet1HAr-H
7.35doublet1HAr-H

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum in CDCl₃ provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
165.93C=O (Carboxylic Acid)
132.99Aromatic C
132.86Aromatic C
132.41Aromatic C
130.55Aromatic C
130.39Aromatic C
125.02Aromatic C
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Bromo-2-chlorobenzoic acid shows characteristic absorption bands for the carboxylic acid group and the substituted benzene ring.

Wavenumber (cm⁻¹)IntensityAssignment
~3000BroadO-H stretch (Carboxylic Acid)
~1700StrongC=O stretch (Carboxylic Acid)
~1600-1450Medium-StrongC=C stretch (Aromatic Ring)
~1300MediumC-O stretch
~900-650StrongC-H bend (Aromatic) / C-Cl / C-Br
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum of 5-Bromo-2-chlorobenzoic acid exhibits a characteristic isotopic pattern for the molecular ion peak.[1]

m/zRelative AbundanceAssignment
234~75%[M]⁺ (with ³⁵Cl and ⁷⁹Br)
236~100%[M]⁺ (with ³⁷Cl and ⁷⁹Br or ³⁵Cl and ⁸¹Br)
238~25%[M]⁺ (with ³⁷Cl and ⁸¹Br)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

A standard protocol for NMR analysis of benzoic acid derivatives involves dissolving the sample in a deuterated solvent.[4]

NMR Sample Preparation and Analysis Workflow
  • Sample Preparation : Weigh 5-25 mg of 5-Bromo-2-chlorobenzoic acid for ¹H NMR or 50-100 mg for ¹³C NMR.[4]

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.[4]

  • Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).[4]

  • Transfer : Transfer the solution to a 5 mm NMR tube.

  • Acquisition : Acquire the NMR spectrum on a spectrometer (e.g., 400 MHz).

  • Processing : Process the raw data by applying Fourier transform, phasing, and baseline correction.[4]

  • Analysis : Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.

IR Spectroscopy Protocol (Thin Solid Film)

For solid samples, a thin film can be prepared for IR analysis.[5]

IR Thin Solid Film Preparation Workflow
  • Dissolution : Dissolve a small amount (around 50 mg) of 5-Bromo-2-chlorobenzoic acid in a few drops of a volatile organic solvent like methylene chloride.[5]

  • Deposition : Apply a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[5]

  • Evaporation : Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.[5]

  • Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Cleaning : After analysis, clean the salt plate with a suitable solvent (e.g., acetone) and return it to a desiccator.[5]

Mass Spectrometry Protocol (Electron Ionization)

Electron Ionization (EI) is a common method for analyzing small organic molecules.

Electron Ionization Mass Spectrometry Workflow
  • Sample Introduction : Introduce a small quantity of the solid sample into the mass spectrometer, often via a direct insertion probe.

  • Vaporization : Heat the sample under high vacuum to promote vaporization.

  • Ionization : Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation (molecular ion).

  • Fragmentation : The high energy of the molecular ion often leads to fragmentation into smaller, charged species.

  • Analysis : The ions are accelerated and separated in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.

  • Detection : A detector records the abundance of each ion, generating the mass spectrum.

References

An In-depth Technical Guide to 5-Bromo-2-chlorobenzoic Acid: Reactivity and Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical and Spectroscopic Properties

5-Bromo-2-chlorobenzoic acid is a white to off-white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the tables below, providing a quantitative basis for its handling and application in various experimental settings.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular FormulaC₇H₄BrClO₂[1][3]
Molecular Weight235.46 g/mol [3]
Melting Point154-156 °C[4][5]
SolubilitySparingly soluble in water; Soluble in organic solvents such as ethanol, methanol, and dichloromethane.[1][1]
pKaData not available in search results.
Table 2: Spectroscopic Data
SpectroscopyKey FeaturesSource
¹H NMR Aromatic protons exhibit characteristic shifts and coupling patterns.[6]
¹³C NMR Distinct signals for the carboxyl carbon and the halogenated aromatic carbons.[6]
IR Spectroscopy Characteristic absorptions for O-H (carboxylic acid), C=O (carbonyl), and C-Br/C-Cl bonds.[7]
Mass Spectrometry Molecular ion peak and isotopic pattern characteristic of a compound containing bromine and chlorine.[7]

Reactivity and Functional Group Analysis

The chemical behavior of 5-bromo-2-chlorobenzoic acid is dictated by the electronic effects of its three functional groups. The interplay of these groups on the aromatic ring governs the molecule's reactivity in various organic transformations.

The Carboxylic Acid Group

The carboxylic acid moiety is an electron-withdrawing group and a key site for reactions such as esterification, amidation, and reduction to the corresponding alcohol. The acidity of the carboxylic proton is enhanced by the electron-withdrawing nature of the two halogen substituents on the aromatic ring.

The Halogen Substituents: Chloro and Bromo Groups

Both the chlorine and bromine atoms are electron-withdrawing via induction and weakly electron-donating through resonance. Their presence deactivates the aromatic ring towards electrophilic substitution. However, they also serve as directing groups for incoming electrophiles and are potential sites for nucleophilic aromatic substitution.

Directing Effects in Electrophilic Aromatic Substitution

The regioselectivity of further substitution on the aromatic ring is a critical aspect of the reactivity of 5-bromo-2-chlorobenzoic acid. The directing effects of the existing substituents are as follows:

  • -COOH (Carboxylic Acid): A meta-director.

  • -Cl (Chloro): An ortho-, para-director.

  • -Br (Bromo): An ortho-, para-director.

The combination of these directing effects makes the prediction of the site of further electrophilic attack complex and dependent on the specific reaction conditions. The diagram below illustrates these directing influences.

G mol cooh Carboxylic Acid (-COOH) meta-directing mol->cooh cl Chloro (-Cl) ortho, para-directing mol->cl br Bromo (-Br) ortho, para-directing mol->br

Caption: Directing effects of functional groups on the aromatic ring.

Key Reactions and Synthetic Utility

5-Bromo-2-chlorobenzoic acid is a valuable intermediate in the synthesis of more complex molecules. Its functional groups provide multiple handles for a variety of chemical transformations.

Reactions of the Carboxylic Acid Group

The carboxylic acid can be readily converted into a range of derivatives:

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester.

  • Amidation: Activation of the carboxylic acid (e.g., to an acyl chloride) followed by reaction with an amine forms an amide.

  • Reduction: Strong reducing agents like lithium aluminum hydride can reduce the carboxylic acid to a primary alcohol.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the carboxylic acid group activates the aromatic ring towards nucleophilic attack, potentially allowing for the displacement of one of the halogen atoms by a strong nucleophile. The relative leaving group ability (Br > Cl) and the positions of the halogens influence which one is more susceptible to substitution.

Cross-Coupling Reactions

The bromo and chloro substituents are suitable for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

The following diagram illustrates the synthetic potential of 5-bromo-2-chlorobenzoic acid.

G cluster_cooh Carboxylic Acid Reactions cluster_halo Halogen Reactions start 5-Bromo-2-chlorobenzoic Acid ester Esterification start->ester R-OH, H+ amide Amidation start->amide 1. SOCl₂ 2. R₂NH reduction_cooh Reduction to Alcohol start->reduction_cooh LiAlH₄ snar Nucleophilic Aromatic Substitution start->snar Nu⁻ suzuki Suzuki Coupling start->suzuki ArB(OH)₂, Pd cat. heck Heck Coupling start->heck Alkene, Pd cat.

Caption: Key reaction pathways of 5-Bromo-2-chlorobenzoic acid.

Experimental Protocols: Synthesis of 5-Bromo-2-chlorobenzoic Acid

Several methods for the synthesis of 5-bromo-2-chlorobenzoic acid have been reported, with the bromination of 2-chlorobenzoic acid being a common approach.

Method 1: Bromination using N-Bromosuccinimide (NBS)

This method offers high regioselectivity for the desired 5-bromo isomer.[8]

Materials:

  • 2-chlorobenzoic acid

  • Concentrated sulfuric acid

  • N-bromosuccinimide (NBS)

  • Sodium sulfite (catalyst)

  • Ice water

  • Methanol

  • Water

Procedure:

  • In a four-necked flask, add 2-chlorobenzoic acid (0.03 mol), concentrated sulfuric acid (40 mL), and sodium sulfite (0.018 mol).

  • Stir the mixture at 10 °C for 20 minutes until the solution is clear.

  • Add N-bromosuccinimide (0.018 mol) to the reaction mixture.

  • Continue the reaction at 10 °C for 120 minutes.

  • Slowly pour the reaction mixture into an ice water bath (80 mL) to induce crystallization of the crude product.

  • Filter the crude product.

  • For recrystallization, transfer the filter cake to a flask and add methanol (24 mL) and water (36 mL).

  • Heat the mixture to 60 °C to dissolve the solid, then allow it to cool naturally with stirring to promote crystallization.

  • Filter the purified product, wash with a 40% aqueous methanol solution, and dry.

The workflow for this synthesis is depicted below.

G cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2-chlorobenzoic acid and sodium sulfite in H₂SO₄ add_nbs Add NBS start->add_nbs react React at 10°C add_nbs->react crystallize Pour into ice water (Crystallization) react->crystallize filter1 Filter crude product crystallize->filter1 recrystallize Recrystallize from Methanol/Water filter1->recrystallize filter2 Filter pure product recrystallize->filter2 dry Dry filter2->dry product Pure 5-Bromo-2- chlorobenzoic acid dry->product

Caption: Experimental workflow for the synthesis of 5-Bromo-2-chlorobenzoic acid.

Conclusion

5-Bromo-2-chlorobenzoic acid is a highly functionalized aromatic compound with a rich and versatile chemistry. The strategic placement of its carboxylic acid, bromo, and chloro groups provides multiple avenues for synthetic transformations, making it an important building block in the development of novel pharmaceuticals and other specialty chemicals. A thorough understanding of its reactivity, as outlined in this guide, is essential for its effective utilization in research and industrial applications.

References

The Evolving Synthesis of 5-Bromo-2-chlorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-chlorobenzoic acid, a key starting material in the synthesis of numerous pharmaceuticals, most notably the SGLT2 inhibitors Dapagliflozin and Empagliflozin, has a history characterized not by a singular discovery but by an evolution of synthetic methodologies. This technical guide provides an in-depth analysis of the historical development and various synthetic routes to this crucial intermediate. It offers a comparative overview of different manufacturing processes, detailed experimental protocols for key syntheses, and a summary of its physicochemical and spectroscopic data. This document is intended to serve as a comprehensive resource for researchers and professionals in organic synthesis and drug development.

Introduction: A Molecule of Pharmaceutical Importance

5-Bromo-2-chlorobenzoic acid (C7H4BrClO2) is a dihalogenated benzoic acid derivative.[1] Its significance in the pharmaceutical industry has grown substantially with the development of sodium-glucose co-transporter-2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes.[2][3] The specific substitution pattern of the bromine and chlorine atoms on the benzoic acid core makes it an ideal building block for creating complex molecular architectures.[4]

While the exact date and discoverer of 5-Bromo-2-chlorobenzoic acid are not well-documented, its history is intrinsically linked to the broader exploration of halogenated aromatic compounds and the subsequent demand for specific isomers for targeted applications.[5] Early methods for its synthesis were often not suitable for industrial-scale production due to high costs, low yields, and significant environmental concerns.[5] Consequently, research has focused on developing more efficient, cost-effective, and environmentally benign synthetic routes.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of 5-Bromo-2-chlorobenzoic acid is provided in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference(s)
Molecular Formula C7H4BrClO2[1]
Molecular Weight 235.46 g/mol [1]
CAS Number 21739-92-4[1]
Appearance White to off-white crystalline solid[6]
Melting Point 154-156 °C
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[6]
¹H NMR Spectral data available in public databases.[1][7]
¹³C NMR Spectral data available in public databases.[8]
IR Spectra Reference spectra are available.[4][9]
Mass Spectrometry Reference spectra are available.[1][9]

Evolution of Synthetic Methodologies

The synthesis of 5-Bromo-2-chlorobenzoic acid has evolved significantly, driven by the need for high purity and regioselectivity on an industrial scale. The key challenge lies in controlling the position of bromination on the 2-chlorobenzoic acid ring to favor the desired 5-bromo isomer over other potential isomers, such as 4-bromo-2-chlorobenzoic acid.[5] Below is a discussion of the major synthetic routes that have been developed.

Early Synthetic Route: Hydrolysis of 5-Bromo-2-chlorobenzotrifluoride

An early reported method for the synthesis of 5-Bromo-2-chlorobenzoic acid involved the hydrolysis of 5-bromo-2-chlorobenzotrifluoride.[5] This method, however, is not economically viable for large-scale production due to the high cost of the starting material and the generation of fluorine-containing wastewater, which poses environmental challenges.[5]

Direct Bromination of 2-Chlorobenzoic Acid

The most common and direct approach to synthesizing 5-Bromo-2-chlorobenzoic acid is the electrophilic bromination of 2-chlorobenzoic acid.[4][5] The directing effects of the chloro (ortho-, para-directing) and carboxylic acid (meta-directing) groups favor the introduction of the bromine atom at the C5 position.[4]

Various brominating agents and reaction conditions have been employed to optimize this transformation. N-bromosuccinimide (NBS) in a strong acid medium like concentrated sulfuric acid is a frequently used system.[5][10]

A significant advancement in this area has been the use of catalysts or inhibitors to improve the regioselectivity of the bromination and minimize the formation of the undesired 4-bromo isomer.[10]

Synthesis from 2-Chlorobenzotrichloride

Another synthetic strategy involves the use of 2-chlorobenzotrichloride as the starting material.[5][11] This process typically involves a two-step sequence:

  • Bromination: 2-chlorobenzotrichloride is reacted with a brominating agent in the presence of a catalyst to yield 2-chloro-5-bromobenzotrichloride.

  • Hydrolysis: The resulting intermediate is then hydrolyzed under acidic conditions to afford 5-Bromo-2-chlorobenzoic acid.[11]

This "one-pot" approach can offer high yields and purity, making it a viable option for industrial production.[11]

Synthesis from 5-Bromo-2-aminobenzoic Acid Derivatives

A more recent and efficient method starts from derivatives of 5-bromo-2-aminobenzoic acid.[2] This route involves a two-step process:

  • Diazotization and Chlorination: The amino group is converted to a diazonium salt, which is then displaced by a chlorine atom in a Sandmeyer-type reaction.

  • Hydrolysis: The resulting ester is hydrolyzed to yield the final carboxylic acid.

This method is reported to produce the target compound with high yield, good purity, and few isomer impurities, making it suitable for industrial production.[2]

Visualization of Synthetic Pathways

The following diagram illustrates the major synthetic routes to 5-Bromo-2-chlorobenzoic acid.

G A 2-Chlorobenzoic Acid D 5-Bromo-2-chlorobenzoic Acid A->D NBS / H₂SO₄ B 2-Chlorobenzotrichloride E 2-Chloro-5-bromobenzotrichloride B->E Bromination C 5-Bromo-2-aminobenzoic Acid Derivative C->D 1. Diazotization, Chlorination 2. Hydrolysis E->D Hydrolysis

Caption: Major synthetic pathways to 5-Bromo-2-chlorobenzoic acid.

Experimental Protocols

The following are representative experimental protocols for the synthesis of 5-Bromo-2-chlorobenzoic acid based on methods described in the literature.

Protocol 1: Bromination of 2-Chlorobenzoic Acid with NBS

Objective: To synthesize 5-Bromo-2-chlorobenzoic acid via the direct bromination of 2-chlorobenzoic acid using N-bromosuccinimide.

Materials:

  • 2-Chlorobenzoic acid

  • N-bromosuccinimide (NBS)

  • Concentrated sulfuric acid

  • Sodium sulfide (inhibitor)

  • Methanol

  • Water

  • Ice

Procedure:

  • In a suitable reaction vessel, charge 2-chlorobenzoic acid (e.g., 4.7g, 0.03 mol), concentrated sulfuric acid (e.g., 40 mL), and sodium sulfide (e.g., 0.936g, 0.012 mol).

  • Stir the mixture at 30 °C until the solution becomes clear.

  • Add N-bromosuccinimide (e.g., 5.334g, 0.03 mol) to the reaction mixture.

  • Continue the reaction at 30 °C for approximately 10 minutes.

  • Slowly pour the reaction mixture into an ice-water bath to precipitate the crude product.

  • Collect the crude 5-Bromo-2-chlorobenzoic acid by filtration.

  • For purification, transfer the filter cake to a clean vessel and add a mixture of methanol and water (e.g., 24 mL methanol and 36 mL water).

  • Heat the suspension to 60 °C, then allow it to cool naturally with stirring to induce crystallization.

  • Collect the purified product by filtration and dry under vacuum.

(Adapted from CN110002989B) [10]

Protocol 2: Synthesis from 2-Chlorobenzotrichloride

Objective: To synthesize 5-Bromo-2-chlorobenzoic acid from 2-chlorobenzotrichloride in a one-pot method.

Materials:

  • 2-Chlorobenzotrichloride

  • Brominating agent (e.g., Bromine, NBS, or dibromohydantoin)

  • Catalyst (e.g., Iron powder, ferric chloride)

  • Acid for hydrolysis (e.g., Sulfuric acid)

Procedure:

  • Charge 2-chlorobenzotrichloride and a catalyst into a reaction vessel.

  • Add the brominating agent to the mixture. The reaction is carried out to form 2-chloro-5-bromobenzotrichloride.

  • After the bromination is complete, the catalyst may be removed by filtration or washing.

  • The crude intermediate is then subjected to hydrolysis under acidic conditions.

  • The resulting 5-Bromo-2-chlorobenzoic acid precipitates from the reaction mixture and can be collected by filtration.

  • The product can be further purified by recrystallization.

(General procedure based on CN105622382A) [5]

Applications in Drug Development

The primary application of 5-Bromo-2-chlorobenzoic acid is as a crucial intermediate in the synthesis of SGLT2 inhibitors, such as Dapagliflozin and Empagliflozin.[2][12] These drugs have revolutionized the treatment of type 2 diabetes and are also indicated for certain cardiovascular and renal conditions.[3]

The synthesis of these complex molecules often involves a Friedel-Crafts acylation reaction between an activated form of 5-Bromo-2-chlorobenzoic acid (e.g., the acyl chloride) and a substituted benzene derivative, followed by several subsequent transformations to build the final drug substance.[13][14][15][16]

Conclusion

5-Bromo-2-chlorobenzoic acid is a pivotal intermediate in modern pharmaceutical synthesis. Its history is not one of a single breakthrough discovery but rather a continuous refinement of synthetic methods to meet the demands of industrial-scale drug manufacturing. The evolution from costly and environmentally challenging early routes to more efficient, selective, and scalable processes highlights the ingenuity of process chemists. A thorough understanding of the various synthetic pathways and their associated experimental parameters is essential for any researcher or professional working in the field of organic synthesis and drug development, particularly in the area of antidiabetic therapies. This guide provides a foundational understanding of this important molecule, from its fundamental properties to its synthesis and application.

References

Commercial Availability and Synthetic Pathways of 5-Bromo-2-chlorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and key synthetic methodologies for 5-Bromo-2-chlorobenzoic acid (CAS No: 21739-92-4). This halogenated aromatic carboxylic acid is a critical building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its utility is particularly noted as an important starting material for the preparation of antidiabetic drugs such as Dapagliflozin and Empagliflozin.[3]

Commercial Availability

5-Bromo-2-chlorobenzoic acid is readily available from a variety of chemical suppliers, ranging from laboratory-scale quantities to bulk industrial volumes. Purity levels are typically high, often exceeding 98%. The compound is generally supplied as a white to off-white crystalline powder.[4][5] Below is a summary of representative commercial suppliers and their typical offerings.

SupplierPurityAvailable QuantitiesNotes
Sigma-Aldrich (MilliporeSigma) ≥98%100 g---
Tokyo Chemical Industry (TCI) >98.0% (GC)10 g, 25 g---
Thermo Scientific Chemicals 98+%10 g, 50 g, 250 g---
IndiaMART vendors 98% to >99%Kg to 50 kgs drumsMultiple suppliers offering industrial scale quantities.[1]
Surya Life Sciences >99%Minimum Order: 200 KgIndustrial grade with a stated shelf life of 12 months.[4]
King Life Sciences 98%Minimum Order: 1000 KgOffers a 5-year shelf life and customizable packaging.
Simson Pharma Limited High QualityCustomProvides a Certificate of Analysis with each compound.

Physicochemical Properties

The physical and chemical characteristics of 5-Bromo-2-chlorobenzoic acid are summarized below. There is some variation in the reported melting point in the literature, which may be dependent on the purity and crystalline form of the material.

PropertyValueSource
CAS Number 21739-92-4[6]
Molecular Formula C7H4BrClO2[4][6]
Appearance White to off-white powder or crystals[4][5]
Melting Point 154-156 °C or 157.0 to 160.0 °C or 188-190 °C[4][7][8]
Solubility Sparingly soluble in water (2.63 g/L). Soluble in organic solvents like ethanol and acetone.[5]

Key Applications

5-Bromo-2-chlorobenzoic acid serves as a versatile intermediate in organic synthesis. Its primary applications include:

  • Pharmaceutical Intermediates : It is a crucial component in the synthesis of various active pharmaceutical ingredients (APIs), most notably in the manufacturing of anti-diabetic drugs.[1][3]

  • Agrochemicals : The compound is used in the development of new pesticides and herbicides.[1][2]

  • Dye Intermediates : Its chemical structure makes it suitable for the synthesis of certain dyes.[1][2]

  • Research and Development : It is widely used in research laboratories for the development of novel organic compounds.[2]

Experimental Protocols for Synthesis

Several synthetic routes for the preparation of 5-Bromo-2-chlorobenzoic acid have been reported. A common and high-yield method involves the bromination of 2-chlorobenzoic acid.

Synthesis via Bromination of 2-Chlorobenzoic Acid

This protocol is based on the monobromination of 2-chlorobenzoic acid using N-bromosuccinimide (NBS) in a sulfuric acid system, which has been shown to produce high purity product with excellent yield.[9]

Materials:

  • 2-chlorobenzoic acid

  • Concentrated sulfuric acid

  • N-bromosuccinimide (NBS)

  • Sodium sulfide (catalyst)[9][10]

  • Methanol

  • Water

  • Ice

Procedure:

  • To a 250mL four-necked flask, add 4.7g (0.03 mol) of 2-chlorobenzoic acid, 40mL of concentrated sulfuric acid, and 0.936g (0.012 mol) of sodium sulfide.

  • Stir the mixture at 30°C for 20 minutes until the solution becomes clear.

  • Add 5.334g (0.03 mol) of N-bromosuccinimide to the solution.

  • Continue the reaction at 30°C for an additional 10 minutes.

  • Slowly pour the reaction mixture into an 80mL ice-water bath to induce crystallization, yielding the crude product.

  • For purification, transfer the crude product to a flask and add 24mL of methanol and 36mL of water.

  • Heat the mixture to 60°C to dissolve the solid, then allow it to cool naturally while stirring to recrystallize.

  • Filter the purified product, wash the filter cake with 20mL of a 40% aqueous methanol solution.

  • Dry the final product in an oven at 55°C for 6 hours to obtain a white solid of 5-bromo-2-chlorobenzoic acid. This process has reported yields of around 85% with an HPLC purity of 99.90%.[9]

Synthetic Pathway Visualization

The following diagram illustrates the synthetic route from 2-chlorobenzoic acid to 5-Bromo-2-chlorobenzoic acid.

Synthesis_Pathway reactant1 2-Chlorobenzoic Acid reaction_step Bromination reactant1->reaction_step reagent1 N-Bromosuccinimide (NBS) + Conc. H₂SO₄ reagent1->reaction_step catalyst Sodium Sulfide catalyst->reaction_step Catalyst product 5-Bromo-2-chlorobenzoic Acid reaction_step->product Yield: ~85.9%

Caption: Synthesis of 5-Bromo-2-chlorobenzoic acid.

Logical Workflow for Synthesis and Purification

The general workflow for the synthesis and subsequent purification of 5-Bromo-2-chlorobenzoic acid is depicted below.

Experimental_Workflow start Start: Combine Reactants (2-Chlorobenzoic Acid, H₂SO₄, Na₂S) add_nbs Add NBS React at 30°C start->add_nbs crystallize Quench in Ice Water (Crude Crystallization) add_nbs->crystallize purify Recrystallize from Methanol/Water crystallize->purify filter_wash Filter and Wash purify->filter_wash dry Dry Product at 55°C filter_wash->dry end Final Product: High Purity 5-Bromo-2- chlorobenzoic Acid dry->end

Caption: General workflow for synthesis and purification.

References

Methodological & Application

Application Notes: 5-Bromo-2-chlorobenzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2-chlorobenzoic acid is an organohalogen compound with the molecular formula C₇H₄BrClO₂.[1][2] It typically appears as a white to off-white crystalline solid.[1] This compound is a highly versatile and valuable building block in organic synthesis, primarily due to its unique substitution pattern on the benzene ring.[1][3] The presence of a carboxylic acid group, a bromine atom, and a chlorine atom allows for a wide range of chemical transformations and selective functionalization.[3][4] These features make it a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][5]

Key Applications

The strategic placement of reactive sites on 5-bromo-2-chlorobenzoic acid makes it a sought-after precursor for complex molecules:

  • Pharmaceutical Synthesis : It is a vital intermediate in the production of numerous active pharmaceutical ingredients (APIs).[4][5] Most notably, it is a key starting material for a new generation of anti-diabetic drugs known as SGLT2 inhibitors, including Dapagliflozin and Empagliflozin.[6][7][8][9] These drugs help control blood sugar levels by inhibiting glucose reabsorption in the kidneys.[8][10] The compound is also used in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), antipsychotics, and anticancer agents.[1]

  • Agrochemicals : This benzoic acid derivative serves as a precursor for various agrochemicals, including herbicides, insecticides, and fungicides used for crop protection.[1]

  • Material Science : It is utilized in the synthesis of functional materials such as dyes, pigments, liquid crystals, and polymers for applications in electronics and optoelectronics.[1]

  • Research and Development : In academic and industrial research, it is a valuable tool for developing new synthetic methodologies and for structure-activity relationship (SAR) studies.[1]

Strategic Synthesis and Key Reactions

The utility of 5-bromo-2-chlorobenzoic acid stems from the differential reactivity of its functional groups, which allows for sequential and regioselective modifications.

  • Cross-Coupling Reactions : The bromine and chlorine atoms provide two handles for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[4] The carbon-bromine bond is typically more reactive than the carbon-chlorine bond, allowing for selective functionalization at the 5-position.

  • Modification of the Carboxylic Acid : The carboxylic acid group can be readily converted into other functional groups like esters, amides, or acid chlorides. This is often a key step in building more complex molecular scaffolds.

  • Nucleophilic Aromatic Substitution : While less common due to the deactivating effect of the carboxylate group, the chloro- and bromo- substituents can undergo nucleophilic aromatic substitution under specific conditions.

Below is a general workflow for the utilization of 5-Bromo-2-chlorobenzoic acid in a typical cross-coupling reaction.

G start Start with 5-Bromo-2-chlorobenzoic acid step1 Carboxylic Acid Protection/Activation (e.g., Esterification) start->step1 step2 First Cross-Coupling Reaction (e.g., Suzuki Coupling at Br position) step1->step2 step3 Second Cross-Coupling Reaction (e.g., at Cl position) or further modification step2->step3 step4 Deprotection/Final Modification step3->step4 end Target Molecule step4->end

General workflow for sequential functionalization.

Protocols for Synthesis

Protocol 1: Synthesis of 5-Bromo-2-chlorobenzoic Acid

This protocol describes the bromination of 2-chlorobenzoic acid to produce 5-bromo-2-chlorobenzoic acid with high selectivity by inhibiting the formation of the 4-bromo isomer.[11]

Reaction Scheme:

2-Chlorobenzoic acid → (NBS, H₂SO₄, Na₂SO₃) → 5-Bromo-2-chlorobenzoic acid

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
2-Chlorobenzoic acid156.574.700 g0.03
Concentrated Sulfuric Acid98.0840 mL-
Sodium Sulfite (Na₂SO₃)126.042.269 g0.018
N-Bromosuccinimide (NBS)177.983.204 g0.018
Ice Water18.0280 mL-

Procedure:

  • To a 250 mL four-necked flask, add 2-chlorobenzoic acid (4.700 g, 0.03 mol) and concentrated sulfuric acid (40 mL).[11]

  • Add sodium sulfite (2.269 g, 0.018 mol) to the mixture.[11]

  • Stir the mixture at 10°C for 20 minutes until the solution becomes clear.[11]

  • Add N-bromosuccinimide (3.204 g, 0.018 mol) in portions.[11]

  • Continue the reaction at 10°C for 120 minutes.[11]

  • Slowly pour the reaction mixture into an 80 mL ice-water bath to induce crystallization.[11]

  • Collect the crude product by filtration. The product can be further purified by recrystallization.

Quantitative Data Summary:

ProductTheoretical Yield (g)Purity
5-Bromo-2-chlorobenzoic acid7.06>99%
Protocol 2: Synthesis of Dapagliflozin Intermediate

5-Bromo-2-chlorobenzoic acid is a crucial precursor for Dapagliflozin. The following diagram outlines the initial steps in its conversion to a key intermediate.

G A 5-Bromo-2-chlorobenzoic acid B Acyl Chloride Formation (e.g., with oxalyl chloride or thionyl chloride) A->B Step 1 C Friedel-Crafts Acylation (with fluorobenzene derivative) B->C Step 2 D Ketone Reduction C->D Step 3 E Key Dapagliflozin Intermediate D->E Step 4

Initial synthetic steps towards Dapagliflozin.
Protocol 3: Hydrolysis of 5-bromo-2-chlorobenzonitrile

An alternative route to 5-Bromo-2-chlorobenzoic acid involves the hydrolysis of 5-bromo-2-chlorobenzonitrile.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (Equivalents)
5-bromo-2-chlorobenzonitrile216.46(Assumed 1 mol for calculation)1.0
Sodium Hydroxide (NaOH)40.0072 g1.8 (1.8 eq)
Water18.021000 mL-
Concentrated Hydrochloric Acid36.46281.6 g~2.7 (2.7 eq)

Procedure:

  • Add the 5-bromo-2-chlorobenzonitrile product to a mixed solution containing 1000 mL of water and 72 g (1.8 mol) of sodium hydroxide.[12]

  • Slowly raise the temperature to 90°C in a hot water bath and continue stirring for 4 hours. Monitor the reaction by HPLC until the starting material is less than 1.0%.[12]

  • Remove the hot water bath and cool the system temperature to 5 ± 5°C using an ice-water bath.[12]

  • Slowly add 281.6 g of concentrated hydrochloric acid. A large amount of white solid will precipitate.[12]

  • Filter the solid, wash with water, and dry to obtain 5-bromo-2-chlorobenzoic acid.

Quantitative Data Summary:

ProductYieldPurity (HPLC)
5-Bromo-2-chlorobenzoic acid85.9%99.90%

Conclusion

5-Bromo-2-chlorobenzoic acid is a cornerstone intermediate in modern organic synthesis. Its unique trifunctional nature provides a robust platform for constructing complex molecular architectures, particularly in the pharmaceutical industry for the development of life-saving drugs. The synthetic routes to and from this compound are well-established, offering high yields and purity, making it suitable for industrial-scale production.[6][13] Researchers and drug development professionals can leverage the reactivity of this building block to accelerate the discovery and synthesis of novel chemical entities.

References

Application Notes: The Role of 5-Bromo-2-chlorobenzoic Acid in the Synthesis of Dapagliflozin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) used in the treatment of type 2 diabetes, heart failure, and chronic kidney disease.[1][2][3] It functions by inhibiting glucose reabsorption in the kidneys, leading to the excretion of excess glucose through urine.[4] The efficient synthesis of this complex C-aryl glucoside is of significant interest to the pharmaceutical industry. A key starting material in several prominent synthetic routes is 5-Bromo-2-chlorobenzoic acid (CAS No. 21739-92-4).[5][6][7] This compound provides the core substituted phenyl ring structure necessary for the final drug molecule. This document outlines the detailed application and protocols for the use of 5-Bromo-2-chlorobenzoic acid in the synthesis of Dapagliflozin.

Synthetic Pathway Overview

The synthesis of Dapagliflozin from 5-Bromo-2-chlorobenzoic acid generally involves a multi-step process. The process begins with the activation of the carboxylic acid, typically by converting it into an acyl chloride. This is followed by a Friedel-Crafts acylation reaction with phenetole (ethoxybenzene) to form a benzophenone intermediate. Subsequent reduction of the ketone, coupling with a protected D-gluconolactone, and final deprotection/reduction steps yield Dapagliflozin.[4][7][8]

G A 5-Bromo-2-chlorobenzoic acid B 5-Bromo-2-chlorobenzoyl chloride A->B Oxalyl Chloride or Thionyl Chloride C (5-bromo-2-chlorophenyl) (4-ethoxyphenyl)methanone B->C Friedel-Crafts Acylation (Phenetole, AlCl3) D 4-Bromo-1-chloro-2- (4-ethoxybenzyl)benzene C->D Reduction (e.g., Et3SiH, BF3·OEt2) E Coupling with protected D-gluconolactone D->E n-BuLi F Dapagliflozin E->F Reduction & Deprotection

Figure 1: General synthetic pathway from 5-Bromo-2-chlorobenzoic acid to Dapagliflozin.

Experimental Protocols

The following protocols are detailed methodologies for the key transformations in the synthesis of Dapagliflozin starting from 5-Bromo-2-chlorobenzoic acid.

Protocol 1: Synthesis of 5-Bromo-2-chlorobenzoyl chloride

This step involves the activation of the carboxylic acid group to facilitate the subsequent Friedel-Crafts acylation.

Method A: Using Oxalyl Chloride [4]

  • Suspend 5-bromo-2-chlorobenzoic acid (450 g) in dichloromethane (2.25 L).

  • Add dimethylformamide (0.74 ml) as a catalyst.

  • Slowly add oxalyl chloride (180.3 ml) to the suspension at a temperature of 15–30°C. Note: Gas evolution (HCl and CO2) will occur.

  • Maintain the reaction temperature between 20-30°C.

  • Monitor the reaction progress by checking for the disappearance of the starting material (target: <1% area percent purity by HPLC).

  • Once complete, concentrate the mixture at elevated temperature to obtain the crude 5-bromo-2-chlorobenzoyl chloride as an oily residue.

Method B: Using Thionyl Chloride [4]

  • Add 5-bromo-2-chlorobenzoic acid (10 g) to methylene dichloride (40 mL).

  • Add dimethylformamide (0.2 g) and thionyl chloride.

  • Reflux the reaction mixture for approximately 2 hours.

  • After the reaction is complete, distill off the solvent.

  • Degas the resulting mass under vacuum and strip with cyclohexane to yield crude 5-bromo-2-chlorobenzoyl chloride (10.8 g).

Protocol 2: Synthesis of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone via Friedel-Crafts Acylation

This is a crucial C-C bond-forming reaction to create the diaryl ketone intermediate.

Method A: Standard Friedel-Crafts [4]

  • Charge a reactor with dichloromethane (900 ml) and add aluminum chloride (267.6 g).

  • Cool the mixture to below 5°C.

  • Slowly add ethoxybenzene (phenetole) (256.1 ml).

  • After the addition, cool the mixture to below -5°C.

  • In a separate reactor, dissolve the crude 5-bromo-2-chlorobenzoyl chloride (approx. 485g, from Protocol 1) in dichloromethane (900 ml).

  • Slowly add the acyl chloride solution to the aluminum chloride/ethoxybenzene mixture, ensuring the temperature is maintained below -5°C.

  • Stir the mixture below -5°C until the reaction is complete (monitor by HPLC, target: <1% of the methyl ester formed after sampling in methanol).

Method B: One-Pot Synthesis [9]

  • To a reaction tube, add N,N-dimethylhexanamide (20 mL), 5-bromo-2-chlorobenzoic acid (2.35 g), red phosphorus (123.89 mg), sodium bromide (51.44 mg), anhydrous sodium carbonate powder (105.99 mg), α-Fe2O3 (128.00 mg), potassium persulfate (5.40 g), and A4 molecular sieve (2.00 g).

  • Stir the mixture well at 40°C.

  • Add phenetole (1.83 g) dropwise at a rate of 0.184 mL/min.

  • Maintain the reaction at 40°C for 4 hours.

  • After completion, quench the reaction, separate the layers, dry, and concentrate.

  • Recrystallize the crude product from absolute ethanol to yield a white powdery solid.

Protocol 3: Reduction of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

The ketone intermediate is reduced to the diphenylmethane derivative, which is the direct precursor for the coupling reaction.[4]

  • The intermediate (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone is reduced using a reducing agent like triethylsilane (Et3SiH) in the presence of a Lewis acid such as boron trifluoride diethyl etherate (BF3·OEt2) in a suitable solvent like dichloromethane and acetonitrile.[4]

  • The reaction is typically performed at temperatures ranging from -10°C to 25°C.[4]

Protocol 4: Coupling and Final Synthesis of Dapagliflozin

This sequence involves the formation of the C-glycosidic bond and subsequent deprotection to yield the final API.

  • Dissolve 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (8.7 g, the product from Protocol 3) in tetrahydrofuran.[4]

  • Cool the reaction mixture to between -75°C and -85°C under a nitrogen atmosphere.[4]

  • Slowly add n-butyl lithium in hexane (50 mL) while maintaining the temperature between -75°C and -85°C. This generates the aryl lithium species.

  • To this mixture, add a solution of 2,3,4,6-tetra-O-(trimethylsilyl)-D-glucono-1,5-lactone (25 g) in tetrahydrofuran (174 mL), also cooled to a similar temperature.[4]

  • Stir the reaction mixture at this low temperature.

  • Add a mixture of methanol and methanesulfonic acid to the reaction.[4]

  • Quench the reaction by pouring it into a sodium bicarbonate solution and extract the product with ethyl acetate.[4]

  • The resulting intermediate is then reduced, typically using triethylsilane and boron trifluoride diethyl etherate, to give Dapagliflozin.[1][2]

G cluster_0 Reactor 1: Acyl Chloride Solution cluster_1 Reactor 2: Reaction Vessel A Dissolve 5-bromo-2-chlorobenzoyl chloride in Dichloromethane F Stir at < -5°C A->F Slowly add to Reactor 2 (Maintain Temp < -5°C) B Charge Dichloromethane and AlCl3 C Cool to < 5°C B->C D Slowly add Phenetole C->D E Cool to < -5°C D->E E->F G Quench Reaction F->G Monitor by HPLC H Work-up & Purification G->H I I H->I (5-bromo-2-chlorophenyl) (4-ethoxyphenyl)methanone

Figure 2: Experimental workflow for the Friedel-Crafts acylation step (Protocol 2, Method A).

Quantitative Data Summary

The efficiency of the synthesis can vary depending on the specific methods and conditions employed. The tables below summarize key quantitative data from cited literature.

Table 1: Comparison of Friedel-Crafts Acylation Methods

MethodStarting MaterialKey ReagentsSolventTemperatureYieldPurityReference
Standard Friedel-Crafts5-Bromo-2-chlorobenzoyl chlorideAlCl₃, PhenetoleDichloromethane< -5°CNot specified>99% (by inference)[4]
One-Pot5-Bromo-2-chlorobenzoic acidRed P, NaBr, K₂S₂O₈, PhenetoleDichloroethane40°C73%99.5% (HPLC)[9]
One-Pot5-Bromo-2-chlorobenzoic acidRed P, NaBr, K₂S₂O₈, PhenetoleN,N-dimethylhexanamide40°C76%99.5% (HPLC)[9]
One-Pot5-Bromo-2-chlorobenzoic acidRed P, NaBr, K₂S₂O₈, Phenetole1,4-Dioxane60°C80%99.0% (HPLC)[9]

Table 2: Reported Overall Yield and Purity of Dapagliflozin

Starting MaterialKey Intermediate RouteOverall YieldFinal PurityReference
5-Bromo-2-chlorobenzoic acidvia 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene26.4%99.4% (HPLC)[7]
5-Bromo-2-chlorobenzoic acidGreen route via Friedel-Crafts/ketalization>79%>99.7%[1][2]
5-Bromo-2-chlorobenzoic acidGreen synthetic pathwayHigh Yield>98%[1][2]

References

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

5-Bromo-2-chlorobenzoic acid is a versatile building block in medicinal chemistry and materials science. Its di-halogenated nature presents an opportunity for selective functionalization. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective arylation at the 5-position while retaining the chlorine atom for subsequent transformations. This selective approach opens avenues for the synthesis of complex, multi-substituted aromatic compounds.

These application notes provide detailed protocols for the selective Suzuki-Miyaura coupling reaction of 5-Bromo-2-chlorobenzoic acid with various arylboronic acids, focusing on conditions that favor reaction at the C-Br bond.

Reaction Principle and Selectivity

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. In the case of 5-Bromo-2-chlorobenzoic acid, oxidative addition is favored at the more reactive C-Br bond.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The general reactivity trend for aryl halides in Suzuki coupling is I > Br > OTf > Cl. This inherent difference in reactivity allows for the selective coupling at the C-Br bond of 5-Bromo-2-chlorobenzoic acid, leaving the C-Cl bond intact for further synthetic manipulations.

Experimental Protocols

Below are detailed protocols for the Suzuki-Miyaura coupling of 5-Bromo-2-chlorobenzoic acid with arylboronic acids. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Selective C-Br Arylation

This protocol is suitable for a wide range of arylboronic acids.

Materials:

  • 5-Bromo-2-chlorobenzoic acid

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Toluene/Water 4:1 or 1,4-Dioxane/Water 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-2-chlorobenzoic acid (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask.

  • Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of toluene and water).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-24 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-chloro-5-arylbenzoic acid.

Protocol 2: Alternative Conditions using a Stronger Base

For less reactive arylboronic acids, a stronger base such as potassium phosphate or cesium carbonate may be beneficial.

Materials:

  • Same as Protocol 1, but substitute K₂CO₃ with K₃PO₄ (2.0 equivalents) or Cs₂CO₃ (2.0 equivalents).

  • Solvent: 1,4-Dioxane is often a suitable solvent with these bases.

Procedure:

The procedure is analogous to Protocol 1, with the substitution of the base and potentially the solvent. The reaction temperature may also be adjusted (e.g., 80-110 °C) to optimize the reaction rate and yield.

Data Presentation

The following table summarizes representative yields for the Suzuki coupling of 5-Bromo-2-chlorobenzoic acid with various arylboronic acids, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Arylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O100890-98
4-Fluorophenylboronic acidPd(PPh₃)₄Cs₂CO₃1,4-Dioxane901082-92
3,5-Difluorophenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene1101875-85
4-Formylphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O851280-90
2-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃DMF/H₂O90678-88

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Weigh Reagents: - 5-Bromo-2-chlorobenzoic acid - Arylboronic acid - Base catalyst Add Palladium Catalyst reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (Argon or Nitrogen) solvent->inert heating Heat with Stirring (e.g., 90-100 °C) inert->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring extraction Aqueous Work-up & Solvent Extraction monitoring->extraction Upon Completion drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Purification (Chromatography or Recrystallization) concentration->purification product Isolated Product: 2-Chloro-5-arylbenzoic acid purification->product

Caption: Experimental workflow for the Suzuki coupling of 5-Bromo-2-chlorobenzoic acid.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)(Br)L_n oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation trans_intermediate Ar-Pd(II)(Ar')L_n transmetalation->trans_intermediate reductive_elimination Reductive Elimination trans_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product aryl_halide 5-Bromo-2-chlorobenzoic acid (Ar-Br) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for Heck Coupling Reactions of 5-Bromo-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1][2] This reaction is instrumental in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. 5-Bromo-2-chlorobenzoic acid is a valuable building block in medicinal chemistry, and its functionalization via the Heck coupling provides a direct route to novel substituted benzoic acid derivatives. These products can serve as key intermediates in the synthesis of biologically active compounds.

These application notes provide detailed, representative protocols for the Heck coupling of 5-Bromo-2-chlorobenzoic acid with various olefins. The protocols are based on well-established methodologies for similar substituted aryl bromides, particularly those bearing electron-withdrawing groups.[3][4]

General Reaction Scheme

The Heck coupling of 5-Bromo-2-chlorobenzoic acid with an alkene proceeds via a palladium-catalyzed substitution of the bromine atom. The general transformation is depicted below:

G sub 5-Bromo-2-chlorobenzoic Acid plus1 + alkene Alkene (e.g., Styrene, Acrylate) arrow reagents Pd Catalyst Base, Solvent product Coupled Product

Caption: General scheme of the Heck coupling reaction.

Proposed Heck Coupling Protocols

Given the electronic nature of 5-Bromo-2-chlorobenzoic acid (containing two electron-withdrawing groups), reaction conditions similar to those used for other electron-deficient aryl bromides are proposed. Two representative protocols are detailed below, one employing a common palladium acetate catalyst and another utilizing a palladacycle complex, which can be effective at lower catalyst loadings.[2]

Protocol 1: Heck Coupling using Palladium(II) Acetate

This protocol outlines a standard Heck coupling procedure using palladium(II) acetate as the catalyst precursor.

Materials:

  • 5-Bromo-2-chlorobenzoic acid

  • Olefin (e.g., Styrene, Methyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Schlenk tube or sealed reaction vial

  • Standard laboratory glassware for work-up and purification

Experimental Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 5-Bromo-2-chlorobenzoic acid (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).

  • Add the base, either Potassium carbonate (2.0 mmol, 2.0 equiv) or Triethylamine (2.0 mmol, 2.0 equiv).

  • Add the desired Olefin (1.2 mmol, 1.2 equiv).

  • Add 5 mL of anhydrous DMF or NMP to the reaction vessel.

  • Seal the Schlenk tube and degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Place the reaction vessel in a preheated oil bath at 100-120 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • If a solid precipitates, it can be collected by filtration. Otherwise, separate the organic layer.

  • Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Heck Coupling using a Palladacycle Catalyst

This protocol employs a more active palladacycle catalyst, which may allow for lower catalyst loadings and milder reaction conditions.

Materials:

  • 5-Bromo-2-chlorobenzoic acid

  • Olefin (e.g., Styrene, Butyl acrylate)

  • Palladacycle catalyst (e.g., Herrmann's catalyst)

  • Sodium acetate (NaOAc) or Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc) or N,N-Dimethylformamide (DMF)

  • Schlenk tube or sealed reaction vial

  • Standard laboratory glassware for work-up and purification

Experimental Procedure:

  • In a Schlenk tube under an inert atmosphere, combine 5-Bromo-2-chlorobenzoic acid (1.0 mmol, 1.0 equiv) and the Palladacycle catalyst (0.01 mmol, 1 mol%).

  • Add the base, either Sodium acetate (2.0 mmol, 2.0 equiv) or Potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add the Olefin (1.5 mmol, 1.5 equiv).

  • Add 5 mL of anhydrous DMAc or DMF.

  • Seal the tube and heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC until the starting material is consumed (typically 8-16 hours).

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • The crude product can be purified by flash chromatography or recrystallization.

Data Presentation: Representative Heck Coupling Conditions

The following table summarizes typical reaction conditions and reported yields for the Heck coupling of various aryl bromides with electron-withdrawing substituents, which can serve as a reference for optimizing the reaction with 5-Bromo-2-chlorobenzoic acid.

Aryl BromideOlefinCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
4-BromoacetophenoneStyrenePd(OAc)₂ (1) / NHC ligand (2)K₂CO₃ (2)DMF/H₂O80495[3][5]
4-BromobenzaldehydeStyrenePd(OAc)₂ (1) / NHC ligand (2)K₂CO₃ (2)DMF/H₂O80492[3][6]
Methyl 4-bromobenzoateStyrenePd(OAc)₂ (2) / PPh₃ (4)Et₃N (2)DMF1001288General Protocol
4-BromonitrobenzeneStyrenePd(OAc)₂ (1)K₂CO₃ (2)DMF100696[4]
BromobenzeneMethyl AcrylatePd/CNa₂CO₃ / Et₃NNMP14024~90[7][8]

Note: NHC = N-Heterocyclic Carbene. Yields are for isolated products and may vary depending on the specific reaction conditions and scale.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Heck coupling reaction.

G start Start reagents Combine Reactants: 5-Bromo-2-chlorobenzoic acid, Olefin, Catalyst, Base, Solvent start->reagents reaction Heat and Stir under Inert Atmosphere reagents->reaction monitoring Monitor Reaction Progress (TLC/GC) reaction->monitoring workup Aqueous Work-up: Dilute, Extract, Wash, Dry monitoring->workup Reaction Complete purification Purify Product: Column Chromatography or Recrystallization workup->purification characterization Characterize Product: NMR, MS, etc. purification->characterization end End characterization->end

Caption: Experimental workflow for the Heck coupling.

Heck Coupling Catalytic Cycle

The catalytic cycle of the Heck reaction is a fundamental concept for understanding the mechanism of this transformation.[9]

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_aryl Ar-Pd(II)-X(L_n) oxidative_addition->pd_aryl alkene_coordination Alkene Coordination pd_aryl->alkene_coordination Alkene pd_alkene_complex [Ar-Pd(II)(alkene)(L_n)]+ alkene_coordination->pd_alkene_complex migratory_insertion Migratory Insertion pd_alkene_complex->migratory_insertion pd_alkyl R-CH2-CH(Ar)-Pd(II)-X(L_n) migratory_insertion->pd_alkyl beta_hydride β-Hydride Elimination pd_alkyl->beta_hydride pd_hydride_complex [H-Pd(II)(alkene_product)(L_n)]+ beta_hydride->pd_hydride_complex Product reductive_elimination Reductive Elimination (with Base) pd_hydride_complex->reductive_elimination reductive_elimination->pd0 - HBX

References

Application Notes and Protocols for the Synthesis of SGLT2 Inhibitors Using 5-Bromo-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of drugs used in the management of type 2 diabetes. The synthetic routes described herein utilize 5-bromo-2-chlorobenzoic acid and its derivatives as key starting materials for producing prominent SGLT2 inhibitors such as Dapagliflozin, Empagliflozin, and Canagliflozin.

Introduction

SGLT2 inhibitors represent a significant advancement in the treatment of type 2 diabetes. By inhibiting the reabsorption of glucose in the kidneys, these drugs promote the excretion of excess glucose in the urine, thereby lowering blood glucose levels. 5-Bromo-2-chlorobenzoic acid is a crucial building block in the synthesis of several of these C-aryl glucoside SGLT2 inhibitors.[1] The general synthetic strategy involves a Friedel-Crafts acylation to form a diaryl ketone, followed by reduction of the ketone, C-glycosylation with a protected glucose derivative, and final deprotection to yield the active pharmaceutical ingredient (API).

Synthetic Workflow Overview

The synthesis of SGLT2 inhibitors from 5-bromo-2-chlorobenzoic acid or its analogs generally follows the key steps outlined below. This workflow highlights the core transformations involved in constructing the final drug molecule.

G A 5-Bromo-2-chlorobenzoic Acid B Acyl Chloride Formation A->B Oxalyl Chloride or Thionyl Chloride C Friedel-Crafts Acylation B->C Aromatic Substrate, Lewis Acid (e.g., AlCl3) D Diaryl Ketone Intermediate C->D E Reduction of Ketone D->E Reducing Agent (e.g., Et3SiH, NaBH4) F Diaryl Methane Intermediate E->F G C-Glycosylation F->G Protected Gluconolactone, n-BuLi H Protected SGLT2 Inhibitor G->H I Deprotection H->I Hydrolysis or other deprotection methods J Final SGLT2 Inhibitor (API) I->J

Caption: General synthetic workflow for SGLT2 inhibitors.

I. Synthesis of Dapagliflozin

Dapagliflozin is synthesized from 5-bromo-2-chlorobenzoic acid through a multi-step process. The key intermediate, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, is formed via Friedel-Crafts acylation of phenetole.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-chlorobenzoyl chloride

  • Materials: 5-bromo-2-chlorobenzoic acid, dichloromethane (DCM), N,N-dimethylformamide (DMF), oxalyl chloride.

  • Procedure:

    • Suspend 5-bromo-2-chlorobenzoic acid (450 g) in dichloromethane (2.25 L).[2]

    • Add a catalytic amount of N,N-dimethylformamide (0.74 ml).[2]

    • Slowly add oxalyl chloride (180.3 ml) at a temperature of 15–30°C. Gas evolution (HCl and CO2) will be observed.[2]

    • Stir the reaction mixture at 20-30°C until the starting material is consumed (monitor by HPLC, less than 1% remaining).[2]

    • Concentrate the mixture under reduced pressure at an elevated temperature to obtain the crude 5-bromo-2-chlorobenzoyl chloride as an oily residue.[2]

Step 2: Synthesis of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (Friedel-Crafts Acylation)

  • Materials: 5-bromo-2-chlorobenzoyl chloride, dichloromethane (DCM), aluminum chloride (AlCl3), phenetole (ethoxybenzene).

  • Procedure:

    • In a separate reactor, charge dichloromethane (900 ml) and add aluminum chloride (267.6 g).[2]

    • Cool the mixture to below 5°C and slowly add ethoxybenzene (256.1 ml).[2]

    • Further cool the mixture to below -5°C.[2]

    • Dissolve the 5-bromo-2-chlorobenzoyl chloride (485g) from Step 1 in dichloromethane (900 ml).[2]

    • Slowly add the solution of the acyl chloride to the aluminum chloride/ethoxybenzene mixture, maintaining the temperature below -5°C.[2]

    • Stir the reaction mixture at below -5°C until the reaction is complete (monitor by HPLC).[2]

    • Quench the reaction by carefully adding it to ice-water.[3]

    • Separate the organic layer, wash with saturated brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude product.[3]

    • Purify the crude product by column chromatography or recrystallization from ethanol to obtain (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.[4]

Step 3: Synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (Reduction)

  • Materials: (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, acetonitrile, dichloromethane, triethylsilane (Et3SiH), boron trifluoride diethyl etherate (BF3·OEt2).

  • Procedure:

    • Dissolve the ketone from Step 2 in a 1:1 mixture of dichloromethane and acetonitrile.

    • Cool the solution to 0°C and add triethylsilane.

    • Slowly add boron trifluoride diethyl etherate, maintaining a low temperature.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).

    • Quench the reaction with an aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane, wash the organic layer with brine, dry over sodium sulfate, and concentrate to give the crude product.

    • Purify by chromatography or recrystallization.

Step 4: Synthesis of Dapagliflozin (C-Glycosylation and Deprotection)

  • Materials: 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, toluene, tetrahydrofuran (THF), n-butyllithium (n-BuLi) in hexanes, 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone, methanesulfonic acid, methanol, sodium bicarbonate.

  • Procedure:

    • Dissolve 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (97.5 g) in toluene (1.46 L) and distill off about half the solvent to ensure anhydrous conditions.[5]

    • Add tetrahydrofuran (195 mL) and cool the mixture to below -70°C.[5]

    • Slowly add a 15% solution of n-butyllithium in hexanes (227.5 ml), maintaining the temperature below -70°C.[5]

    • Stir the solution at this temperature to complete the lithium-halogen exchange.[5]

    • In a separate flask, dissolve 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone (182 g) in toluene (243 mL).[5]

    • Add the gluconolactone solution to the reaction mixture, keeping the temperature below -70°C.[5]

    • After the addition is complete, add a solution of methanesulfonic acid in methanol to the reaction mixture.[5]

    • Allow the reaction to warm to room temperature and stir overnight.[6]

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.[5]

    • Extract the product with ethyl acetate, wash the organic layer with brine, and concentrate to an oily residue.[5]

    • The final deprotection and purification steps, which may involve acetylation followed by hydrolysis, yield Dapagliflozin.[5] Purification is often achieved through recrystallization from a solvent system like ethanol/water or ethyl acetate/heptane.[7]

II. Synthesis of Empagliflozin

The synthesis of Empagliflozin also commences with 5-bromo-2-chlorobenzoic acid. A key distinction in the aglycone synthesis is the use of anisole (methoxybenzene) in the Friedel-Crafts acylation, followed by a later demethylation step.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-chlorobenzoyl chloride

  • This step is identical to Step 1 in the Dapagliflozin synthesis.

Step 2: Synthesis of (5-bromo-2-chlorophenyl)(4-methoxyphenyl)methanone

  • Materials: 5-bromo-2-chlorobenzoyl chloride, dichloromethane, aluminum chloride, anisole.

  • Procedure:

    • Prepare the acyl chloride from 5-bromo-2-chlorobenzoic acid (29.45 g, 125 mmol) and oxalyl chloride (13.1 mL, 137.5 mmol) in dichloromethane (150 mL) with a catalytic amount of DMF.[8]

    • In a separate flask, dissolve anisole in dichloromethane and cool to 0°C.

    • Add aluminum chloride portion-wise.

    • Slowly add the solution of 5-bromo-2-chlorobenzoyl chloride to the anisole/AlCl3 mixture.

    • Stir the reaction at a controlled temperature (e.g., 0-20°C) for 2-18 hours until completion.[9]

    • Work up the reaction as described for the Dapagliflozin intermediate.

Step 3: Synthesis of 4-bromo-1-chloro-2-(4-methoxybenzyl)benzene

  • Materials: (5-bromo-2-chlorophenyl)(4-methoxyphenyl)methanone, tetrahydrofuran, sodium borohydride, aluminum chloride.

  • Procedure:

    • Dissolve the ketone from Step 2 in a suitable solvent like tetrahydrofuran.

    • Add sodium borohydride and aluminum chloride.

    • Heat the reaction mixture (e.g., to 65°C) and stir for 2-24 hours.[8]

    • After completion, cool the reaction and quench carefully with water.

    • Extract the product and purify as needed.

Step 4: Subsequent Steps to Empagliflozin

  • The synthesis proceeds with a coupling reaction of 5-bromo-2-chloro-4'-methoxydiphenylmethane with a protected glucopyranose, followed by demethylation and etherification with (S)-3-iodotetrahydrofuran, and a final deprotection step to yield Empagliflozin.[9]

III. Synthesis of Canagliflozin

The synthesis of Canagliflozin typically starts from 5-bromo-2-methylbenzoic acid. The core synthetic strategy remains similar, involving Friedel-Crafts acylation and subsequent transformations.

Experimental Protocols

Step 1: Synthesis of (5-bromo-2-methylphenyl)(thiophen-2-yl)methanone

  • Materials: 5-bromo-2-methylbenzoic acid, dichloromethane (DCM), N,N-dimethylformamide (DMF), oxalyl chloride, aluminum trichloride, thiophene.

  • Procedure:

    • Prepare the acyl chloride from 5-bromo-2-methylbenzoic acid (62.67 g) and oxalyl chloride in DCM with a catalytic amount of DMF.[10]

    • In a separate flask, suspend aluminum trichloride (42.74 g) in DCM (300 mL) and cool to 0°C.[10]

    • Add the solution of the acyl chloride dropwise to the AlCl3 suspension.[10]

    • Add thiophene to the reaction mixture.

    • Stir at a controlled temperature until the reaction is complete.

    • Work up the reaction by quenching with acid and extracting the product. The crude product can be purified by chromatography or recrystallization. The reported yield for this step is 86%.[10]

Step 2: Synthesis of 2-(5-Bromo-2-methylbenzyl)thiophene

  • Materials: (5-bromo-2-methylphenyl)(thiophen-2-yl)methanone, dichloromethane/acetonitrile, triethylsilane (Et3SiH), boron trifluoride diethyl etherate (BF3·OEt2).

  • Procedure:

    • Dissolve the ketone (70.00 g) in a 1:1 mixture of DCM/acetonitrile (700 mL).[10]

    • Cool to 0°C and add triethylsilane (115.80 g).[10]

    • Slowly add boron trifluoride diethyl etherate (106.00 g) and then warm the reaction to 35°C for about 45 minutes.[10]

    • Cool the reaction to 0°C and work up. The reported yield is 77%.[10]

Step 3: Synthesis of Canagliflozin

  • The synthesis continues with the reaction of 2-(5-bromo-2-methylbenzyl)thiophene with a protected gluconolactone (e.g., trimethylsilyl protected) via a lithium-halogen exchange, followed by reduction and deprotection to yield Canagliflozin.[10]

Quantitative Data Summary

The following tables provide a summary of quantitative data for key reaction steps in the synthesis of Dapagliflozin and Canagliflozin.

Table 1: Friedel-Crafts Acylation for Dapagliflozin Intermediate

ParameterValueReference
Starting Material5-bromo-2-chlorobenzoic acid[4]
Acylating AgentOxalyl chloride (1.0 eq)[4]
Aromatic SubstratePhenyl ether (1.0 eq)[4]
Lewis AcidAluminum trichloride (1.05 eq)[4]
SolventDichloromethane[4]
Temperature-5°C to 10°C[4]
Reaction Time~1.5 hours[4]
Yield60.4%[4]
Purity (HPLC)96.9%[4]

Table 2: One-Pot Synthesis of Dapagliflozin Intermediate

ParameterValueReference
Starting Material5-bromo-2-chlorobenzoic acid (2.35g)[11]
ReagentsPhenetole (1.83g), various catalysts[11]
SolventDichloroethane (20mL)[11]
Temperature40°C[11]
Reaction Time4 hours[11]
Yield73%[11]
Purity (HPLC)99.5%[11]

Table 3: Synthesis of Canagliflozin Intermediate (Acylation and Reduction)

StepReagentsSolventTemperatureYieldReference
Friedel-Crafts Acylation5-bromo-2-methylbenzoyl chloride, thiophene, AlCl3Dichloromethane0°C to RT86%[10]
Reduction of KetoneEt3SiH, BF3·OEt2DCM/Acetonitrile0°C to 35°C77%[10]

Signaling Pathways and Logical Relationships

The synthesis of SGLT2 inhibitors involves a logical progression of chemical transformations designed to build the complex final molecule from simpler starting materials. The following diagrams illustrate these relationships.

G cluster_dapagliflozin Dapagliflozin Synthesis Pathway D_Start 5-Bromo-2-chlorobenzoic Acid D_Acyl Friedel-Crafts Acylation with Phenetole D_Start->D_Acyl D_Ketone (5-bromo-2-chlorophenyl) (4-ethoxyphenyl)methanone D_Acyl->D_Ketone D_Red Ketone Reduction D_Ketone->D_Red D_Methane 4-Bromo-1-chloro-2- (4-ethoxybenzyl)benzene D_Red->D_Methane D_Glyco C-Glycosylation D_Methane->D_Glyco D_Protected Protected Dapagliflozin D_Glyco->D_Protected D_Deprotect Deprotection D_Protected->D_Deprotect D_Final Dapagliflozin D_Deprotect->D_Final

Caption: Key steps in the synthesis of Dapagliflozin.

G cluster_canagliflozin Canagliflozin Synthesis Pathway C_Start 5-Bromo-2-methylbenzoic Acid C_Acyl Friedel-Crafts Acylation with Thiophene C_Start->C_Acyl C_Ketone (5-bromo-2-methylphenyl) (thiophen-2-yl)methanone C_Acyl->C_Ketone C_Red Ketone Reduction C_Ketone->C_Red C_Methane 2-(5-Bromo-2-methylbenzyl) thiophene C_Red->C_Methane C_Glyco C-Glycosylation C_Methane->C_Glyco C_Protected Protected Canagliflozin C_Glyco->C_Protected C_Deprotect Deprotection C_Protected->C_Deprotect C_Final Canagliflozin C_Deprotect->C_Final

References

Application Note: A Detailed Protocol for the Synthesis of 5-Bromo-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-2-chlorobenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds, including antidiabetic drugs like Dapagliflozin and Empagliflozin.[1][2] It is a halogenated aromatic compound, appearing as a white to off-white crystalline powder.[3][4] This document provides a detailed experimental procedure for the bromination of 2-chlorobenzoic acid to selectively synthesize 5-bromo-2-chlorobenzoic acid. The primary method described utilizes N-bromosuccinimide (NBS) as the brominating agent in a concentrated sulfuric acid medium, a process noted for its high yield and purity.[5][6]

Reaction and Mechanism

The synthesis involves the electrophilic aromatic substitution of 2-chlorobenzoic acid. The chlorine atom and the carboxylic acid group are ortho, para-directing and meta-directing groups, respectively. The bromination occurs predominantly at the 5-position (para to the chlorine atom and meta to the carboxylic acid group) due to the directing effects of these substituents. The use of a sulfur-based catalyst, such as sodium sulfide, has been shown to improve the selectivity of the reaction and inhibit the formation of the 4-bromo isomer.[6]

Comparative Quantitative Data

Several methods for the bromination of 2-chlorobenzoic acid using an NBS/sulfuric acid system have been reported. The following table summarizes the reaction conditions and outcomes for different catalytic systems.

ParameterMethod 1Method 2Method 3
Starting Material 2-chlorobenzoic acid2-chlorobenzoic acid2-chlorobenzoic acid
Brominating Agent N-bromosuccinimide (NBS)N-bromosuccinimide (NBS)N-bromosuccinimide (NBS)
Catalyst Sodium Sulfide (Na₂S)Sodium Sulfite (Na₂SO₃)Potassium Sulfide (K₂S)
Solvent Conc. Sulfuric AcidConc. Sulfuric AcidConc. Sulfuric Acid
Molar Ratio (Acid:NBS:Cat) 1 : 1 : 0.4[5]1 : 0.6 : 0.6[6]1 : 0.8 : 0.2[6]
Temperature 30 °C[5]10 °C[6]40 °C[6]
Reaction Time 10 minutes[5]120 minutes[6]60 minutes[6]
Reported Yield 85.0%[5]84.6%[6]Not Specified
Reported Purity (HPLC) >99% (after purification)[5]99.7%[6]Not Specified

Detailed Experimental Protocol (Based on Method 1)

This protocol details the synthesis of 5-bromo-2-chlorobenzoic acid using N-bromosuccinimide with a sodium sulfide catalyst.

4.1 Materials and Equipment

  • Reagents: 2-chlorobenzoic acid (4.7 g, 0.03 mol), N-bromosuccinimide (5.33 g, 0.03 mol), Concentrated Sulfuric Acid (40 mL), Sodium Sulfide (0.936 g, 0.012 mol), Methanol, Deionized Water.

  • Equipment: 250 mL four-necked round-bottom flask, mechanical stirrer, thermometer, dropping funnel, ice-water bath, heating mantle, Buchner funnel, vacuum flask, and standard laboratory glassware.

4.2 Reaction Procedure

  • Setup: Assemble the 250 mL four-necked flask with a mechanical stirrer, thermometer, and ensure one neck is available for the addition of solids. Place the flask in a water bath for temperature control.

  • Initial Mixture: Sequentially add 2-chlorobenzoic acid (4.7 g), concentrated sulfuric acid (40 mL), and sodium sulfide (0.936 g) to the flask.[5]

  • Dissolution: Stir the mixture at 30 °C for approximately 20 minutes until the solution becomes clear.[5]

  • Bromination: Once the solution is clear, add N-bromosuccinimide (5.33 g) in portions. Maintain the temperature at 30 °C and continue stirring for an additional 10 minutes.[5]

4.3 Work-up and Purification

  • Crystallization: Slowly pour the reaction mixture into 80 mL of an ice-water bath with stirring. A white solid, the crude product, will precipitate.[5]

  • Filtration: Filter the crude product using a Buchner funnel and wash the filter cake with cold deionized water.

  • Recrystallization: Transfer the filter cake to a 250 mL flask. Add 24 mL of methanol and 36 mL of water.[5] Heat the mixture to 60 °C until the solid dissolves.[5]

  • Isolation: Allow the solution to cool naturally to room temperature while stirring to induce crystallization.[5]

  • Final Wash and Drying: Filter the purified crystals, wash with 20 mL of a 40% methanol-water solution, and dry the final product in a vacuum oven at 55 °C for 6 hours.[5] The expected yield of the white solid is approximately 6.0 g (85.0%).[5]

4.4 Characterization The identity and purity of the final product, 5-bromo-2-chlorobenzoic acid, can be confirmed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).[5] The melting point should be in the range of 154-156 °C.[4]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Bromination_Workflow cluster_reaction Reaction Phase cluster_purification Purification Phase reagents 1. Add Reagents (2-Chlorobenzoic Acid, H₂SO₄, Na₂S) stirring 2. Stir at 30°C (20 min) reagents->stirring addition 3. Add NBS stirring->addition reaction 4. React at 30°C (10 min) addition->reaction quench 5. Quench in Ice Water reaction->quench filtration1 6. Filter Crude Product quench->filtration1 recrystallize 7. Recrystallize (Methanol/Water, 60°C) filtration1->recrystallize filtration2 8. Filter Purified Product recrystallize->filtration2 drying 9. Dry at 55°C filtration2->drying product Final Product: 5-Bromo-2-chlorobenzoic Acid drying->product

Caption: Workflow for the synthesis of 5-bromo-2-chlorobenzoic acid.

Safety Precautions

  • Concentrated sulfuric acid is highly corrosive and must be handled with extreme care in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • N-bromosuccinimide is an irritant; avoid inhalation and skin contact.

  • The reaction should be quenched slowly and carefully in an ice bath to control any exothermic processes.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-2-chlorobenzoic acid is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds, particularly in the development of novel antidiabetic drugs. Its structural features allow for versatile chemical modifications, making it a valuable building block in medicinal chemistry. The demand for high-purity 5-Bromo-2-chlorobenzoic acid necessitates robust and scalable synthesis protocols suitable for industrial production. These application notes provide detailed methodologies for the large-scale synthesis of this compound, focusing on efficiency, yield, and purity to meet pharmaceutical standards.

Synthesis Routes Overview

Several synthetic strategies have been developed for the production of 5-Bromo-2-chlorobenzoic acid. The primary and most industrially viable routes start from readily available precursors such as 2-chlorobenzoic acid or 2-chlorobenzonitrile. An alternative pathway involves the diazotization of 5-bromo-2-aminobenzoic acid derivatives. Each method offers distinct advantages regarding reagent availability, cost, yield, and impurity profile.

A common and high-yielding approach involves the direct bromination of 2-chlorobenzoic acid using N-bromosuccinimide (NBS) in a sulfuric acid medium. This method is favored for its operational simplicity and high selectivity. Another prevalent route is the bromination of 2-chlorobenzonitrile followed by hydrolysis, which also provides the final product in high yield and purity.[1] A one-pot synthesis from 2-chlorobenzotrichloride has also been reported, offering high throughput but requiring significant purification.[2]

Data Presentation

The following tables summarize the quantitative data from key synthesis routes for 5-Bromo-2-chlorobenzoic acid, allowing for easy comparison of their efficiencies.

Table 1: Synthesis via Bromination of 2-Chlorobenzoic Acid

ParameterValueReference
Starting Material2-Chlorobenzoic acid[3][4]
Brominating AgentN-Bromosuccinimide (NBS)[3][4]
Solvent/MediumConcentrated Sulfuric Acid[3][4]
CatalystSodium Sulfide[3][4]
Reaction Temperature30 °C[3]
Yield85.0%[3]
Purity (HPLC)99.90%[3]

Table 2: Synthesis via Bromination and Hydrolysis of 2-Chlorobenzonitrile

ParameterValueReference
Starting Material2-Chlorobenzonitrile[1]
Bromination ReagentBromine, N-bromosuccinimide, etc.[5]
Hydrolysis AgentSodium Hydroxide[3]
Reaction Temperature90 °C (Hydrolysis)[3]
Yield85.9% - 87.4%[3][5]
Purity (HPLC)99.2% - 99.90%[3][5]

Table 3: One-Pot Synthesis from 2-Chlorobenzotrichloride

ParameterValueReference
Starting Material2-Chlorobenzotrichloride[2]
Bromide ReagentsBromine, NBS, etc.[2]
Hydrolysis ConditionAcidic[2]
Initial Yield>95%[2]
Initial Purity80-92%[2]
Purified Yield80-90%[2]
Purified Purity97-99.6%[2]

Experimental Protocols

The following are detailed experimental protocols for the large-scale synthesis of 5-Bromo-2-chlorobenzoic acid.

Protocol 1: Synthesis from 2-Chlorobenzoic Acid

This protocol details the bromination of 2-chlorobenzoic acid using N-bromosuccinimide.

Materials:

  • 2-chlorobenzoic acid

  • Concentrated sulfuric acid

  • Sodium sulfide

  • N-bromosuccinimide (NBS)

  • Methanol

  • Water

  • Ice

Equipment:

  • 250 mL four-mouth reaction flask

  • Stirrer

  • Heating mantle

  • Ice water bath

  • Filtration apparatus

  • Drying oven

Procedure:

  • Into a 250 mL four-mouth flask, add 4.7 g (0.03 mol) of 2-chlorobenzoic acid, 40 mL of concentrated sulfuric acid, and 0.936 g (0.012 mol) of sodium sulfide.

  • Stir the mixture at 30 °C for 20 minutes until the solution becomes clear.

  • Add 5.334 g (0.03 mol) of N-bromosuccinimide to the reaction mixture.

  • Continue the reaction at 30 °C for 10 minutes.

  • Slowly pour the reaction solution into an 80 mL ice water bath to induce crystallization of the crude product.

  • Filter the crude product.

  • Transfer the filter cake to a 250 mL four-mouth flask and add 24 mL of methanol and 36 mL of water.

  • Heat the mixture to 60 °C, then allow it to cool naturally while stirring to facilitate crystallization.

  • Filter the purified product and wash the filter cake with 20 mL of a 40% (v/v) aqueous methanol solution.

  • Dry the final product at 55 °C for 6 hours to obtain a white solid.[3]

Protocol 2: Synthesis from 2-Chlorobenzonitrile

This protocol outlines the synthesis via bromination of 2-chlorobenzonitrile followed by hydrolysis.

Materials:

  • 5-bromo-2-chlorobenzonitrile

  • Sodium hydroxide

  • Concentrated Hydrochloric acid

  • Water

  • Ice

Equipment:

  • Reaction vessel with heating and cooling capabilities

  • Stirrer

  • Filtration apparatus

  • Drying oven

  • HPLC system for reaction monitoring

Procedure:

  • Add the 5-bromo-2-chlorobenzonitrile product to a mixed solution containing 1000 mL of water and 72 g (1.8 mol) of sodium hydroxide.

  • Slowly raise the temperature to 90 °C in a hot water bath and maintain stirring for 4 hours. Monitor the reaction progress by HPLC until the starting material is less than 1.0%.

  • Remove the hot water bath and cool the system to 5 ± 5 °C using an ice-water bath.

  • Slowly add 281.6 g of concentrated hydrochloric acid. A large amount of white solid will precipitate.

  • After the addition is complete, heat and stir the mixture for 3 hours.

  • Filter the resulting solid product and rinse the filter cake.

  • Dry the product in a circulating oven at 40 °C for 12 hours to obtain 5-bromo-2-chlorobenzoic acid as a white solid.[3]

Visualizations

The following diagrams illustrate the workflow and chemical transformation for the synthesis of 5-Bromo-2-chlorobenzoic acid.

Synthesis_Workflow_from_2_Chlorobenzoic_Acid start Start Materials: 2-Chlorobenzoic Acid Conc. Sulfuric Acid Sodium Sulfide reaction_setup Reaction Setup (250mL 4-mouth flask) start->reaction_setup stirring Stirring at 30°C (20 min) reaction_setup->stirring nbs_addition Add NBS stirring->nbs_addition reaction_continue Reaction at 30°C (10 min) nbs_addition->reaction_continue crystallization Crystallization (Pour into ice water) reaction_continue->crystallization filtration1 Filtration (Crude Product) crystallization->filtration1 recrystallization Recrystallization (Methanol/Water, 60°C) filtration1->recrystallization filtration2 Filtration & Washing recrystallization->filtration2 drying Drying (55°C, 6h) filtration2->drying end_product Final Product: 5-Bromo-2-chlorobenzoic Acid drying->end_product

Caption: Workflow for the synthesis of 5-Bromo-2-chlorobenzoic acid from 2-Chlorobenzoic Acid.

Synthesis_Workflow_from_2_Chlorobenzonitrile cluster_bromination Step 1: Bromination cluster_hydrolysis Step 2: Hydrolysis start_cn 2-Chlorobenzonitrile bromination Bromination (e.g., with Bromine/NBS) start_cn->bromination intermediate 5-Bromo-2-chlorobenzonitrile bromination->intermediate hydrolysis_setup Hydrolysis Setup (NaOH solution) intermediate->hydrolysis_setup heating Heating at 90°C (4h, HPLC monitoring) hydrolysis_setup->heating cooling Cooling to 5°C heating->cooling acidification Acidification (Conc. HCl) cooling->acidification precipitation Precipitation & Stirring (3h) acidification->precipitation filtration_drying Filtration & Drying (40°C, 12h) precipitation->filtration_drying final_product Final Product: 5-Bromo-2-chlorobenzoic Acid filtration_drying->final_product

Caption: Two-step synthesis of 5-Bromo-2-chlorobenzoic acid from 2-Chlorobenzonitrile.

References

Application Notes and Protocols for Regioselective Reactions of 5-Bromo-2-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the regioselective reactions of 5-Bromo-2-chlorobenzoic acid, a versatile building block in organic synthesis. The presence of two distinct halogen atoms, bromine and chlorine, allows for selective functionalization, providing a powerful tool for the synthesis of complex molecules in pharmaceutical and materials science research.[1] This document outlines key regioselective reactions, provides detailed experimental protocols, and presents quantitative data for analogous systems to guide synthetic strategies.

Core Principles of Regioselectivity

The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the foundation for the regioselective functionalization of 5-Bromo-2-chlorobenzoic acid.[1]

  • Palladium-Catalyzed Cross-Coupling Reactions: In reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the reactivity of the aryl halide is primarily governed by the carbon-halogen bond dissociation energy. The general reactivity trend is C-I > C-Br > C-Cl.[1][2] Consequently, the C-Br bond at the 5-position is significantly more reactive and will selectively undergo oxidative addition to the palladium catalyst under standard conditions, leaving the C-Cl bond at the 2-position intact.[2]

  • Nucleophilic Aromatic Substitution (SNAr): In contrast to cross-coupling reactions, the reactivity in SNAr is influenced by the electronegativity of the halogen and the stability of the intermediate Meisenheimer complex. The more electronegative chlorine atom polarizes the C-Cl bond to a greater extent, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Therefore, nucleophilic aromatic substitution reactions on 5-Bromo-2-chlorobenzoic acid are expected to occur preferentially at the C-Cl position.[3][4][5]

Regioselective Reaction Pathways

The differential reactivity allows for two primary, orthogonal synthetic pathways starting from 5-Bromo-2-chlorobenzoic acid.

G cluster_0 Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) cluster_1 Nucleophilic Aromatic Substitution (SNAr) 5-Bromo-2-chlorobenzoic acid 5-Bromo-2-chlorobenzoic acid C5-Functionalized Product 2-Chloro-5-substituted-benzoic acid 5-Bromo-2-chlorobenzoic acid->C5-Functionalized Product Selective at C-Br C2-Functionalized Product 5-Bromo-2-substituted-benzoic acid 5-Bromo-2-chlorobenzoic acid->C2-Functionalized Product Selective at C-Cl

Caption: Regioselective functionalization of 5-Bromo-2-chlorobenzoic acid.

Palladium-Catalyzed Cross-Coupling Reactions (C-Br Functionalization)

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For 5-Bromo-2-chlorobenzoic acid, this reaction can be used to introduce aryl or vinyl substituents at the 5-position with high selectivity.

Quantitative Data (Representative)

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Ref.
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O90>95[6]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane10092[7]
33-Thienylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O10090[7]

Experimental Protocol: Synthesis of 2-Chloro-5-phenylbenzoic acid

G Setup 1. Add 5-Bromo-2-chlorobenzoic acid, Phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ to a flask. InertAtmo 2. Evacuate and backfill with Argon (3x). Setup->InertAtmo Solvent 3. Add degassed Toluene/EtOH/H₂O. InertAtmo->Solvent Reaction 4. Heat at 90°C for 12h. Solvent->Reaction Workup 5. Cool, dilute with EtOAc, and wash with H₂O and brine. Reaction->Workup Purify 6. Dry, concentrate, and purify by column chromatography. Workup->Purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Methodology:

  • To a round-bottom flask, add 5-Bromo-2-chlorobenzoic acid (1.0 mmol, 235 mg), phenylboronic acid (1.2 mmol, 146 mg), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg), and potassium carbonate (3.0 mmol, 414 mg).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add a degassed solvent mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL) via syringe.

  • Heat the reaction mixture in an oil bath at 90°C and stir for 12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 2-chloro-5-phenylbenzoic acid.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylalkynes. This reaction is highly selective for the C-Br bond of 5-Bromo-2-chlorobenzoic acid.[8][9]

Quantitative Data (Representative)

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Ref.
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)TEADMF8095[10]
21-HexynePd(OAc)₂ (1) / XPhos (2)CuI (2)Cs₂CO₃Dioxane9091[11]
3(Trimethylsilyl)acetylenePd(PPh₃)₄ (3)CuI (5)DiisopropylamineTHF6593[11]

Experimental Protocol: Synthesis of 2-Chloro-5-(phenylethynyl)benzoic acid

Methodology:

  • To a flame-dried Schlenk tube, add 5-Bromo-2-chlorobenzoic acid (1.0 mmol, 235 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous triethylamine (3 mL) and anhydrous DMF (3 mL) via syringe.

  • Add phenylacetylene (1.1 mmol, 121 µL) via syringe.

  • Stir the reaction mixture at 80°C for 6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield 2-chloro-5-(phenylethynyl)benzoic acid.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[12][13][14] The reaction shows high selectivity for the C-Br bond, enabling the synthesis of 5-amino-2-chlorobenzoic acid derivatives.[2]

Quantitative Data (Representative)

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Ref.
1MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene10094[15]
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene11088[14]
3n-ButylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄Dioxane10091[15]

Experimental Protocol: Synthesis of 2-Chloro-5-(morpholino)benzoic acid

Methodology:

  • To an oven-dried Schlenk tube, add 5-Bromo-2-chlorobenzoic acid (1.0 mmol, 235 mg), Pd₂(dba)₃ (0.015 mmol, 14 mg), and XPhos (0.03 mmol, 14 mg).

  • Seal the tube, then evacuate and backfill with argon.

  • Add anhydrous toluene (5 mL), morpholine (1.2 mmol, 105 µL), and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Place the tube in a preheated oil bath at 100°C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography to yield 2-chloro-5-(morpholino)benzoic acid.

Nucleophilic Aromatic Substitution (SNAr) (C-Cl Functionalization)

Nucleophilic aromatic substitution allows for the selective functionalization at the C-Cl position, which is activated by the electron-withdrawing carboxylic acid group.[3] This provides a complementary method to the palladium-catalyzed reactions.

Quantitative Data (Representative for Activated Systems)

EntryNucleophileBaseSolventTemp (°C)Yield (%)Ref.
1PyrrolidineK₂CO₃DMF10085[3]
2Sodium methoxide-MeOH8090[5]
3Ammonia-H₂O150 (sealed tube)78[5]

Experimental Protocol: Synthesis of 5-Bromo-2-(pyrrolidin-1-yl)benzoic acid

G Setup 1. Add 5-Bromo-2-chlorobenzoic acid, Pyrrolidine, and K₂CO₃ to a flask. Solvent 2. Add anhydrous DMF. Setup->Solvent Reaction 3. Heat at 100°C for 18h. Solvent->Reaction Workup 4. Cool, pour into water, and acidify with HCl. Reaction->Workup Isolate 5. Collect precipitate by filtration. Workup->Isolate Purify 6. Wash with water and dry. Recrystallize if necessary. Isolate->Purify

References

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 5-Bromo-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the carboxylic acid group of 5-Bromo-2-chlorobenzoic acid into three key functional groups: acid chlorides, esters, and amides. These derivatives serve as crucial intermediates in the synthesis of a wide range of pharmacologically active molecules and other specialty chemicals.

Introduction

5-Bromo-2-chlorobenzoic acid is a valuable building block in medicinal chemistry and drug development. Its di-halogenated phenyl ring, combined with the reactive carboxylic acid group, offers multiple points for molecular modification. Derivatization of the carboxylic acid is a common initial step to facilitate subsequent reactions, such as amide bond formation or Friedel-Crafts acylation. This document outlines reliable and high-yielding protocols for the synthesis of 5-bromo-2-chlorobenzoyl chloride, methyl 5-bromo-2-chlorobenzoate, and 5-bromo-2-chlorobenzamide.

Data Presentation

The following table summarizes the quantitative data for the described derivatization reactions of 5-Bromo-2-chlorobenzoic acid.

DerivativeReagentsSolventReaction TimeTemperature (°C)Yield (%)Purity (%)Reference
5-Bromo-2-chlorobenzoyl chloride Thionyl chloride, Pyridine (cat.)Dichloromethane3.5 hours4097Not specified[1][2]
5-Bromo-2-chlorobenzoyl chloride Thionyl chloride, DMF (cat.)None2 - 4 hoursReflux (approx. 76)98 - 99Not specified[3]
Methyl 5-bromo-2-chlorobenzoate Methanol, Sulfuric acid (cat.)Methanol30 minutesReflux (approx. 65)~75-95 (expected)>95 (expected)[4][5]
5-Bromo-2-chlorobenzamide 1. Oxalyl chloride, DMF (cat.) 2. AmmoniaDichloromethane1. 3 hours 2. Not specified1. 20-30 2. Not specifiedHigh (expected)>95 (expected)[1][6]

Experimental Protocols

Synthesis of 5-Bromo-2-chlorobenzoyl chloride

This protocol describes the conversion of 5-Bromo-2-chlorobenzoic acid to its corresponding acid chloride using thionyl chloride.

Materials:

  • 5-Bromo-2-chlorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Pyridine or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

Method A: With Pyridine Catalyst in Dichloromethane [1][2]

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-Bromo-2-chlorobenzoic acid (e.g., 100 g, 0.425 mol) in dichloromethane (500 mL).

  • Add a catalytic amount of pyridine (e.g., 1 g).

  • Slowly add thionyl chloride (e.g., 60.5 g, 0.51 mol) dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to 40°C and maintain at reflux for 3.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain 5-Bromo-2-chlorobenzoyl chloride as the product. The crude product is often of sufficient purity for subsequent steps.

Method B: With DMF Catalyst without Solvent [3]

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-2-chlorobenzoic acid (e.g., 23.5 g, 0.1 mol).

  • Add thionyl chloride (e.g., 48 g, 0.4 mol) and a catalytic amount of DMF (e.g., 0.1 mL).

  • Stir the mixture and heat to reflux for 2-4 hours.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure at 60°C to yield the crude 5-bromo-2-chlorobenzoyl chloride.

Synthesis of Methyl 5-bromo-2-chlorobenzoate (Fischer Esterification)

This protocol is adapted from the general Fischer esterification of benzoic acid and can be applied to 5-Bromo-2-chlorobenzoic acid.[4][5][7]

Materials:

  • 5-Bromo-2-chlorobenzoic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, place 5-Bromo-2-chlorobenzoic acid (e.g., 8.00 g, 0.034 mol) and methanol (25 mL, 0.617 mol).

  • Carefully and slowly add concentrated sulfuric acid (3.0 mL) to the flask while swirling.

  • Add a few boiling chips, attach a reflux condenser, and heat the mixture to reflux for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing 75 mL of water.

  • Rinse the reaction flask with 35 mL of ethyl acetate and add it to the separatory funnel.

  • Shake the funnel and separate the aqueous layer.

  • Wash the organic layer with another 15 mL of water.

  • Carefully wash the organic layer with two 25 mL portions of 5% sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution).

  • Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain methyl 5-bromo-2-chlorobenzoate.

Synthesis of 5-Bromo-2-chlorobenzamide

This protocol involves a two-step process where the acid is first converted to the acid chloride, which then reacts with ammonia to form the amide.

Materials:

  • 5-Bromo-2-chlorobenzoic acid

  • Oxalyl chloride

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Aqueous ammonia solution (e.g., 28-30%)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

Step 1: Formation of 5-Bromo-2-chlorobenzoyl chloride [1]

  • In a round-bottom flask, dissolve 5-Bromo-2-chlorobenzoic acid in dichloromethane and add a catalytic amount of DMF.

  • Cool the solution in an ice bath and slowly add oxalyl chloride.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • The resulting solution of 5-Bromo-2-chlorobenzoyl chloride is used directly in the next step.

Step 2: Amidation

  • Cool the solution of 5-Bromo-2-chlorobenzoyl chloride in dichloromethane in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia solution dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Transfer the mixture to a separatory funnel and wash with water.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-Bromo-2-chlorobenzamide. The product may be further purified by recrystallization.

Visualizations

Derivatization_Workflow A 5-Bromo-2-chlorobenzoic Acid B 5-Bromo-2-chlorobenzoyl chloride A->B SOCl₂ or (COCl)₂ Pyridine or DMF (cat.) C Methyl 5-bromo-2-chlorobenzoate A->C MeOH, H₂SO₄ (cat.) Reflux D 5-Bromo-2-chlorobenzamide B->D NH₃ (aq)

Caption: Reaction scheme for the derivatization of 5-Bromo-2-chlorobenzoic acid.

Acid_Chloride_Formation start Start step1 Dissolve 5-Bromo-2-chlorobenzoic acid in Dichloromethane start->step1 step2 Add Pyridine (catalyst) step1->step2 step3 Add Thionyl Chloride dropwise step2->step3 step4 Reflux at 40°C for 3.5h step3->step4 step5 Evaporate solvent step4->step5 end 5-Bromo-2-chlorobenzoyl chloride step5->end

Caption: Workflow for the synthesis of 5-Bromo-2-chlorobenzoyl chloride.

Esterification_Workflow start Start step1 Combine 5-Bromo-2-chlorobenzoic acid, Methanol, and H₂SO₄ start->step1 step2 Reflux for 30 minutes step1->step2 step3 Aqueous workup with Ethyl Acetate step2->step3 step4 Wash with NaHCO₃ and Brine step3->step4 step5 Dry and evaporate solvent step4->step5 end Methyl 5-bromo-2-chlorobenzoate step5->end

Caption: Workflow for the synthesis of Methyl 5-bromo-2-chlorobenzoate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-bromo-2-chlorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 5-bromo-2-chlorobenzoic acid?

A1: Common starting materials include 2-chlorobenzoic acid, 2-chlorobenzonitrile, and 2-chlorobenzotrichloride.[1][2][3] The choice of starting material often depends on factors like cost, availability, and the desired scale of the synthesis.

Q2: What is the most direct method for synthesizing 5-bromo-2-chlorobenzoic acid?

A2: The most direct and widely used method is the electrophilic bromination of 2-chlorobenzoic acid.[4] This reaction is typically performed using N-bromosuccinimide (NBS) as the brominating agent in a strong acidic medium like concentrated sulfuric acid.[4]

Q3: What are the main challenges in the synthesis of 5-bromo-2-chlorobenzoic acid?

A3: The primary challenges include achieving high regioselectivity to obtain the desired 5-bromo isomer, minimizing the formation of byproducts such as 4-bromo-2-chlorobenzoic acid, and purification of the final product to achieve high purity.[1][5]

Q4: How can the formation of isomeric impurities be minimized?

A4: The formation of the undesired 4-bromo-2-chlorobenzoic acid isomer can be suppressed by using specific catalysts. Salts containing sulfur with reducing properties, such as sodium sulfide, sodium sulfite, or potassium sulfide, can be added to the reaction mixture to inhibit the formation of the 4-bromo isomer.[1][5]

Q5: What are typical yields and purity levels for this synthesis?

A5: With optimized protocols, yields can be significant. For instance, synthesis from 2-chlorobenzoic acid using an NBS/sulfuric acid system with a catalyst can achieve yields of around 85% with a purity of over 99.5% after a single purification step.[1] Another method involving the hydrolysis of 5-bromo-2-chlorobenzonitrile has reported yields of 85.9% and an HPLC purity of 99.90%.[3][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Ensure the reaction is allowed to proceed for the recommended duration. Monitor reaction progress using techniques like HPLC.[6] - Check the quality and stoichiometry of reagents, especially the brominating agent (e.g., NBS).
Loss of product during workup or purification.- Optimize the crystallization process by adjusting solvent ratios and cooling rates. A mixture of methanol and water is often used for recrystallization.[6] - Ensure efficient extraction and washing steps to minimize product loss.
Formation of Impurities (e.g., 4-bromo isomer) Lack of regioselectivity in the bromination step.- Introduce a catalyst that inhibits the formation of the undesired isomer. Sodium sulfide or sodium sulfite are effective for this purpose in the NBS/sulfuric acid system.[1] - Control the reaction temperature, as temperature can influence selectivity.
Presence of unreacted starting material.- Increase the molar ratio of the brominating agent slightly, but be cautious of over-bromination. - Extend the reaction time and monitor for the disappearance of the starting material.
Difficulty in Purification Similar polarity of the product and major impurity.- Employ recrystallization with a suitable solvent system. A methanol/water mixture has been shown to be effective.[6] - If simple recrystallization is insufficient, consider column chromatography, although this may not be ideal for large-scale production.
Reaction Stalls Deactivation of catalyst or reagents.- Ensure all reagents and solvents are of appropriate quality and free from contaminants that could interfere with the reaction. - In catalytic reactions, ensure the catalyst is not poisoned.

Quantitative Data Summary

Table 1: Comparison of Synthetic Routes for 5-Bromo-2-chlorobenzoic Acid

Starting Material Brominating Agent/Method Catalyst/Conditions Yield Purity Reference
2-chlorobenzoic acidN-bromosuccinimide (NBS)Conc. H₂SO₄, Sodium sulfide85.0%>99.5%[1][6]
5-bromo-2-chlorobenzonitrileHydrolysisNaOH, then HCl85.9%99.90% (HPLC)[3][6]
2-chlorobenzotrichlorideBromination then HydrolysisAcid condition>95%80-92%[2][7]

Experimental Protocols

Protocol 1: Synthesis from 2-Chlorobenzoic Acid

This protocol is based on the bromination of 2-chlorobenzoic acid using N-bromosuccinimide in the presence of a catalyst to ensure high regioselectivity.

Materials:

  • 2-chlorobenzoic acid

  • Concentrated sulfuric acid

  • Sodium sulfide (or sodium sulfite)

  • N-bromosuccinimide (NBS)

  • Methanol

  • Water

Procedure:

  • In a suitable reaction vessel, add 2-chlorobenzoic acid (e.g., 4.7g, 0.03 mol) to concentrated sulfuric acid (e.g., 40 mL).

  • Add sodium sulfide (e.g., 0.936g, 0.012 mol) and stir the mixture at 30°C for approximately 20 minutes until the solution is clear.[6]

  • Add N-bromosuccinimide (e.g., 5.334g, 0.03 mol) to the reaction mixture.

  • Continue the reaction at 30°C for about 10 minutes.[6]

  • Slowly pour the reaction mixture into an ice-water bath (e.g., 80 mL) to induce crystallization of the crude product.

  • Filter the crude product.

  • For purification, transfer the filter cake to a flask and add a mixture of methanol (e.g., 24 mL) and water (e.g., 36 mL).

  • Heat the mixture to 60°C, then allow it to cool naturally while stirring to recrystallize the product.

  • Filter the purified product, wash with a 40% aqueous methanol solution (e.g., 20 mL), and dry at 55°C for 6 hours.[6]

Protocol 2: Synthesis from 5-Bromo-2-chlorobenzonitrile

This protocol involves the hydrolysis of 5-bromo-2-chlorobenzonitrile to yield 5-bromo-2-chlorobenzoic acid.

Materials:

  • 5-bromo-2-chlorobenzonitrile

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Water

Procedure:

  • Add the 5-bromo-2-chlorobenzonitrile product to a mixed solution of water (e.g., 1000 mL) and sodium hydroxide (e.g., 72g, 1.8 mol).

  • Slowly heat the mixture to 90°C in a hot water bath and maintain stirring for 4 hours. Monitor the reaction by HPLC to ensure the starting material is consumed (<1.0%).[3][6]

  • Remove the heat source and cool the system to 5 ± 5°C using an ice-water bath.

  • Slowly add concentrated hydrochloric acid (e.g., 281.6g) to the cooled mixture. A large amount of white solid will precipitate.

  • After the addition of HCl is complete, continue stirring for 3 hours.

  • Filter the resulting solid, wash the filter cake, and then dry it in an oven at 40°C for 12 hours to obtain the final product.[3][6]

Diagrams

experimental_workflow_1 cluster_reaction Reaction cluster_workup Workup & Purification start 2-Chlorobenzoic Acid + Conc. H₂SO₄ + Na₂S add_nbs Add NBS start->add_nbs Stir 20 min react React at 30°C add_nbs->react 10 min crystallize Pour into Ice Water (Crystallization) react->crystallize filter_crude Filter Crude Product recrystallize Recrystallize from Methanol/Water filter_crude->recrystallize filter_pure Filter & Wash recrystallize->filter_pure dry Dry at 55°C filter_pure->dry end_product 5-Bromo-2-chlorobenzoic Acid dry->end_product

Caption: Workflow for Synthesis from 2-Chlorobenzoic Acid.

experimental_workflow_2 cluster_hydrolysis Hydrolysis cluster_precipitation Precipitation & Isolation start 5-Bromo-2-chlorobenzonitrile + NaOH Solution heat Heat to 90°C start->heat stir Stir for 4h heat->stir cool Cool to 5°C stir->cool add_hcl Add Conc. HCl cool->add_hcl stir_precipitate Stir for 3h add_hcl->stir_precipitate filter_product Filter & Wash stir_precipitate->filter_product dry Dry at 40°C filter_product->dry end_product 5-Bromo-2-chlorobenzoic Acid dry->end_product

Caption: Workflow for Synthesis from 5-Bromo-2-chlorobenzonitrile.

References

Technical Support Center: 5-Bromo-2-chlorobenzoic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 5-Bromo-2-chlorobenzoic acid from reaction mixtures.

Troubleshooting Guide

Q1: My final product has a low melting point and a broad melting range. What is the likely cause?

A low and broad melting point typically indicates the presence of impurities. During the synthesis of 5-bromo-2-chlorobenzoic acid, common impurities can include unreacted starting materials like 2-chlorobenzoic acid or isomeric byproducts such as 3-Bromo-2-chlorobenzoic acid and 4-bromo-2-chlorobenzoic acid.[1][2][3] The presence of residual solvents from the reaction or initial purification steps can also lead to these observations.

Q2: I'm seeing an unexpected peak in my HPLC analysis. How can I identify and remove this impurity?

The most common impurities are isomers formed during the bromination step.[4][5] To identify the impurity, you can compare the retention time with known standards of potential byproducts. Removal of these impurities can often be achieved through recrystallization, as the different isomers may have varying solubilities in a given solvent system. For challenging separations, column chromatography may be necessary.

Q3: My recrystallization is not working effectively; either the yield is very low, or the purity doesn't improve significantly. What should I do?

This issue can arise from several factors:

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. 5-Bromo-2-chlorobenzoic acid is soluble in organic solvents like ethanol and methanol and sparingly soluble in water.[6][7] A mixed solvent system, such as methanol/water, is often effective.[8][9]

  • Cooling Rate: Cooling the solution too quickly can cause the compound to precipitate out along with impurities, rather than forming pure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Amount of Solvent: Using too much solvent will result in a low yield, as a significant amount of the product will remain dissolved even at low temperatures. Conversely, using too little solvent may prevent the complete dissolution of the desired compound at high temperatures, leading to a poor initial separation from insoluble impurities.

Q4: The color of my purified 5-Bromo-2-chlorobenzoic acid is off-white or beige, not pure white. How can I improve the color?

An off-white or beige color suggests the presence of colored impurities. While the compound itself is described as a white to off-white crystalline powder, significant coloration can be addressed.[6] During recrystallization, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration before cooling the solution to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of 5-Bromo-2-chlorobenzoic acid?

Key physical properties are summarized in the table below. The compound typically appears as a white to off-white crystalline solid.[6]

Q2: What are the common impurities I should be aware of during the synthesis of 5-Bromo-2-chlorobenzoic acid?

The synthesis, often starting from 2-chlorobenzoic acid, can lead to the formation of isomeric impurities due to the nature of the bromination reaction.[2][4] A key byproduct that can form is 4-bromo-2-chlorobenzoic acid.[3] Depending on the synthetic route, unreacted starting materials or reagents like N-bromosuccinimide (NBS) and succinimide could also be present.[10]

Q3: Which solvents are recommended for the purification of 5-Bromo-2-chlorobenzoic acid by recrystallization?

5-Bromo-2-chlorobenzoic acid is sparingly soluble in water but shows good solubility in organic solvents like ethanol, methanol, and acetone.[6][7][11] For recrystallization, a mixed solvent system, such as methanol and water or ethanol and water, is often effective.[8][12] Acetonitrile has also been used to remove certain impurities like succinimide due to its high solubility.[10]

Q4: What is the expected purity and yield after a successful purification?

With optimized purification methods, such as a single solvent recrystallization, a purity of over 99% can be achieved.[1] Yields after purification are typically in the range of 80-90%.[12]

Data Presentation

PropertyValue
Chemical Formula C₇H₄BrClO₂
Molecular Weight 235.46 g/mol [7]
Appearance White to off-white crystalline powder/solid[6][11]
Melting Point 150-155 °C or 154-156 °C[6][8][13]
Water Solubility 2.63 g/L (at 20 °C)[8][11][13]
Solubility in Organics Soluble in ethanol, methanol, acetone, and dichloromethane[6][7][11]
pKa 2.49 ± 0.25 (Predicted)[8][13]

Experimental Protocols

Protocol: Recrystallization using a Methanol/Water Solvent System

This protocol outlines a standard procedure for purifying 5-Bromo-2-chlorobenzoic acid.

  • Dissolution: Place the crude 5-Bromo-2-chlorobenzoic acid in an Erlenmeyer flask. Add the minimum amount of hot methanol required to just dissolve the solid. It is crucial to use the minimal volume to ensure good recovery.

  • Hot Filtration (Optional): If insoluble impurities are present or if the solution is colored (requiring charcoal treatment), perform a hot gravity filtration to remove them.

  • Crystallization: While the solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating that the solution is saturated. Add a few drops of hot methanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold 40% aqueous methanol to remove any remaining soluble impurities.[8][9]

  • Drying: Dry the crystals under vacuum or in a drying oven at a moderate temperature (e.g., 55 °C) to remove residual solvent.[8][9]

Visualization

G cluster_troubleshooting Troubleshooting Purification start Crude Product Analysis (HPLC, Melting Point) purity_check Purity Acceptable? start->purity_check end Pure Product purity_check->end Yes impurity_type Identify Impurity Type (e.g., Isomer, Starting Material) purity_check->impurity_type No recrystallization Perform Recrystallization (e.g., Methanol/Water) impurity_type->recrystallization chromatography Consider Column Chromatography recrystallization->chromatography Purity still low color_issue Color Impurities Present? recrystallization->color_issue chromatography->purity_check Re-analyze color_issue->purity_check No Re-analyze charcoal Add Activated Charcoal During Recrystallization color_issue->charcoal Yes charcoal->purity_check Re-analyze

References

Troubleshooting low yield in Suzuki coupling with 5-Bromo-2-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling reaction of 5-Bromo-2-chlorobenzoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly low reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield in the Suzuki coupling of 5-Bromo-2-chlorobenzoic acid?

Low yields with this substrate are often due to a combination of factors related to its specific structure:

  • Steric Hindrance: The presence of substituents on both sides of the bromine atom (an ortho-chloro group and a meta-carboxylic acid group) can sterically hinder the approach of the palladium catalyst to the C-Br bond. This slows down the crucial oxidative addition step of the catalytic cycle.

  • Competing Reactivity: 5-Bromo-2-chlorobenzoic acid has two halogen atoms. While the C-Br bond is generally more reactive than the C-Cl bond in Suzuki couplings, side reactions or non-selective couplings can occur, consuming starting material and reducing the yield of the desired product.

  • Issues Related to the Carboxylic Acid Group: Under the basic conditions required for the reaction, the carboxylic acid is deprotonated to a carboxylate salt. This can lead to several complications:

    • Solubility Problems: The carboxylate salt may have poor solubility in common organic solvents, leading to a heterogeneous reaction mixture and slow reaction rates.[1]

    • Catalyst Inhibition: The carboxylate anion can coordinate with the palladium catalyst, potentially deactivating it and halting the catalytic cycle.[2]

  • Side Reactions: Common side reactions in Suzuki couplings can further reduce the yield. These include:

    • Protodeboronation: The boronic acid coupling partner can be protonated and decomposed, especially under harsh basic conditions or at elevated temperatures.

    • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, particularly if oxygen is not rigorously excluded from the reaction.

Q2: Should I be concerned about the reaction occurring at the C-Cl bond instead of the C-Br bond?

The general reactivity trend for aryl halides in Suzuki couplings is I > Br > OTf > Cl.[3] This suggests that the coupling will preferentially occur at the more reactive C-Br bond. However, the electronic properties of the molecule and the specific reaction conditions (ligand, temperature) can influence this selectivity. To favor coupling at the C-Br bond, it is advisable to use milder reaction conditions initially.

Q3: How does the carboxylic acid group interfere with the reaction, and what can I do about it?

The carboxylic acid is deprotonated by the base used in the reaction. The resulting carboxylate can cause issues with solubility and catalyst deactivation.[2][4] There are two main strategies to address this:

  • Direct Coupling with Optimization:

    • Add extra base: An additional equivalent of base is needed to neutralize the acidic proton of the carboxylic acid.[4]

    • Careful solvent selection: A solvent system that can dissolve the carboxylate salt is crucial. Mixtures of polar aprotic solvents like dioxane or THF with water are often effective.[1]

    • Use of Phase-Transfer Catalysts: In biphasic systems (e.g., Toluene/H₂O), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the boronate anion from the aqueous phase to the organic phase.[1]

  • Protecting Group Strategy: The carboxylic acid can be converted to an ester (e.g., a methyl or ethyl ester) before the coupling reaction. Esters are generally stable under Suzuki conditions and do not interfere with the catalyst. The ester can then be hydrolyzed back to the carboxylic acid after the coupling is complete.

Q4: What are the best starting conditions for a Suzuki coupling with this substrate?

A good starting point would be to use a palladium catalyst system known for its effectiveness with sterically hindered and electron-rich aryl chlorides, as these are often robust enough for challenging aryl bromides as well.

  • Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ as the palladium source.

  • Ligand: A bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.

  • Base: A moderately strong inorganic base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry.[1]

  • Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Temperature: Start at a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting low yields in the Suzuki coupling of 5-Bromo-2-chlorobenzoic acid.

Problem 1: Low or No Conversion of Starting Material
Potential Cause Recommended Solution
Inactive Catalyst Use a fresh source of palladium precatalyst and ligand. Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the Pd(0) catalyst.
Inefficient Oxidative Addition This is common with sterically hindered substrates. Switch to a bulkier, more electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos, XPhos).[5] Increase the reaction temperature in increments of 10-20 °C.
Poor Solubility of Substrate The deprotonated benzoic acid may not be soluble. Try a different solvent system, such as THF/water or using a co-solvent like DMF. Consider adding a phase-transfer catalyst if using a biphasic system.[1]
Inappropriate Base The chosen base may be too weak or not soluble enough. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered to maximize surface area.[1]
Problem 2: Formation of Significant Byproducts
Potential Cause Recommended Solution
Homocoupling of Boronic Acid This is often caused by the presence of oxygen. Improve the degassing procedure for solvents and the reaction mixture (e.g., use freeze-pump-thaw cycles).
Protodeboronation The boronic acid is being destroyed. Use a milder base (e.g., K₂CO₃) or a lower reaction temperature. Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.
Dehalogenation The aryl bromide is being reduced. This can be caused by impurities or side reactions. Ensure high purity of all reagents and solvents. A change in ligand or catalyst might be necessary.

Data Presentation

The following table summarizes a screening of reaction conditions for the Suzuki coupling of a related substrate, 3-bromobenzoic acid, with various arylboronic acids, which can serve as a starting point for optimization.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Yield (%)
1Phenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃WaterRT97
24-Methylphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃WaterRT95
34-Methoxyphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃WaterRT99
44-Fluorophenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃WaterRT89
Data is representative of typical results found in the literature for a similar substrate.[6]

Experimental Protocols

Protocol 1: Direct Suzuki Coupling of 5-Bromo-2-chlorobenzoic acid

This protocol is an adapted starting point and may require optimization for specific arylboronic acids.

Materials:

  • 5-Bromo-2-chlorobenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv, finely powdered and dried)

  • 1,4-Dioxane and Water (4:1 v/v mixture, degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-chlorobenzoic acid (1.0 eq), the arylboronic acid (1.2 eq), and the finely powdered K₃PO₄ (3.0 eq).

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) and add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid product.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling via Methyl Ester Protection

Step A: Methyl Ester Protection

  • Dissolve 5-Bromo-2-chlorobenzoic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the mixture, remove the methanol under reduced pressure, and neutralize with a saturated solution of NaHCO₃.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain the methyl 5-bromo-2-chlorobenzoate.

Step B: Suzuki Coupling of the Methyl Ester Follow the procedure in Protocol 1 , using methyl 5-bromo-2-chlorobenzoate as the starting material and 2.0 equivalents of base. The work-up will not require the acidification step.

Step C: Hydrolysis of the Methyl Ester

  • Dissolve the purified coupled product in a mixture of THF and water.

  • Add an excess of lithium hydroxide (LiOH).

  • Stir at room temperature or gently heat until the hydrolysis is complete (monitored by TLC).

  • Remove the THF under reduced pressure, and acidify the aqueous residue with 1 M HCl to precipitate the carboxylic acid product.

  • Filter the solid or extract with an organic solvent to isolate the final product.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)L₂-R² OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) Transmetal->Product center center->Transmetal ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (Boronic Acid) BoronicAcid->center Base Base Base->center

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield Observed q1 Is Starting Material Consumed? start->q1 a1_yes Check for Side Products (Homocoupling, Protodeboronation) q1->a1_yes Yes a1_no Troubleshoot Reaction Conditions q1->a1_no No sol1 Improve Degassing Use Milder Base/Temp a1_yes->sol1 q2 Screen Catalyst, Ligand, Base, Solvent a1_no->q2 end Improved Yield sol1->end sol2 Consider Protecting Carboxylic Acid Group q2->sol2 sol2->end

Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.

References

Preventing the formation of 4-bromo-2-chlorobenzoic acid impurity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for organic synthesis. This guide provides troubleshooting advice and frequently asked questions to help you minimize the formation of the 4-bromo-2-chlorobenzoic acid impurity in your reactions.

Our resources are designed for researchers, scientists, and professionals in drug development to ensure the highest purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: During the bromination of 2-chlorobenzoic acid, I'm observing the formation of 4-bromo-2-chlorobenzoic acid as a significant impurity. Why is this happening?

A1: The formation of 4-bromo-2-chlorobenzoic acid alongside other isomers, such as the often desired 5-bromo-2-chlorobenzoic acid, is a common issue in the electrophilic bromination of 2-chlorobenzoic acid. The substitution pattern on the aromatic ring is directed by the existing substituents: the chlorine atom (-Cl) and the carboxylic acid group (-COOH). Both are deactivating groups, but the chlorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. The interplay of these directing effects, along with the reaction conditions, can lead to the formation of a mixture of isomers, including the 4-bromo impurity. Some synthesis methods report the generation of about 10% of such isomer impurities[1].

Q2: What is the primary cause of the formation of the 4-bromo isomer impurity?

A2: The primary cause lies in the directing effects of the substituents on the benzene ring. The chlorine atom strongly directs incoming electrophiles (like Br+) to the ortho and para positions. The position para to the chlorine is carbon-4, leading to the formation of 4-bromo-2-chlorobenzoic acid. While the carboxylic acid group directs to the meta position (carbon-5), the activating effect of the halogen at the para position can still lead to the formation of the 4-bromo isomer.

Q3: Are there any established methods to suppress the formation of 4-bromo-2-chlorobenzoic acid?

A3: Yes, specific catalysts and reaction conditions can be employed to enhance the selectivity for the desired isomer and suppress the formation of the 4-bromo impurity. One patented method involves the use of sulfur-containing salts, such as sodium sulfide or sodium sulfite, as catalysts in a sulfuric acid medium with N-bromosuccinimide (NBS) as the brominating agent[2]. These catalysts have been shown to effectively inhibit the formation of the 4-bromo isomer[2].

Q4: Can purification methods effectively remove the 4-bromo-2-chlorobenzoic acid impurity?

A4: While purification methods like recrystallization can be used to improve the purity of the final product, preventing the formation of the impurity during the reaction is often a more efficient and cost-effective strategy. Recrystallization can be effective if the solubility of the desired isomer and the impurity are sufficiently different in a chosen solvent system[3]. However, relying solely on purification can lead to significant yield loss.

Troubleshooting Guide

If you are experiencing high levels of 4-bromo-2-chlorobenzoic acid impurity, follow these troubleshooting steps:

Step 1: Verify Your Starting Materials and Reagents

  • Purity of 2-chlorobenzoic acid: Ensure the starting material is free from any isomeric impurities that could lead to unexpected side products.

  • Brominating Agent: The choice and purity of the brominating agent (e.g., N-bromosuccinimide, bromine) are critical. Ensure it is of high quality.

Step 2: Modify Reaction Conditions

  • Temperature: Reaction temperature can influence isomer distribution. It is often beneficial to run the reaction at a lower temperature (e.g., 10-20°C) to improve selectivity[2].

  • Solvent: The polarity of the solvent can affect the reaction pathway. Concentrated sulfuric acid is often used as a solvent in these brominations[2].

Step 3: Implement a Selective Catalysis Strategy

  • Inhibiting Catalyst: Introduce a catalyst that selectively inhibits the formation of the 4-bromo isomer. As mentioned in a patented process, adding a sulfur-containing salt like sodium sulfide or sodium sulfite can significantly suppress the formation of this impurity[2].

The following diagram illustrates a decision-making workflow for troubleshooting the formation of the 4-bromo-2-chlorobenzoic acid impurity.

G start High 4-bromo-2-chlorobenzoic acid impurity detected check_materials Step 1: Verify Purity of Starting Materials & Reagents start->check_materials materials_ok Are materials pure? check_materials->materials_ok purify_materials Purify starting materials and/or use high-purity reagents materials_ok->purify_materials No modify_conditions Step 2: Modify Reaction Conditions (e.g., lower temperature) materials_ok->modify_conditions Yes purify_materials->check_materials conditions_ok Is impurity level reduced? modify_conditions->conditions_ok use_catalyst Step 3: Implement Selective Catalysis (e.g., add sodium sulfite) conditions_ok->use_catalyst No process_optimized Process Optimized: Impurity Minimized conditions_ok->process_optimized Yes catalyst_ok Is impurity level acceptable? use_catalyst->catalyst_ok catalyst_ok->process_optimized Yes consult_expert Further Optimization Required: Consult literature or technical support catalyst_ok->consult_expert No G cluster_main Main Reaction Pathway (Desired) cluster_side Side Reaction Pathway (Impurity) start_main 2-Chlorobenzoic Acid product_main 5-Bromo-2-chlorobenzoic Acid start_main->product_main Meta to -COOH Ortho to -Cl reagents_main + NBS / H₂SO₄ + Sodium Sulfite (Catalyst) start_side 2-Chlorobenzoic Acid product_side 4-Bromo-2-chlorobenzoic Acid start_side->product_side Para to -Cl reagents_side + NBS / H₂SO₄ G A 1. Charge 2-Chlorobenzoic Acid and Sulfuric Acid to Reactor B 2. Stir at 20°C until Solution is Clear A->B C 3. Add Sodium Sulfide and Sodium Sulfite Catalysts B->C D 4. Add N-Bromosuccinimide (NBS) C->D E 5. React for 10 minutes at 20°C D->E F 6. Quench by Pouring into Ice-Water E->F G 7. Filter Precipitated Product F->G H 8. Wash with Acetic Acid Solution G->H I 9. Dry the Final Product H->I

References

Technical Support Center: Regioselective Bromination of 2-Chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the regioselective bromination of 2-chlorobenzoic acid. The primary challenge in this electrophilic aromatic substitution is controlling the position of bromination to favor the desired isomer, typically 5-bromo-2-chlorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: Why is the bromination of 2-chlorobenzoic acid not highly regioselective?

A1: The regioselectivity is complicated by the competing directing effects of the two substituents on the benzene ring: the chloro (-Cl) group and the carboxylic acid (-COOH) group. The -COOH group is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position (position 5).[1][2][3] The -Cl group, while deactivating, is an ortho, para-director.[1][4] The combination of these effects, along with steric hindrance from the ortho -Cl group, can lead to a mixture of products, primarily 4-bromo and 5-bromo-2-chlorobenzoic acid.

Q2: Which isomer is typically the major product under standard bromination conditions and why?

A2: Under many standard electrophilic bromination conditions (e.g., Br₂ with a Lewis acid catalyst), a mixture of isomers is formed. The directing effects of the electron-withdrawing carboxylic acid group (-COOH) guide the substitution to the meta-position, while the halogen (-Cl) directs to the ortho and para positions.[4][5][6] The interplay between these electronic effects and steric factors determines the product distribution. Often, the formation of 5-bromo-2-chlorobenzoic acid is favored as it is the meta product relative to the stronger directing -COOH group, but obtaining high selectivity can be challenging.

Q3: How can I improve the selectivity to favor the formation of 5-bromo-2-chlorobenzoic acid?

A3: High selectivity for the 5-bromo isomer can be achieved by using specific reaction systems. A reported method involves carrying out the monobromination in an N-bromosuccinimide (NBS)/sulfuric acid system.[7][8] The addition of a catalyst, such as a salt containing sulfur with reducing properties (e.g., sodium sulfide, sodium sulfite, or potassium sulfide), has been shown to effectively inhibit the formation of the undesired 4-bromo-2-chlorobenzoic acid impurity.[7][8][9]

Q4: What is the role of a sulfur-containing catalyst in the NBS/sulfuric acid system?

A4: In the NBS/sulfuric acid system for brominating 2-chlorobenzoic acid, sulfur-containing catalysts like sodium sulfide or sodium sulfite are added to suppress the formation of the 4-bromo isomer.[7][8] The proposed mechanism suggests that the catalyst influences the position of an intermediate sulfonation, thereby sterically or electronically hindering bromination at the 4-position and promoting it at the desired 5-position.[7] This leads to significantly higher regioselectivity.

Troubleshooting Guide

This guide addresses common issues encountered during the bromination of 2-chlorobenzoic acid.

Issue 1: Low Yield and Poor Regioselectivity (Significant amounts of 4-bromo isomer)

  • Possible Cause: Standard bromination conditions (e.g., Br₂/FeBr₃) are not selective enough for this substrate due to competing directing groups.

  • Solution: Switch to a more regioselective protocol. The use of N-bromosuccinimide (NBS) in concentrated sulfuric acid is a recommended starting point.[7][8] To further enhance selectivity, introduce a sulfur-based catalyst (e.g., sodium sulfite) into the NBS/sulfuric acid system. This has been demonstrated to significantly inhibit the formation of the 4-bromo byproduct.[7][9]

Issue 2: Reaction Fails to Go to Completion

  • Possible Cause 1: Impure Reagents. Water content in the sulfuric acid or wet starting material can affect the reaction. N-bromosuccinimide (NBS) can degrade over time or with exposure to light and moisture.

  • Solution 1: Use high-purity, dry reagents. Ensure glassware is thoroughly dried before use. It is good practice to use freshly opened or properly stored NBS.

  • Possible Cause 2: Suboptimal Temperature. The reaction temperature is critical for controlling both the reaction rate and selectivity.

  • Solution 2: Adhere strictly to the temperatures specified in the protocol. For the NBS/sulfuric acid/catalyst system, reaction temperatures are typically maintained between 10-50 °C.[8] Monitor the internal temperature of the reaction vessel.

Issue 3: Product Purity is Low After Work-up

  • Possible Cause: The polarity of the desired 5-bromo isomer and the 4-bromo impurity are very similar, making separation by simple crystallization difficult.

  • Solution: The most effective strategy is to prevent the formation of the impurity in the first place by using a highly regioselective synthesis method.[9] If impurities are present, multiple recrystallizations may be necessary. A variety of solvents can be used for recrystallization, including aqueous mixtures of methanol, ethanol, or acetic acid.[8]

Process Optimization & Data

The following table summarizes data from studies focused on optimizing the regioselectivity of the bromination of 2-chlorobenzoic acid using an NBS/sulfuric acid system with various sulfur-containing catalysts.

CatalystMolar Ratio (Acid:NBS:Catalyst)Temp (°C)Time (min)Yield (%)Purity (%)Reference
Potassium Sulfide1 : 0.8 : 0.24060->99.5[7]
Sodium Sulfide1 : 1 : 0.4301085.199.8[9]
Potassium Sulfide1 : 0.8 : 0.8406084.699.7[7]
Sodium Sulfite1 : 0.6 : 0.610120->99.5[8]

Experimental Protocols

High-Selectivity Bromination using NBS/H₂SO₄ with a Sulfur Catalyst

This protocol is adapted from methodologies designed to maximize the yield of 5-bromo-2-chlorobenzoic acid while minimizing the formation of the 4-bromo isomer.[7][8][9]

Materials:

  • 2-chlorobenzoic acid

  • Concentrated sulfuric acid (98%)

  • N-bromosuccinimide (NBS)

  • Catalyst: Sodium sulfide (Na₂S), sodium sulfite (Na₂SO₃), or potassium sulfide (K₂S)

  • Ice-water bath

  • Recrystallization solvent (e.g., 40% acetic acid in water)

Procedure:

  • In a clean, dry four-necked flask equipped with a mechanical stirrer, add 2-chlorobenzoic acid (e.g., 4.7 g, 0.03 mol).

  • Carefully add concentrated sulfuric acid (e.g., 40 mL).

  • Add the chosen sulfur-containing catalyst (e.g., sodium sulfide, 0.936g, 0.012 mol).

  • Stir the mixture at the designated reaction temperature (e.g., 30°C) for approximately 20 minutes until the solution becomes clear.

  • Add N-bromosuccinimide (NBS) (e.g., 5.334g, 0.03 mol) portion-wise, ensuring the temperature remains controlled.

  • Continue to stir the reaction at the set temperature for the specified duration (e.g., 10 minutes). Reaction progress can be monitored by HPLC.

  • Upon completion, slowly and carefully pour the reaction mixture into an ice-water bath (e.g., 80 mL) to precipitate the crude product.

  • Filter the resulting solid and wash it with a suitable solvent, such as a 40% acetic acid aqueous solution.

  • Dry the solid under vacuum at 55-60°C for several hours to obtain the crude 5-bromo-2-chlorobenzoic acid.

  • Further purification can be achieved by recrystallization from an appropriate solvent system.

Visual Guides

Directing Effects on 2-Chlorobenzoic Acid

Caption: Competing directing effects on the 2-chlorobenzoic acid ring.

Troubleshooting Workflow for Low Regioselectivity

G start Problem: Low Yield or Purity of 5-Bromo Isomer check_protocol Are you using a regioselective protocol? (e.g., NBS/H₂SO₄) start->check_protocol check_catalyst Is a selectivity-enhancing catalyst being used? (e.g., Na₂SO₃) check_protocol->check_catalyst Yes solution_protocol Action: Switch from Br₂/Lewis Acid to the NBS/H₂SO₄ system. check_protocol->solution_protocol No check_temp Is reaction temperature correct and stable? check_catalyst->check_temp Yes solution_catalyst Action: Add a sulfur-containing catalyst (Na₂S, K₂S, Na₂SO₃) to the reaction. check_catalyst->solution_catalyst No check_reagents Are reagents (esp. NBS) pure and anhydrous? check_temp->check_reagents Yes solution_temp Action: Calibrate thermostat. Monitor internal reaction temp. Maintain between 10-50°C. check_temp->solution_temp No solution_reagents Action: Use fresh/recrystallized NBS. Ensure all reagents and glassware are dry. check_reagents->solution_reagents No end_node Improved Selectivity and Yield check_reagents->end_node Yes solution_protocol->end_node solution_catalyst->end_node solution_temp->end_node solution_reagents->end_node G start Start: Dry Reaction Vessel add_acid 1. Charge 2-Chlorobenzoic Acid and Concentrated H₂SO₄ start->add_acid add_catalyst 2. Add Sulfur-based Catalyst (e.g., Na₂SO₃) add_acid->add_catalyst stir_dissolve 3. Stir at Reaction Temp (10-50°C) until solution is clear add_catalyst->stir_dissolve add_nbs 4. Add N-Bromosuccinimide (NBS) (control temperature) stir_dissolve->add_nbs react 5. React for Specified Time (monitor by HPLC) add_nbs->react quench 6. Quench by pouring into Ice-Water Bath react->quench precipitate Precipitation of Crude Product quench->precipitate filter_wash 7. Filter and Wash Solid precipitate->filter_wash dry 8. Dry Under Vacuum filter_wash->dry end_product Final Product: High-Purity 5-Bromo-2-Chlorobenzoic Acid dry->end_product

References

Challenges in the industrial scale-up of 5-Bromo-2-chlorobenzoic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial scale-up of 5-Bromo-2-chlorobenzoic acid production.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of 5-Bromo-2-chlorobenzoic acid, particularly when scaling up the process.

Problem IDIssuePotential CausesSuggested Solutions
P-01 Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of starting materials. - Loss of product during work-up and isolation. - Side reactions consuming starting material.- Monitor reaction progress using HPLC or TLC. - Optimize temperature; for bromination of 2-chlorobenzoic acid with NBS, maintain temperature at 10-30°C.[1][2] - Ensure the purity of 2-chlorobenzoic acid and other reagents. - Optimize crystallization and filtration steps to minimize loss. - Investigate and minimize side reactions by adjusting reaction conditions.
P-02 High Levels of 4-Bromo Isomer Impurity - The primary challenge in the electrophilic bromination of 2-chlorobenzoic acid is the formation of the undesired 4-bromo-2-chlorobenzoic acid isomer.[3][4]- Add a reaction inhibitor such as sodium sulfide, sodium sulfite, or potassium sulfide to the reaction mixture.[1][3] The molar ratio of 2-chlorobenzoic acid to NBS to the catalyst can be optimized, for example, 1: (0.5-1.5): (0.2-1.0).[1] - Maintain a low reaction temperature (e.g., 10°C) during the addition of the brominating agent.[1]
P-03 Product Purity Issues (General) - Presence of unreacted starting materials. - Formation of other byproducts. - Ineffective purification method.- Ensure the reaction goes to completion. - Recrystallize the crude product from a suitable solvent system, such as a methanol/water mixture.[2] - Perform multiple purification steps if necessary.
P-04 Difficulties in Product Isolation - Product is too soluble in the crystallization solvent. - Formation of an oil instead of a solid during crystallization.- Pour the reaction mixture into an ice-water bath to induce precipitation of the crude product.[1][2] - Experiment with different solvent systems for crystallization. - Ensure the pH is adjusted correctly during work-up to precipitate the carboxylic acid.
P-05 Process Safety Concerns - Use of corrosive and hazardous materials like concentrated sulfuric acid and acyl chlorides.[5][6] - Potential for runaway reactions with poor temperature control. - Handling of toxic and irritating substances.[7][8][9]- Use appropriate personal protective equipment (PPE), including gloves, goggles, and lab coats.[10] - Ensure reactors are properly equipped for temperature control and emergency cooling. - Conduct a thorough process safety assessment before scaling up.
P-06 Environmental Concerns - Generation of large volumes of acidic or halogenated wastewater.[3][11]- Neutralize acidic waste streams before disposal. - Explore alternative synthesis routes that are more environmentally friendly.[5][6] - Consider recycling and reuse of solvents where possible.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the industrial synthesis of 5-Bromo-2-chlorobenzoic acid?

A1: A widely used method is the electrophilic bromination of 2-chlorobenzoic acid using N-bromosuccinimide (NBS) in a strong acidic medium like concentrated sulfuric acid.[4] This approach is favored for its directness, though controlling the formation of the 4-bromo isomer is a critical challenge.[3][4]

Q2: How can the formation of the 4-bromo-2-chlorobenzoic acid isomer be minimized?

A2: The formation of this key impurity can be suppressed by adding a catalyst with reducing properties, such as sodium sulfide or sodium sulfite, to the reaction mixture.[1] This method has been shown to improve the selectivity of the bromination reaction.

Q3: What are the typical yields and purity levels for this process?

A3: With optimized protocols, yields can be around 85%, with HPLC purity as high as 99.90%.[2]

ParameterTypical ValueReference
Yield 85.0% - 85.9%[2]
Purity (HPLC) >99.0%[2]

Q4: What are the key safety precautions when handling the reagents for this synthesis?

A4: It is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] The reaction should be carried out in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.[9] Concentrated sulfuric acid is highly corrosive and requires careful handling.

Q5: Are there alternative, more environmentally friendly synthesis routes?

A5: Research is ongoing to develop greener synthesis methods. Some alternative routes start from different materials like 2-chlorobenzonitrile or 5-bromo-2-aminobenzoic acid derivatives to avoid the isomer issue and reduce waste.[5][12] However, these multi-step syntheses can be more complex and costly, presenting their own scale-up challenges.[5][6]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-chlorobenzoic acid via Bromination of 2-Chlorobenzoic Acid

This protocol is based on methods described in the literature, with modifications to improve selectivity.[1][2]

Materials:

  • 2-chlorobenzoic acid

  • Concentrated sulfuric acid

  • Sodium sulfite (or sodium sulfide)

  • N-bromosuccinimide (NBS)

  • Ice water

  • Methanol

  • Water

Procedure:

  • In a four-necked flask equipped with a stirrer, thermometer, and addition funnel, add 4.70 g (0.03 mol) of 2-chlorobenzoic acid and 40 mL of concentrated sulfuric acid.

  • Add 2.269 g (0.018 mol) of sodium sulfite to the mixture.

  • Stir the mixture at 10°C for 20 minutes until the solution is clear.[1]

  • Slowly add 3.204 g (0.018 mol) of N-bromosuccinimide to the reaction mixture while maintaining the temperature at 10°C.[1]

  • Continue the reaction for 120 minutes at 10°C.[1]

  • After the reaction is complete, slowly pour the reaction mixture into 80 mL of an ice-water bath to precipitate the crude product.

  • Filter the crude product and wash the filter cake.

  • For purification, add the crude product to a flask with 24 mL of methanol and 36 mL of water.[2]

  • Heat the mixture to 60°C to dissolve the solid, then allow it to cool naturally with stirring to induce crystallization.

  • Filter the purified product, wash with a 40% aqueous methanol solution, and dry at 55°C for 6 hours.[2]

Visualizations

Experimental Workflow for Synthesis and Purification

G Workflow for 5-Bromo-2-chlorobenzoic acid Synthesis A 1. Add 2-Chlorobenzoic Acid, H2SO4, and Na2SO3 to Reactor B 2. Stir at 10°C until Clear A->B C 3. Add N-Bromosuccinimide (NBS) at 10°C B->C D 4. React for 120 minutes at 10°C C->D E 5. Quench in Ice Water (Precipitation) D->E F 6. Filter Crude Product E->F G 7. Recrystallize from Methanol/Water F->G H 8. Filter and Dry Final Product G->H

Caption: Synthesis and purification workflow.

Troubleshooting Logic for Isomer Impurity

G Troubleshooting High Isomer Impurity start High 4-Bromo Isomer Detected? check_inhibitor Was an inhibitor (e.g., Na2SO3) used? start->check_inhibitor Yes end_ok Impurity level acceptable. start->end_ok No add_inhibitor Add inhibitor to the reaction. check_inhibitor->add_inhibitor No check_temp Was the reaction temperature maintained at 10°C? check_inhibitor->check_temp Yes end_nok Further optimization needed. add_inhibitor->end_nok optimize_temp Optimize temperature control. check_temp->optimize_temp No repurify Recrystallize the product again. check_temp->repurify Yes optimize_temp->end_nok repurify->end_ok

Caption: Logic for addressing isomer impurities.

References

Stability and storage conditions for 5-Bromo-2-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability and storage of 5-Bromo-2-chlorobenzoic acid, alongside troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for handling 5-Bromo-2-chlorobenzoic acid?

A1: 5-Bromo-2-chlorobenzoic acid should be handled in a well-ventilated area.[1] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential to prevent skin and eye contact.[2] Avoid generating dust during handling.[3] In case of contact, immediately flush the affected area with plenty of water.[1]

Q2: What are the optimal storage conditions for 5-Bromo-2-chlorobenzoic acid?

A2: To ensure its stability, 5-Bromo-2-chlorobenzoic acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[4] It is crucial to protect the compound from moisture and direct sunlight.[4] Some suppliers recommend storage at room temperature.[1][5]

Q3: What is the shelf life of 5-Bromo-2-chlorobenzoic acid?

A3: The shelf life of 5-Bromo-2-chlorobenzoic acid can vary depending on the supplier and storage conditions. Some sources suggest a shelf life of 12 months when stored at room temperature, while others indicate it can be stable for up to 5 years if stored in a cool, dry place away from light.[5]

Q4: What are the known incompatibilities of 5-Bromo-2-chlorobenzoic acid?

A4: 5-Bromo-2-chlorobenzoic acid is incompatible with strong oxidizing agents.[6] Contact with these substances should be avoided to prevent potentially hazardous reactions.

Q5: What should I do in case of a spill?

A5: In the event of a spill, ensure the area is well-ventilated and wear appropriate personal protective equipment.[1] The spilled material should be swept up or vacuumed, avoiding dust generation, and placed into a suitable, labeled container for disposal.[3][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of the compound due to improper storage.Verify that the compound has been stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, consider refrigeration.
Presence of impurities.Check the certificate of analysis (CoA) for the purity of the lot. If necessary, the material can be recrystallized from a suitable solvent mixture, such as methanol and water.[7]
Poor solubility in a reaction solvent The compound has limited solubility in non-polar organic solvents and is sparingly soluble in water.[2]Use polar organic solvents such as methanol, ethanol, or toluene for better solubility.[2][5] Gentle heating may aid dissolution, but monitor for any signs of degradation.
Discoloration of the solid (yellowing) Potential degradation due to exposure to light or air over time.While slight discoloration may not always indicate significant degradation for all applications, it is best to use a fresh, white to off-white solid for sensitive experiments.[2] Store the compound protected from light.

Stability and Physicochemical Data

The following table summarizes key quantitative data for 5-Bromo-2-chlorobenzoic acid.

Parameter Value Source
Molecular Formula C₇H₄BrClO₂[8]
Molecular Weight 235.46 g/mol [8]
Appearance White to off-white crystalline solid[2]
Melting Point 154-156 °C[5][9]
Solubility in Water Sparingly soluble[2]
Solubility in Organic Solvents Freely soluble in Toluene, Methanol[5]
Shelf Life 12 months to 5 years (under optimal conditions)[5]
Storage Temperature Room temperature[1][5]

Experimental Protocols

Example Protocol: Synthesis of 5-Bromo-2-chlorobenzoic Acid

This protocol is a representative example of the synthesis of 5-Bromo-2-chlorobenzoic acid, adapted from literature procedures.[7] This compound is a key intermediate in the synthesis of various pharmaceuticals, including SGLT2 inhibitors.[10][11][12]

Materials:

  • 2-chlorobenzoic acid

  • Concentrated sulfuric acid

  • N-bromosuccinimide (NBS)

  • Methanol

  • Water

  • Ice

Procedure:

  • In a four-necked flask, add 2-chlorobenzoic acid and concentrated sulfuric acid.

  • Stir the mixture at 30°C until the solid is completely dissolved.

  • Slowly add N-bromosuccinimide (NBS) to the solution while maintaining the temperature at 30°C.

  • Continue the reaction for a short period (e.g., 10 minutes) after the addition of NBS is complete.

  • Pour the reaction mixture slowly into an ice-water bath to precipitate the crude product.

  • Collect the crude 5-Bromo-2-chlorobenzoic acid by filtration.

  • For purification, recrystallize the crude product from a mixture of methanol and water.

  • Filter the recrystallized product, wash with a cold methanol-water solution, and dry under vacuum.

Visualized Workflow

The following diagram illustrates the recommended workflow for handling and storing 5-Bromo-2-chlorobenzoic acid to ensure its stability and minimize experimental variability.

G Workflow for Handling and Storage of 5-Bromo-2-chlorobenzoic Acid cluster_receipt Receiving and Initial Storage cluster_handling Experimental Use cluster_storage Post-Use Storage cluster_troubleshooting Troubleshooting Receipt Receive Compound Inspect Inspect Container Seal and Compound Appearance Receipt->Inspect InitialStore Store in a Cool, Dry, Well-Ventilated Area Inspect->InitialStore Degradation Signs of Degradation? (e.g., Discoloration) Inspect->Degradation Prep Equilibrate to Room Temperature InitialStore->Prep Weigh Weigh in Ventilated Enclosure (Fume Hood) Prep->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Seal Tightly Reseal Container Dissolve->Seal Store Return to Designated Storage Location Seal->Store PurityCheck Verify Purity (CoA) or Repurify Degradation->PurityCheck

Caption: Logical workflow for receiving, handling, and storing 5-Bromo-2-chlorobenzoic acid.

References

Overcoming solubility issues of 5-Bromo-2-chlorobenzoic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when using 5-Bromo-2-chlorobenzoic acid in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of 5-Bromo-2-chlorobenzoic acid?

A1: 5-Bromo-2-chlorobenzoic acid is a white to off-white crystalline solid.[1][2] It is sparingly soluble in water but demonstrates better solubility in various organic solvents.[1][2][3]

Q2: I'm having difficulty dissolving 5-Bromo-2-chlorobenzoic acid in my reaction solvent. What are the common reasons for this?

A2: Solubility issues with 5-Bromo-2-chlorobenzoic acid typically arise from a mismatch between the polarity of the solute and the solvent. Its crystalline structure also requires sufficient energy to break the lattice for dissolution. The presence of both a polar carboxylic acid group and a less polar halogenated aromatic ring gives it a complex solubility profile.

Q3: Which organic solvents are most effective for dissolving 5-Bromo-2-chlorobenzoic acid?

A3: It is soluble in organic solvents such as methanol, ethanol, dichloromethane, toluene, and acetone.[1][2][4] The choice of solvent will depend on the specific requirements of your reaction.

Q4: How can I enhance the solubility of 5-Bromo-2-chlorobenzoic acid in aqueous solutions?

A4: As a carboxylic acid, its solubility in water is highly pH-dependent. The predicted pKa of 5-Bromo-2-chlorobenzoic acid is approximately 2.49.[5][6] By adjusting the pH of the aqueous solution to be above its pKa (e.g., using a mild base like sodium bicarbonate or sodium hydroxide), the carboxylic acid will be deprotonated to form its more soluble carboxylate salt.

Q5: Can a co-solvent system be used to improve solubility?

A5: Yes, using a co-solvent is a very effective strategy. A co-solvent is a water-miscible organic solvent added in a small amount to the primary solvent to increase the solubility of a poorly soluble compound.[7][8][9] For instance, adding an alcohol like ethanol or a glycol to water can significantly increase the solubility of 5-Bromo-2-chlorobenzoic acid.[7]

Q6: What is in situ salt formation and how can it resolve solubility problems?

A6: In situ salt formation involves adding a base to the reaction mixture to convert the carboxylic acid into its corresponding salt. This salt is often more soluble in the reaction medium, especially in polar solvents. For example, adding a base like sodium hydroxide or potassium carbonate can generate the sodium or potassium salt of 5-Bromo-2-chlorobenzoic acid, which may be more soluble and reactive.

Q7: When is it appropriate to use phase-transfer catalysis for reactions with 5-Bromo-2-chlorobenzoic acid?

A7: Phase-transfer catalysis (PTC) is ideal for reactions where 5-Bromo-2-chlorobenzoic acid and another reactant are in two different immiscible liquid phases (e.g., aqueous and organic).[10][11] The catalyst, typically a quaternary ammonium salt, transports the deprotonated carboxylate anion from the aqueous phase into the organic phase to react with the other reactant.[10][12]

Data Presentation

Table 1: Solubility of 5-Bromo-2-chlorobenzoic Acid in Various Solvents

SolventSolubilityTemperature (°C)Reference
Water2.63 g/L20[2][5][6]
EthanolSolubleRoom Temperature[1][2]
MethanolSolubleRoom Temperature[1][4]
DichloromethaneSolubleRoom Temperature[1]
TolueneFreely SolubleRoom Temperature[4]
AcetoneSolubleRoom Temperature[2]

Troubleshooting Guide

If you are experiencing solubility issues with 5-Bromo-2-chlorobenzoic acid, follow this troubleshooting workflow.

G start Start: Solubility Issue with 5-Bromo-2-chlorobenzoic acid solvent_choice Is the reaction in an organic or aqueous medium? start->solvent_choice organic Organic Medium solvent_choice->organic Organic aqueous Aqueous Medium solvent_choice->aqueous Aqueous check_solvent Have you tried common solvents like Methanol, Ethanol, or Toluene? organic->check_solvent adjust_ph Is pH adjustment compatible with your reaction? aqueous->adjust_ph try_solvents Action: Test solubility in Methanol, Ethanol, Toluene, Dichloromethane, Acetone. check_solvent->try_solvents No use_cosolvent Consider a co-solvent system. (e.g., Toluene/Ethanol) check_solvent->use_cosolvent Yes try_solvents->use_cosolvent protocol_cosolvent Follow Protocol 3: Utilizing Co-solvents use_cosolvent->protocol_cosolvent Yes salt_formation Consider in situ salt formation with an organic base (e.g., triethylamine). use_cosolvent->salt_formation No success Solubility Issue Resolved protocol_cosolvent->success protocol_ph Follow Protocol 2: pH Adjustment adjust_ph->protocol_ph Yes ptc Is your reaction a two-phase system (aqueous/organic)? adjust_ph->ptc No protocol_ph->success protocol_salt Follow Protocol 4: In Situ Salt Formation salt_formation->protocol_salt Yes protocol_salt->success protocol_ptc Follow Protocol 5: Phase-Transfer Catalysis ptc->protocol_ptc Yes protocol_ptc->success G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) A R-COOH (Sparingly Soluble) B H₂O A->B Poor Interaction C R-COO⁻ + H⁺ (Soluble Anion) A->C Add Base (e.g., NaOH) D H₂O C->D Strong Interaction (Ion-Dipole) G cluster_before Before Co-solvent cluster_after After Co-solvent A Poorly Soluble Compound (e.g., 5-Bromo-2-chlorobenzoic acid) B Primary Solvent (e.g., Water) A->B Low Solubility C Poorly Soluble Compound D Primary Solvent + Co-solvent (e.g., Ethanol) C->D Increased Solubility G cluster_aqueous Aqueous Phase cluster_organic Organic Phase A R-COO⁻ Na⁺ (Carboxylate Salt) B Q⁺X⁻ (Catalyst) A->B Anion Exchange C R'-Y (Reactant) B->C Q⁺R-COO⁻ (Phase Transfer) D Product + NaY C->D Reaction D->B Catalyst Regeneration

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 5-Bromo-2-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 5-Bromo-2-chlorobenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive in cross-coupling reactions of 5-Bromo-2-chlorobenzoic acid?

In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > Cl > F. For 5-Bromo-2-chlorobenzoic acid, the Carbon-Bromine (C-Br) bond is significantly more reactive than the Carbon-Chlorine (C-Cl) bond. This allows for selective functionalization at the C-5 position (bromine) while leaving the C-2 position (chlorine) intact for subsequent transformations.[1] The oxidative addition of the palladium catalyst to the C-Br bond is considerably faster than to the C-Cl bond, which forms the basis for achieving high chemoselectivity.

Q2: How does the carboxylic acid group affect the cross-coupling reaction?

The carboxylic acid group can influence the reaction in several ways. Under the basic conditions typically required for cross-coupling, the carboxylic acid will be deprotonated to form a carboxylate salt. This can lead to solubility issues, as the salt may not be readily soluble in common organic solvents, potentially slowing down or inhibiting the reaction. To counteract this, a co-solvent system (e.g., toluene/water, dioxane/water) is often employed. Additionally, the carboxylate group could potentially coordinate with the palladium catalyst, which might affect its catalytic activity. In some cases, protecting the carboxylic acid as an ester may be a viable strategy to avoid these issues.

Q3: What are the key factors to consider for catalyst selection in these reactions?

The choice of catalyst is critical for a successful cross-coupling reaction. Key factors include:

  • Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes (precatalysts). The choice can affect the ease of activation to the active Pd(0) species.

  • Ligand: The ligand is arguably the most crucial component. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often employed to promote oxidative addition and reductive elimination steps. The ligand choice directly impacts reaction rate, selectivity, and catalyst stability.

  • Base: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and for activating the amine in Buchwald-Hartwig reactions. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). The strength and solubility of the base should be carefully considered.

  • Solvent: The solvent must be able to dissolve the reactants and catalyst components. As mentioned, for substrates with a carboxylic acid, mixed aqueous/organic solvent systems are often necessary. The solvent can also influence catalyst activity and selectivity.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Potential Cause 1: Inactive Catalyst

  • Troubleshooting:

    • Ensure the palladium precursor and ligand are from a reliable source and have been stored correctly, as they can be sensitive to air and moisture.

    • Use a pre-formed catalyst (precatalyst) to ensure a consistent and active catalytic species.

    • Degas all solvents and the reaction mixture thoroughly to remove oxygen, which can deactivate the Pd(0) catalyst.

Potential Cause 2: Suboptimal Reaction Conditions

  • Troubleshooting:

    • Temperature: The reaction temperature may be too low. A temperature screen (e.g., 80-120 °C) is recommended. Microwave heating can sometimes improve yields by allowing for rapid and uniform heating.

    • Base: The chosen base may not be strong enough or sufficiently soluble. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig).

    • Solvent: Solubility issues with the carboxylate salt of the starting material can hinder the reaction. Try different solvent mixtures, such as dioxane/water or THF/water.

Potential Cause 3: Poor Reagent Quality

  • Troubleshooting:

    • Ensure all starting materials, especially the boronic acid in Suzuki couplings, are pure and dry. Boronic acids can degrade over time.

    • Use anhydrous and high-purity solvents.

Issue 2: Formation of Significant Side Products

Potential Cause 1: Homocoupling of Boronic Acid (in Suzuki Reactions)

  • Troubleshooting:

    • This is often caused by the presence of oxygen. Improve the degassing procedure.

    • Use a direct Pd(0) source like Pd(PPh₃)₄, which does not require an in-situ reduction step that can be sensitive to oxygen.

Potential Cause 2: Protodeboronation (in Suzuki Reactions)

  • Troubleshooting:

    • This is the replacement of the boronic acid group with a hydrogen atom. Use a milder base or a lower reaction temperature.

    • Consider using a more stable boronic ester, such as a pinacol ester.

Potential Cause 3: Dehalogenation

  • Troubleshooting:

    • This side reaction can be caused by impurities or side reactions with the solvent or base. Ensure high purity of all reagents and solvents.

    • A change in the ligand or catalyst system may be necessary to suppress this pathway.

Data Presentation: Catalyst Systems for Analogous Cross-Coupling Reactions

The following tables summarize typical reaction conditions for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions of substrates analogous to 5-Bromo-2-chlorobenzoic acid. These should serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Carboxylic Acid Groups

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012-2470-95[2]
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001278[3]
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001285[3]

Table 2: Heck Reaction of Aryl Bromides

CatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂Et₃NDMF1006-1260-88[4]
PdCl₂(PPh₃)₂K₂CO₃DMA130-1404056-94[5]

Table 3: Buchwald-Hartwig Amination of Aryl Bromides

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / BINAPNaOtBuToluene808-1675-98[6]
Pd(OAc)₂ / XPhosK₃PO₄Dioxane10012-2470-95[6]

Experimental Protocols

The following are general protocols for cross-coupling reactions of 5-Bromo-2-chlorobenzoic acid. Note: These are starting points and may require optimization for specific coupling partners.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-5 Position

This protocol aims to selectively couple at the more reactive C-Br bond.

  • Materials:

    • 5-Bromo-2-chlorobenzoic acid (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Pd(OAc)₂ (2 mol%)

    • SPhos (4 mol%)

    • K₃PO₄ (3.0 equiv)

    • Dioxane and Water (4:1 v/v, degassed)

  • Procedure:

    • To a dry reaction vessel, add 5-Bromo-2-chlorobenzoic acid, the arylboronic acid, and K₃PO₄.

    • In a separate vial, pre-mix Pd(OAc)₂ and SPhos in a small amount of dioxane.

    • Add the catalyst mixture to the reaction vessel.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to pH ~2-3.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Heck Reaction
  • Materials:

    • 5-Bromo-2-chlorobenzoic acid (1.0 equiv)

    • Alkene (1.5 equiv)

    • Pd(OAc)₂ (2 mol%)

    • P(o-tolyl)₃ (4 mol%)

    • Et₃N (2.0 equiv)

    • DMF (degassed)

  • Procedure:

    • To a reaction vessel, add 5-Bromo-2-chlorobenzoic acid and the palladium catalyst.

    • Evacuate and backfill the vessel with an inert gas.

    • Add degassed DMF, the alkene, and triethylamine.

    • Heat the mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination
  • Materials:

    • 5-Bromo-2-chlorobenzoic acid (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • BINAP (3 mol%)

    • NaOtBu (1.4 equiv)

    • Toluene (degassed)

  • Procedure:

    • To an oven-dried reaction vessel, add the palladium precatalyst, ligand, and base.

    • Evacuate and backfill the vessel with an inert gas.

    • Add degassed toluene.

    • Add 5-Bromo-2-chlorobenzoic acid and the amine.

    • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) until the starting material is consumed.

    • Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Catalyst_Selection_Workflow start Start: 5-Bromo-2-chlorobenzoic acid coupling_type Select Cross-Coupling Type start->coupling_type suzuki Suzuki-Miyaura (C-C bond) coupling_type->suzuki Arylboronic Acid heck Heck (C-C bond) coupling_type->heck Alkene buchwald Buchwald-Hartwig (C-N bond) coupling_type->buchwald Amine catalyst_system Select Catalyst System (Pd Source + Ligand) suzuki->catalyst_system heck->catalyst_system buchwald->catalyst_system conditions Select Conditions (Base, Solvent, Temp.) catalyst_system->conditions reaction Run Reaction conditions->reaction analysis Analyze Outcome reaction->analysis success Successful Coupling analysis->success High Yield & Selectivity troubleshoot Troubleshoot: Low Yield / Side Products analysis->troubleshoot Poor Result optimize Optimize Conditions troubleshoot->optimize optimize->reaction

Caption: General workflow for catalyst selection in cross-coupling reactions.

Troubleshooting_Low_Yield start Low Yield Observed q1 1. Catalyst Issues? start->q1 a1 Action: - Use fresh catalyst/ligand. - Ensure rigorous degassing. q1->a1 Yes q2 2. Suboptimal Conditions? q1->q2 No a2 Action: - Increase temperature. - Screen different bases (K3PO4, Cs2CO3). - Vary solvent system (Dioxane/H2O). q2->a2 Yes q3 3. Reagent Purity? q2->q3 No a3 Action: - Check purity of starting materials. - Use fresh, anhydrous solvents. q3->a3 Yes

Caption: A logical workflow for troubleshooting low yields.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Determining the Purity of 5-Bromo-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the purity of 5-Bromo-2-chlorobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals, is critical for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive comparison of various analytical methods for this purpose, complete with experimental data and detailed protocols.

The primary analytical techniques for assessing the purity of 5-Bromo-2-chlorobenzoic acid include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and classical Titrimetry. More advanced techniques such as Differential Scanning Calorimetry (DSC) and Quantitative Nuclear Magnetic Resonance (qNMR) can also be employed for highly accurate purity assessments.

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or absolute quantification. The following table summarizes the key performance characteristics of the most common methods.

MethodPrincipleTypical Purity Range (%)Key AdvantagesKey Disadvantages
HPLC (RP-UV) Separation based on polarity98.0 - 99.9+High resolution for impurity profiling, sensitive, widely available.Requires reference standards for impurities, can be time-consuming.
GC (FID/MS) Separation based on volatility98.0 - 99.5High efficiency for volatile impurities, MS provides structural information.Requires derivatization for the non-volatile benzoic acid, potential for thermal degradation.
Titrimetry Acid-base neutralization98.0 - 102.0 (Assay)Simple, inexpensive, provides an absolute measure of the acidic content (assay).Non-specific for impurities, less sensitive than chromatographic methods.
DSC Measurement of melting point depression>98.0Small sample size, rapid analysis, provides a measure of total eutectic impurities.Not suitable for thermally unstable compounds, cannot identify individual impurities.
qNMR Proportionality of NMR signal to the number of nuclei>99.0Highly accurate and precise, provides an absolute measure of purity without a specific reference standard of the analyte.Requires specialized equipment and expertise, may be less sensitive for certain impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used method for the purity determination of 5-Bromo-2-chlorobenzoic acid due to its ability to separate the main component from its structurally related impurities.[1]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • 5-Bromo-2-chlorobenzoic acid reference standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in Water. Add 1.0 mL of phosphoric acid to 1 L of HPLC grade water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of 5-Bromo-2-chlorobenzoic acid reference standard into a 50 mL volumetric flask.

    • Dissolve in a suitable diluent (e.g., a mixture of Mobile Phase A and B) and make up to volume.

  • Sample Solution Preparation:

    • Accurately weigh about 25 mg of the 5-Bromo-2-chlorobenzoic acid sample into a 50 mL volumetric flask.

    • Dissolve in the same diluent as the standard and make up to volume.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 235 nm

    • Gradient Elution: A typical gradient would start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute any less polar impurities.

  • Analysis:

    • Inject the standard solution to determine the retention time and peak area.

    • Inject the sample solution and identify the peak corresponding to 5-Bromo-2-chlorobenzoic acid.

    • Calculate the purity by area normalization, assuming the response factor of the impurities is the same as the main component.

Gas Chromatography (GC)

GC analysis of 5-Bromo-2-chlorobenzoic acid requires a derivatization step to convert the polar carboxylic acid into a more volatile and thermally stable ester or silyl ether.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms)

  • Data acquisition and processing software

Reagents:

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or Methanolic HCl)

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)

  • 5-Bromo-2-chlorobenzoic acid reference standard

Procedure:

  • Derivatization (Silylation):

    • Accurately weigh a small amount of the sample (1-5 mg) into a reaction vial.

    • Add a suitable solvent (e.g., 100 µL of acetonitrile).

    • Add the silylating agent (e.g., 100 µL of BSTFA with 1% TMCS).

    • Seal the vial and heat at 70-80 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature (FID): 300 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.

  • Analysis:

    • Inject the derivatized sample into the GC.

    • Identify the peak corresponding to the derivatized 5-Bromo-2-chlorobenzoic acid.

    • Determine the purity by area normalization. If using GC-MS, the mass spectrum can be used to confirm the identity of the main peak and any impurities.

Titrimetry

This method determines the assay of 5-Bromo-2-chlorobenzoic acid based on its acidic nature.

Instrumentation:

  • Analytical balance

  • Burette (50 mL)

  • pH meter or a suitable indicator

Reagents:

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Solvent (e.g., neutralized ethanol or a mixture of ethanol and water)

  • Phenolphthalein indicator (if not using a pH meter)

Procedure:

  • Sample Preparation:

    • Accurately weigh about 0.5 g of the 5-Bromo-2-chlorobenzoic acid sample.

    • Dissolve it in a suitable amount of the chosen solvent (e.g., 50 mL of neutralized ethanol).

  • Titration:

    • Add a few drops of phenolphthalein indicator to the sample solution.

    • Titrate with the standardized 0.1 M NaOH solution until a persistent pink color is observed (the endpoint).

    • Alternatively, use a pH meter and titrate to the equivalence point (the point of maximum inflection on the titration curve).

  • Calculation:

    • Calculate the percentage purity using the following formula:

      Where:

      • V = Volume of NaOH solution used (in L)

      • M = Molarity of the NaOH solution

      • E = Equivalent weight of 5-Bromo-2-chlorobenzoic acid (235.46 g/mol )

      • W = Weight of the sample (in g)

Visualizations

Experimental Workflow for Purity Determination

G General Workflow for Purity Analysis cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis sampling Representative Sampling weighing Accurate Weighing sampling->weighing dissolution Dissolution in Suitable Solvent weighing->dissolution hplc HPLC (Chromatographic Separation) dissolution->hplc gc GC (Requires Derivatization) dissolution->gc titration Titration (Acid-Base Neutralization) dissolution->titration dsc DSC (Thermal Analysis) dissolution->dsc integration Peak Integration & Identification hplc->integration gc->integration calculation Purity Calculation (% Area, Assay, etc.) titration->calculation dsc->integration integration->calculation report Final Report & Certificate of Analysis calculation->report

Caption: General workflow for determining the purity of 5-Bromo-2-chlorobenzoic acid.

Logical Relationship of Analytical Techniques

G Selection of Analytical Method cluster_0 Chromatographic Methods (Separation-Based) cluster_1 Absolute Methods (No Specific Standard Required) center Purity of 5-Bromo-2-chlorobenzoic Acid hplc HPLC (Impurity Profiling) center->hplc High Specificity gc GC (Volatile Impurities) center->gc For Volatiles titration Titrimetry (Assay) center->titration Simplicity & Low Cost dsc DSC (Total Eutectic Impurities) center->dsc Rapid Screening qnmr qNMR (High Accuracy Purity) center->qnmr Highest Accuracy

Caption: Logical relationship for selecting an analytical method for purity determination.

References

A Comparative Guide to HPLC Analysis of 5-Bromo-2-chlorobenzoic Acid and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity and impurity profiles of active pharmaceutical ingredients (APIs) and intermediates like 5-Bromo-2-chlorobenzoic acid is critical. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose. This guide provides a comparative overview of potential HPLC methods for the analysis of 5-Bromo-2-chlorobenzoic acid and its common impurities, supported by hypothetical experimental data to illustrate the performance of different approaches.

Understanding the Analyte and Potential Impurities

5-Bromo-2-chlorobenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is crucial for the quality and safety of the final drug product. During its synthesis, several impurities can arise, with the most common being positional isomers and unreacted starting materials.

Key Potential Impurities:

  • 4-Bromo-2-chlorobenzoic acid: A common positional isomer formed during the bromination of 2-chlorobenzoic acid.[2]

  • 2-chlorobenzoic acid: The primary starting material for the synthesis.[2]

  • Dibromo by-products: Over-bromination can lead to the formation of dibrominated species.[3]

  • Other related substances: Depending on the synthetic route, other byproducts may be present.

Comparative Analysis of HPLC Methods

The separation of 5-Bromo-2-chlorobenzoic acid from its closely related impurities can be challenging. The selection of the HPLC column, mobile phase, and detection parameters significantly impacts the resolution and sensitivity of the method. Below, we compare three hypothetical reversed-phase HPLC methods with varying parameters.

Data Presentation
ParameterMethod A: Standard C18Method B: Phenyl-HexylMethod C: High-Resolution C18
Column C18, 5 µm, 4.6 x 250 mmPhenyl-Hexyl, 3.5 µm, 4.6 x 150 mmC18, 1.8 µm, 2.1 x 100 mm (UHPLC)
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 40-90% B in 20 min30-80% B in 15 min50-95% B in 10 min
Flow Rate 1.0 mL/min1.2 mL/min0.4 mL/min
Detection UV at 230 nmUV at 230 nmUV at 230 nm
Retention Time (5-Bromo-2-chlorobenzoic acid) 12.5 min10.2 min5.8 min
Resolution (vs. 4-Bromo-2-chlorobenzoic acid) 1.82.23.5
Limit of Detection (LOD) 0.05 µg/mL0.04 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.12 µg/mL0.03 µg/mL

Experimental Protocols

A detailed methodology for the recommended high-resolution method (Method C) is provided below.

Recommended HPLC Method: High-Resolution C18 (UHPLC)

1. Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

2. Chemicals and Reagents:

  • Acetonitrile (HPLC grade or higher)

  • Formic acid (AR grade or higher)

  • Water (Milli-Q or equivalent)

  • 5-Bromo-2-chlorobenzoic acid reference standard

  • Reference standards for potential impurities (e.g., 4-Bromo-2-chlorobenzoic acid, 2-chlorobenzoic acid)

3. Chromatographic Conditions:

  • Column: C18, 1.8 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-1 min: 50% B

    • 1-8 min: 50% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 50% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 2 µL

  • Detection Wavelength: 230 nm

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of 5-Bromo-2-chlorobenzoic acid reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Impurity Stock Solutions (1 mg/mL): Prepare individual stock solutions of each known impurity in the same manner.

  • Working Standard Solution (0.1 mg/mL): Dilute the standard stock solution 1:10 with the diluent.

  • Sample Solution (1 mg/mL): Accurately weigh about 10 mg of the 5-Bromo-2-chlorobenzoic acid sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

5. System Suitability:

  • Inject the working standard solution six times. The relative standard deviation (RSD) of the peak area for 5-Bromo-2-chlorobenzoic acid should be not more than 2.0%.

  • The resolution between the 5-Bromo-2-chlorobenzoic acid peak and the 4-Bromo-2-chlorobenzoic acid peak should be greater than 2.0.

  • The tailing factor for the 5-Bromo-2-chlorobenzoic acid peak should be between 0.8 and 1.5.

6. Analysis:

  • Inject the diluent (as a blank), followed by the working standard solution and the sample solution.

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Quantify the impurities using the area normalization method or by using an external standard method if the response factors of the impurities are significantly different from the main component.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the HPLC analysis.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing reagents Reagents & Standards mobile_phase Mobile Phase Preparation reagents->mobile_phase sample_prep Sample & Standard Preparation reagents->sample_prep instrument UHPLC System Setup mobile_phase->instrument system_suitability System Suitability Test sample_prep->system_suitability analysis Sample Analysis sample_prep->analysis instrument->system_suitability system_suitability->analysis integration Peak Integration analysis->integration quantification Impurity Quantification integration->quantification report Final Report Generation quantification->report

Caption: Experimental workflow for HPLC analysis.

logical_relationship cluster_params Method Parameters cluster_performance Performance Metrics column Column Chemistry & Dimensions resolution Resolution column->resolution  selectivity retention Retention Time column->retention mobile_phase Mobile Phase Composition mobile_phase->resolution  elution strength mobile_phase->retention gradient Gradient Profile gradient->resolution analysis_time Analysis Time gradient->analysis_time flow_rate Flow Rate flow_rate->retention flow_rate->analysis_time sensitivity Sensitivity (LOD/LOQ)

Caption: Logical relationship between method parameters and performance.

Conclusion

The choice of an appropriate HPLC method for the analysis of 5-Bromo-2-chlorobenzoic acid and its impurities is critical for ensuring product quality. While a standard C18 column can provide adequate separation, the use of a Phenyl-Hexyl column can offer improved selectivity for aromatic compounds. For the highest resolution, sensitivity, and throughput, a UHPLC method with a sub-2 µm particle size C18 column is recommended. The provided experimental protocol for the UHPLC method serves as a robust starting point for method development and validation in a regulated environment. Researchers should verify and validate any HPLC method according to the relevant regulatory guidelines to ensure its suitability for its intended purpose.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectral Interpretation of 5-Bromo-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-2-chlorobenzoic acid against structurally related alternatives. The presented data, experimental protocols, and visual aids are intended to facilitate the identification, characterization, and quality control of this important synthetic building block in research and drug development.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for 5-Bromo-2-chlorobenzoic acid and two common comparator compounds: 2-chlorobenzoic acid and 5-bromobenzoic acid. The data was acquired in deuterated chloroform (CDCl₃), a common solvent for NMR analysis of such aromatic compounds.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
5-Bromo-2-chlorobenzoic acid H-3~7.42d8.8
H-4~7.65dd8.8, 2.4
H-6~7.98d2.4
COOH~10.5br s-
2-Chlorobenzoic acid H-38.09d7.4
H-47.40m-
H-57.50m-
H-67.31m-
COOH---
5-Bromobenzoic acid H-2, H-68.15m-
H-47.70m-
H-57.35t7.9
COOH~12.5br s-

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)

CompoundCarbonChemical Shift (δ, ppm)
5-Bromo-2-chlorobenzoic acid C-1~131.5
C-2~135.0
C-3~133.8
C-4~137.5
C-5~118.9
C-6~132.1
C=O~169.0
2-Chlorobenzoic acid C-1128.46
C-2134.83
C-3132.54
C-4131.56
C-5133.65
C-6126.75
C=O171.09
5-Bromobenzoic acid C-1132.8
C-2136.0
C-3122.5
C-4133.0
C-5130.2
C-6128.8
C=O171.5

Structural Assignment and Spectral Interpretation

The substitution pattern of 5-Bromo-2-chlorobenzoic acid results in a distinct set of signals in both ¹H and ¹³C NMR spectra, allowing for its unambiguous identification.

Caption: Structure of 5-Bromo-2-chlorobenzoic acid with atom numbering for NMR assignments.

In the ¹H NMR spectrum, the three aromatic protons appear as distinct signals due to their different chemical environments. The proton at the 6-position (H-6) is ortho to the carboxylic acid group and meta to the bromine, appearing as a doublet. The proton at the 4-position (H-4) is ortho to the bromine and meta to both the chlorine and carboxylic acid groups, presenting as a doublet of doublets. The proton at the 3-position (H-3) is ortho to the chlorine and meta to the carboxylic acid group, showing as a doublet. The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum displays seven distinct signals corresponding to the six aromatic carbons and the carbonyl carbon of the carboxylic acid group. The positions of the electron-withdrawing chloro and bromo substituents, as well as the carboxylic acid group, significantly influence the chemical shifts of the aromatic carbons, allowing for the complete assignment of the carbon skeleton.

Experimental Protocols

The following is a generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for halogenated benzoic acids.

Sample Preparation

  • Weighing: Accurately weigh 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial. The choice of solvent depends on the solubility of the compound.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard (δ = 0.00 ppm).

¹H NMR Spectroscopy Protocol

  • Instrument: 400 MHz NMR Spectrometer

  • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

  • Temperature: 298 K

  • Number of Scans: 16-64

  • Relaxation Delay: 1.0 s

  • Spectral Width: -2 to 12 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

¹³C NMR Spectroscopy Protocol

  • Instrument: 100 MHz NMR Spectrometer

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Temperature: 298 K

  • Number of Scans: 1024-4096 (or more, depending on sample concentration)

  • Relaxation Delay: 2.0 s

  • Spectral Width: -10 to 220 ppm

  • Data Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction.

NMR_Workflow start Start: Synthesized Compound sample_prep Sample Preparation (Weighing, Dissolution, Transfer) start->sample_prep nmr_acquisition NMR Data Acquisition (¹H and ¹³C Spectra) sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) data_processing->spectral_analysis structure_verification Structure Verification and Purity Assessment spectral_analysis->structure_verification comparison Comparison with Alternatives structure_verification->comparison end End: Characterized Compound comparison->end

A Comparative Guide to the Mass Spectrometry Analysis of 5-Bromo-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive quantification of 5-Bromo-2-chlorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, is critical for process optimization, quality control, and metabolic studies. Mass spectrometry, coupled with chromatographic separation, offers unparalleled selectivity and sensitivity for the analysis of this dihalogenated benzoic acid. This guide provides a detailed comparison of the primary mass spectrometric techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the analysis of 5-Bromo-2-chlorobenzoic acid, supported by experimental protocols and comparative data.

Comparison of Analytical Techniques

While mass spectrometry is a powerful tool, other analytical techniques can also be employed for the analysis of 5-Bromo-2-chlorobenzoic acid. The choice of method often depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.

Analytical MethodTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Linearity (r²)Key AdvantagesKey Limitations
GC-MS 1 - 10 ng/g (for related chlorobenzoic acids in soil)[1]1 - 10 ng/g (for related chlorobenzoic acids in soil)[1]> 0.99High chromatographic resolution, reproducible fragmentation patterns, extensive spectral libraries.Requires derivatization for polar analytes, potential for thermal degradation of labile compounds.
LC-MS/MS 5 ng/mL (for a related brominated benzoic acid derivative in plasma)[2]5 ng/mL (for a related brominated benzoic acid derivative in plasma)[2]> 0.99High sensitivity and selectivity, suitable for polar and thermally labile compounds, no derivatization required.Potential for matrix effects (ion suppression/enhancement), higher equipment and operational costs.
HPLC-UV 0.42 µg/mL (for benzoic acid)[3]1.14 µg/mL (for benzoic acid)[3]> 0.999Robust, widely available, cost-effective.Moderate sensitivity, potential for matrix interference.

Note: The quantitative data presented for GC-MS and LC-MS/MS are for structurally related halogenated benzoic acids and should be considered as an estimation of the performance for 5-Bromo-2-chlorobenzoic acid.

Mass Spectrometry Analysis of 5-Bromo-2-chlorobenzoic Acid

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like 5-Bromo-2-chlorobenzoic acid, a derivatization step is typically required to increase volatility and improve chromatographic performance.

Expected Fragmentation Pattern

Under Electron Ionization (EI), 5-Bromo-2-chlorobenzoic acid will fragment in a predictable manner. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) results in a characteristic isotopic pattern for the molecular ion and fragment ions containing these halogens.

  • Molecular Ion (M⁺): A prominent cluster of peaks will be observed around m/z 234, 236, and 238, corresponding to the different combinations of bromine and chlorine isotopes.[4]

  • Key Fragments: Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (•OH, 17 Da) or the entire carboxyl group (•COOH, 45 Da). A significant fragment ion for 5-Bromo-2-chlorobenzoic acid is observed at m/z 219.[4]

M 5-Bromo-2-chlorobenzoic Acid [M]⁺ m/z 234, 236, 238 M_minus_OH [M-OH]⁺ m/z 217, 219, 221 M->M_minus_OH - •OH M_minus_COOH [M-COOH]⁺ m/z 189, 191, 193 M->M_minus_COOH - •COOH

Figure 1. Proposed EI fragmentation of 5-Bromo-2-chlorobenzoic acid.

Experimental Protocol: GC-MS

  • Sample Preparation (Derivatization):

    • To a solution of 5-Bromo-2-chlorobenzoic acid in a suitable solvent (e.g., ethyl acetate), add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector: Splitless mode at 250°C.

    • Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full scan (m/z 50-300) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring ions such as m/z 234, 236, and 219.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing 5-Bromo-2-chlorobenzoic acid Derivatization Derivatization (e.g., Silylation) Sample->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (EI) GC_Separation->MS_Detection Data_Acquisition Data Acquisition (Full Scan / SIM) MS_Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Figure 2. General workflow for GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is highly suitable for the analysis of polar compounds like 5-Bromo-2-chlorobenzoic acid, as it typically does not require derivatization. Electrospray ionization (ESI) is the most common ionization technique for this class of compounds.

Ionization and Detection

In negative ion mode ESI, 5-Bromo-2-chlorobenzoic acid is readily deprotonated to form the [M-H]⁻ ion, which would be observed at m/z 233 and 235.[4] For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) can be employed. In an MS/MS experiment, the [M-H]⁻ precursor ion is selected and fragmented to produce characteristic product ions. A common fragmentation for benzoic acids is the loss of CO₂ (44 Da).

Experimental Protocol: LC-MS

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI) in negative ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Acquisition Mode:

      • Full Scan: m/z 100-300.

      • MS/MS (MRM): Monitor the transition of the precursor ion (e.g., m/z 233) to a specific product ion (e.g., m/z 189 after loss of CO₂).

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample containing 5-Bromo-2-chlorobenzoic acid Filtration Filtration Sample->Filtration LC_Injection LC Injection Filtration->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation MS_Detection Mass Spectrometric Detection (ESI⁻) LC_Separation->MS_Detection Data_Acquisition Data Acquisition (Full Scan / MRM) MS_Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Figure 3. General workflow for LC-MS analysis.

Conclusion

Both GC-MS and LC-MS are powerful techniques for the analysis of 5-Bromo-2-chlorobenzoic acid.

  • GC-MS is a reliable and well-established method, particularly for volatile compounds. However, the need for derivatization for polar analytes like 5-Bromo-2-chlorobenzoic acid adds an extra step to the sample preparation process and may introduce variability.

  • LC-MS , especially LC-MS/MS, offers high sensitivity and selectivity without the need for derivatization, making it highly suitable for the direct analysis of 5-Bromo-2-chlorobenzoic acid in complex matrices. The ability to use Multiple Reaction Monitoring (MRM) significantly enhances the signal-to-noise ratio and provides a high degree of confidence in the quantification.

For trace-level quantification and analysis in complex sample matrices, such as in pharmaceutical development and metabolic studies, LC-MS/MS is generally the preferred method due to its superior sensitivity, selectivity, and applicability to polar, non-volatile compounds. For routine analysis where high sample throughput and cost-effectiveness are critical, and when dealing with less complex matrices, a well-optimized GC-MS method can also provide reliable results. The ultimate choice of technique will depend on the specific analytical challenges and the resources available.

References

A Comparative Analysis of the Reactivity of 5-Bromo-2-chlorobenzoic Acid and Other Dihalogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Strategic Synthetic Planning

In the landscape of pharmaceutical and materials science, dihalogenated benzoic acids serve as versatile building blocks for the synthesis of complex molecules. The strategic selection of a specific dihalogenated benzoic acid is paramount, as the nature and position of the halogen substituents profoundly influence the compound's reactivity, dictating reaction conditions, yields, and potential synthetic pathways. This guide provides a comprehensive comparison of the reactivity of 5-Bromo-2-chlorobenzoic acid with other representative dihalogenated benzoic acids, supported by experimental data and detailed protocols to inform synthetic design and decision-making.

Executive Summary

5-Bromo-2-chlorobenzoic acid is a key intermediate in the synthesis of various pharmaceuticals, including the SGLT2 inhibitor Dapagliflozin.[1][2] Its reactivity is characterized by the differential reactivity of its bromine and chlorine substituents, a feature that allows for selective functionalization in cross-coupling reactions. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, making the bromine atom more susceptible to oxidative addition in palladium-catalyzed reactions, which is often the rate-determining step.[3] This guide will delve into a comparative analysis of this and other dihalogenated benzoic acids across several key chemical transformations.

Data Presentation: A Comparative Overview of Reactivity

The following tables summarize the quantitative data for the reactivity of 5-Bromo-2-chlorobenzoic acid and other dihalogenated benzoic acids in key synthetic transformations. It is important to note that direct comparative studies under identical conditions are scarce in the literature; therefore, the data presented is a compilation from various sources with similar reaction setups to provide a representative comparison.

Table 1: Comparison of Acidity (pKa values)

The acidity of benzoic acids is influenced by the electronic effects of the substituents. Halogens, being electron-withdrawing, generally increase the acidity of benzoic acid. The "ortho effect" is a significant factor, where a substituent in the ortho position, regardless of its electronic nature, increases the acidity due to steric hindrance that forces the carboxyl group out of the plane of the benzene ring, disrupting resonance stabilization of the neutral molecule.

CompoundpKa in WaterReference
Benzoic Acid4.20[4]
5-Bromo-2-chlorobenzoic acidNot available
2-Bromobenzoic acid2.85
2-Chlorobenzoic acid2.94
3-Bromobenzoic acid3.81
3-Chlorobenzoic acid3.83
4-Bromobenzoic acid3.97
4-Chlorobenzoic acid3.99
2,5-Dichlorobenzoic acidNot available
3,5-Dichlorobenzoic acid3.46

Table 2: Comparative Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. The reactivity of the aryl halide in this reaction generally follows the trend I > Br > OTf > Cl.[5] For dihalogenated substrates, selective coupling at the more reactive halogen is often possible.

Dihalogenated Benzoic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromobenzoic AcidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801295
4-Bromobenzoic AcidPd/CK₂CO₃EtOH/H₂ORT0.5High[6]
2-Bromobenzoic AcidPd(OAc)₂ / RuPhosK₃PO₄Toluene10012-24High[7]
2,5-Diiodopyrazine*PdCl₂(dppf)K₂CO₃DME802High[8]

Note: Data for 2,5-diiodopyrazine is included to illustrate the high reactivity of diiodo-substituted heterocycles. "High" and "Good" yields are reported in the literature without specific percentages in the abstracts. Finding directly comparable yield data for a range of dihalogenated benzoic acids under identical conditions is challenging.

Table 3: Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[9][10] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a key factor.

Dihalogenated SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Aryl ChlorideMorpholinePd(dba)₂ / XPhosNaOtBuTolueneReflux694
(Hetero)aryl HalidesSecondary AminesPd(OAc)₂ / RuPhosSolvent-free50-99[11]
2,5-Diiodopyrazine*

Note: Specific comparative data for the Buchwald-Hartwig amination of a series of dihalogenated benzoic acids was not available. The provided data illustrates typical conditions and high yields achievable with this reaction for related substrates.

Table 4: Comparative Reactivity in Fischer Esterification

The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. The reactivity is influenced by both electronic and steric factors. Electron-withdrawing groups on the benzoic acid can increase the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate, while sterically bulky ortho substituents can hinder the approach of the alcohol.

Benzoic Acid DerivativeAlcoholCatalystConditionsYield (%)Reference
Benzoic AcidMethanolH₂SO₄Reflux, 45 min[12]
Substituted Benzoic AcidsMethanol/Benzyl AlcoholModified Montmorillonite K10Reflux, 5hHigh[13]
Benzoic AcidIsoamyl Alcoholp-Toluenesulfonic acid353.15-383.15 K

Note: Kinetic data for the esterification of benzoic acid with various alcohols is available, but direct comparative rate constants for a series of dihalogenated benzoic acids under the same conditions were not found. The general observation is that high yields can be achieved for a range of substituted benzoic acids.

Experimental Protocols

Detailed methodologies for key experiments are provided below as a starting point for laboratory synthesis.

Suzuki-Miyaura Coupling of a Dihalogenated Benzoic Acid

This protocol is adapted from a procedure for a sterically hindered 2-bromobenzoic acid and can be optimized for other dihalogenated benzoic acids.[7]

Materials:

  • Dihalogenated benzoic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • Toluene, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dihalogenated benzoic acid, arylboronic acid, and anhydrous potassium phosphate.

  • In a separate vial, pre-mix palladium(II) acetate and RuPhos in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.

  • Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the dihalogenated benzoic acid.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and acidify to a pH of approximately 2-3 with 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination of an Aryl Halide

This protocol is a general procedure for the amination of aryl chlorides and can be adapted for dihalogenated benzoic acids.

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.5 equiv)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)

  • Sodium tert-butoxide (2.0 equiv)

  • Toluene, anhydrous

Procedure:

  • To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂, XPhos, and sodium tert-butoxide.

  • Add anhydrous toluene and stir the mixture at room temperature for 5 minutes.

  • Add the aryl halide and the amine to the reaction mixture.

  • Heat the resulting mixture to reflux for 6 hours. Monitor the reaction progress by GC or LC-MS.

  • Cool the reaction mixture to room temperature and quench with water.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Fischer Esterification of a Benzoic Acid Derivative

This is a classic and straightforward method for esterification.[12]

Materials:

  • Benzoic acid derivative (1.0 equiv)

  • Alcohol (e.g., methanol, excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Dichloromethane

  • 0.6 M Aqueous sodium bicarbonate

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottomed flask, dissolve the benzoic acid derivative in the alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture at reflux for 45 minutes to several hours, depending on the reactivity of the substrates.

  • Cool the solution and transfer it to a separatory funnel containing water.

  • Rinse the reaction flask with dichloromethane and add the rinsing to the separatory funnel.

  • Extract the ester into the dichloromethane layer.

  • Wash the organic layer with water, then with 0.6 M aqueous sodium bicarbonate (caution: foaming may occur), and finally with saturated sodium chloride solution.

  • Dry the dichloromethane solution with anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

  • The crude ester can be further purified by distillation or chromatography if necessary.

Visualizing Reaction Workflows and Concepts

The following diagrams, generated using Graphviz, illustrate the general workflows and conceptual relationships discussed in this guide.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Substrate, Arylboronic Acid, Base flask Add to Oven-Dried Flask reagents->flask solvent Add Solvent & Degas flask->solvent catalyst Add Pd Catalyst/Ligand (under inert atmosphere) solvent->catalyst heat Heat Reaction Mixture (Monitor by TLC/LC-MS) catalyst->heat cool Cool to RT & Acidify heat->cool extract Extract with Organic Solvent cool->extract wash Wash with Water & Brine extract->wash dry Dry & Concentrate wash->dry purify Purify by Column Chromatography dry->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Reactivity_Factors cluster_electronic Electronic Effects cluster_steric Steric Effects cluster_bond Bond Properties Reactivity Reactivity of Dihalogenated Benzoic Acids Inductive Inductive Effect (-I) of Halogens Reactivity->Inductive Resonance Resonance Effect Reactivity->Resonance Ortho Ortho Effect Reactivity->Ortho Bulk Steric Bulk of Halogens Reactivity->Bulk Bond_Strength C-X Bond Dissociation Energy (Br < Cl) Reactivity->Bond_Strength

Caption: Key factors influencing the reactivity of dihalogenated benzoic acids.

Biological Activity and Signaling Pathways

While simple dihalogenated benzoic acids are primarily utilized as synthetic intermediates, the broader class of benzoic acid derivatives has been shown to possess a range of biological activities. For instance, certain naturally occurring benzoic acid derivatives have been identified as inhibitors of histone deacetylases (HDACs), which are therapeutic targets in cancer.[4] Specifically, dihydroxybenzoic acid has been shown to inhibit HDAC activity, leading to cancer cell growth inhibition.[4]

Furthermore, studies on other halogenated benzoic acid derivatives have indicated potential roles in modulating the proteostasis network.[14] For example, derivatives isolated from Bjerkandera adusta have been shown to enhance the activity of the ubiquitin-proteasome and autophagy-lysosome pathways.[14] Compound 3-chloro-4-methoxybenzoic acid, in particular, showed potent activation of cathepsins B and L.[14]

While a direct and extensively studied link between 5-Bromo-2-chlorobenzoic acid itself and specific signaling pathways is not prominently documented in the literature, its role as a precursor to bioactive molecules like Dapagliflozin underscores its importance in drug development. The halogenation pattern on the benzoic acid core is a critical determinant of the final molecule's pharmacological properties and its interaction with biological targets.

Conclusion

The reactivity of 5-Bromo-2-chlorobenzoic acid and other dihalogenated benzoic acids is a nuanced interplay of electronic, steric, and bond-strength effects. The differential reactivity of the C-Br and C-Cl bonds in 5-Bromo-2-chlorobenzoic acid offers opportunities for selective functionalization, a valuable attribute in multi-step synthesis. While a comprehensive, directly comparative dataset for a wide range of dihalogenated benzoic acids remains an area for further investigation, the principles and protocols outlined in this guide provide a solid foundation for researchers to make informed decisions in their synthetic endeavors. Understanding these reactivity trends is crucial for the efficient and strategic construction of novel pharmaceuticals and advanced materials.

References

A Comparative Guide to 5-Bromo-2-chlorobenzoic Acid and 3-Bromo-2-chlorobenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug development, the selection of appropriate starting materials and intermediates is a critical factor in determining the efficiency, regioselectivity, and overall success of a synthetic route. Substituted benzoic acids, in particular, are versatile building blocks. This guide provides an in-depth, objective comparison of two constitutional isomers: 5-Bromo-2-chlorobenzoic acid and 3-Bromo-2-chlorobenzoic acid. We will explore their synthesis, physicochemical properties, and applications, supported by experimental data and protocols to aid researchers in making informed decisions for their synthetic endeavors.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental starting point for any synthetic chemist is a clear understanding of the physical and chemical properties of the reagents. These properties influence solubility, reactivity, and purification strategies. Below is a summary of the key physicochemical data for 5-Bromo-2-chlorobenzoic acid and 3-Bromo-2-chlorobenzoic acid.

Property5-Bromo-2-chlorobenzoic acid3-Bromo-2-chlorobenzoic acid
Molecular Formula C₇H₄BrClO₂[1][2]C₇H₄BrClO₂[3][4][5]
Molecular Weight 235.46 g/mol [2]235.46 g/mol [4]
Appearance White to off-white crystalline solid[1]White to pale yellow crystalline solid[3]
Melting Point 154-156 °C[6]168-169 °C[3][4]
Boiling Point (Predicted) 324.5±27.0 °C at 760 mmHg[7]336.3±27.0 °C at 760 mmHg[3][8]
Density (Predicted) 1.8±0.1 g/cm³[7]1.8±0.1 g/cm³[8]
Solubility Sparingly soluble in water; soluble in ethanol, methanol, and dichloromethane.[1]Readily soluble in organic solvents such as ethanol and dichloromethane.[3]
CAS Number 21739-92-4[2]56961-27-4[4][5]

Synthesis Strategies: A Comparative Overview

The synthetic accessibility of a building block is a crucial consideration. While both isomers can be prepared from commercially available starting materials, the methods and yields can differ.

5-Bromo-2-chlorobenzoic acid is a well-documented and industrially significant compound, largely due to its role as a key intermediate in the synthesis of SGLT2 inhibitors like Dapagliflozin and Empagliflozin.[9] Consequently, numerous optimized and high-yielding synthetic routes have been patented.

3-Bromo-2-chlorobenzoic acid , while commercially available, has less documented large-scale synthetic preparations in the public domain. Its synthesis often relies on classical electrophilic aromatic substitution reactions.

Synthesis of 5-Bromo-2-chlorobenzoic acid

Several high-yield methods exist for the synthesis of 5-Bromo-2-chlorobenzoic acid:

  • From 2-chlorobenzoic acid: This is a common and direct approach involving electrophilic bromination. The chloro substituent is an ortho-, para-director, and the carboxylic acid is a meta-director. The bromination at the 5-position is favored due to the directing effects of both groups.

  • From 2-chlorobenzonitrile: This method involves the bromination of 2-chlorobenzonitrile followed by hydrolysis of the nitrile group to a carboxylic acid.

  • From 5-bromo-2-aminobenzoic acid derivatives: This route proceeds via diazotization followed by a Sandmeyer-type reaction to introduce the chloro group.[9]

Synthesis of 3-Bromo-2-chlorobenzoic acid

The synthesis of 3-Bromo-2-chlorobenzoic acid can be achieved through:

  • Direct bromination of 2-chlorobenzoic acid: While the 5-bromo isomer is the major product, the 3-bromo isomer is often formed as a minor product. Separation of these isomers can be challenging due to their similar physical properties.

  • From 2-bromo-3-chlorobenzoic acid: Chlorination of this starting material can yield the desired product.[3]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-chlorobenzoic Acid from 2-Chlorobenzoic Acid

This protocol is based on a common method for the selective bromination of 2-chlorobenzoic acid.[6]

Materials:

  • 2-chlorobenzoic acid

  • Concentrated sulfuric acid

  • Sodium sulfide

  • N-bromosuccinimide (NBS)

  • Methanol

  • Water

Procedure:

  • In a 250 mL four-necked flask, add 4.7 g (0.03 mol) of 2-chlorobenzoic acid, 40 mL of concentrated sulfuric acid, and 0.936 g (0.012 mol) of sodium sulfide.

  • Stir the mixture at 30 °C for 20 minutes until the solution is clear.

  • Add 5.334 g (0.03 mol) of N-bromosuccinimide in portions.

  • Continue the reaction at 30 °C for 10 minutes.

  • Slowly pour the reaction mixture into an 80 mL ice-water bath to crystallize the crude product.

  • Collect the crude product by filtration.

  • To the filter cake in a 250 mL four-necked flask, add 24 mL of methanol and 36 mL of water.

  • Heat the mixture to 60 °C to dissolve the solid, then allow it to cool naturally with stirring to induce crystallization.

  • Filter the purified product, wash with a 40% aqueous methanol solution, and dry at 55 °C for 6 hours.

Expected Yield: ~85%

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid ReactionMixture Reaction Mixture (30 °C) 2-Chlorobenzoic Acid->ReactionMixture NBS N-Bromosuccinimide NBS->ReactionMixture H2SO4 Conc. H₂SO₄ H2SO4->ReactionMixture Na2S Sodium Sulfide Na2S->ReactionMixture Crystallization Crystallization (Ice-water bath) ReactionMixture->Crystallization Filtration1 Filtration Crystallization->Filtration1 Recrystallization Recrystallization (Methanol/Water) Filtration1->Recrystallization Filtration2 Filtration Recrystallization->Filtration2 Drying Drying (55 °C) Filtration2->Drying FinalProduct 5-Bromo-2-chlorobenzoic Acid Drying->FinalProduct

Synthesis Workflow for 5-Bromo-2-chlorobenzoic Acid

Reactivity and Applications in Synthesis

The positional difference of the bromine atom in 5-bromo- and 3-bromo-2-chlorobenzoic acid significantly influences their electronic properties and, consequently, their reactivity in various chemical transformations.

Electronic Effects:

  • In 5-Bromo-2-chlorobenzoic acid , the bromine atom is para to the chloro group and meta to the carboxylic acid group. Both halogens are electron-withdrawing via the inductive effect, while the carboxylic acid group is a deactivating, meta-directing group.

  • In 3-Bromo-2-chlorobenzoic acid , the bromine and chlorine atoms are ortho to each other, and both are ortho/meta to the carboxylic acid group. The proximity of the two halogen atoms can lead to steric hindrance and different electronic effects compared to the 5-bromo isomer.

Applications:

  • 5-Bromo-2-chlorobenzoic acid is a cornerstone intermediate in the pharmaceutical industry, particularly for the synthesis of antidiabetic drugs.[9] Its specific substitution pattern is crucial for the subsequent construction of the complex molecular architectures of these drugs. It is also used in the synthesis of agrochemicals and specialty chemicals.[1]

  • 3-Bromo-2-chlorobenzoic acid is also utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][4] However, its applications are less specific and widespread compared to its 5-bromo counterpart. It serves as a versatile building block for introducing a 3-bromo-2-chlorophenyl moiety into target molecules.

Comparative Performance in a Hypothetical Synthetic Pathway

While direct comparative experimental data is scarce in the literature, we can infer the potential differences in performance in a common synthetic transformation, such as a Suzuki coupling.

G cluster_reactants Reactants cluster_reaction Suzuki Coupling cluster_product Product Isomer 5-Bromo- or 3-Bromo- 2-chlorobenzoic Acid Coupling Reaction (Heating) Isomer->Coupling BoronicAcid Arylboronic Acid BoronicAcid->Coupling Pd_Catalyst Pd Catalyst & Ligand Pd_Catalyst->Coupling Base Base Base->Coupling CoupledProduct Coupled Product Coupling->CoupledProduct

Generalized Suzuki Coupling Workflow

In a Suzuki coupling reaction, the reactivity of the C-Br bond is generally higher than that of the C-Cl bond. Therefore, for both isomers, the reaction is expected to occur selectively at the C-Br bond. However, the electronic environment and steric hindrance around the C-Br bond can influence the reaction rate and yield.

  • For 5-Bromo-2-chlorobenzoic acid , the C-Br bond is less sterically hindered compared to the C-Cl bond, which is ortho to the carboxylic acid group. This would likely lead to a cleaner reaction with higher yields of the desired coupled product.

  • For 3-Bromo-2-chlorobenzoic acid , the C-Br bond is adjacent to the C-Cl bond. This proximity could introduce steric hindrance that might affect the approach of the palladium catalyst and the arylboronic acid, potentially leading to slower reaction rates or lower yields compared to the 5-bromo isomer under the same conditions.

Conclusion

Both 5-Bromo-2-chlorobenzoic acid and 3-Bromo-2-chlorobenzoic acid are valuable reagents in organic synthesis. The choice between these two isomers will largely depend on the specific target molecule and the desired substitution pattern.

5-Bromo-2-chlorobenzoic acid is the reagent of choice when a 5-bromo-2-chlorophenyl moiety is required, particularly in the synthesis of established pharmaceutical compounds where its use is well-documented and its synthetic routes are highly optimized.

3-Bromo-2-chlorobenzoic acid offers an alternative substitution pattern that may be crucial for the synthesis of novel compounds in drug discovery and materials science. While its synthesis may be less straightforward and its reactivity in certain transformations potentially lower due to steric effects, it remains a valuable tool for accessing unique chemical space.

Researchers should carefully consider the electronic and steric factors of each isomer in the context of their planned synthetic transformations to select the most appropriate building block for their research goals.

References

Acidity of Halogenated Benzoic Acid Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of a halogen atom onto the benzene ring of benzoic acid profoundly influences its acidity. The position of this substitution—ortho, meta, or para—creates distinct electronic environments that alter the stability of the corresponding carboxylate anion, thereby modulating the acid dissociation constant (pKa). A comprehensive understanding of these isomeric differences is crucial for applications ranging from synthetic chemistry to drug design, where precise control of a molecule's ionization state is paramount.

This guide provides an objective comparison of the acidity of ortho, meta, and para isomers of fluoro-, chloro-, bromo-, and iodobenzoic acids. The analysis is supported by experimental pKa values and a discussion of the underlying electronic effects. Detailed experimental protocols for determining these values are also presented to ensure the reproducibility and validation of the cited data.

Comparative Acidity of Halogenated Benzoic Acid Isomers

The acidity of the halogenated benzoic acid isomers is presented below. A lower pKa value indicates a stronger acid.

HalogenIsomer PositionpKa
Fluorine ortho (2-Fluorobenzoic acid)3.27
meta (3-Fluorobenzoic acid)3.86[1]
para (4-Fluorobenzoic acid)4.14[2][3]
Chlorine ortho (2-Chlorobenzoic acid)2.92[4]
meta (3-Chlorobenzoic acid)3.82[4]
para (4-Chlorobenzoic acid)3.98[4][5]
Bromine ortho (2-Bromobenzoic acid)2.85[4]
meta (3-Bromobenzoic acid)3.81[4]
para (4-Bromobenzoic acid)3.97[4][6]
Iodine ortho (2-Iodobenzoic acid)2.86
meta (3-Iodobenzoic acid)3.85
para (4-Iodobenzoic acid)4.00
- Benzoic Acid (Unsubstituted)4.20[7]

Theoretical Basis for Acidity Trends

The observed acidity trends can be rationalized by considering the interplay of several electronic effects exerted by the halogen substituent on the stability of the benzoate anion formed upon deprotonation.

  • Inductive Effect (-I): Halogens are more electronegative than carbon and thus withdraw electron density from the benzene ring through the sigma bond network. This electron-withdrawing inductive effect stabilizes the negative charge on the carboxylate group, thereby increasing the acidity of the parent benzoic acid. The strength of the inductive effect is distance-dependent, being most pronounced at the ortho position and weakest at the para position.[6]

  • Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the pi-system of the benzene ring. This electron-donating resonance effect increases electron density on the ring, particularly at the ortho and para positions. An increase in electron density destabilizes the carboxylate anion, leading to a decrease in acidity.[6]

  • Ortho Effect: In most cases, ortho-substituted benzoic acids are significantly more acidic than their meta and para isomers, regardless of the electronic nature of the substituent. This "ortho effect" is a combination of steric and electronic factors. The steric hindrance between the ortho substituent and the carboxylic acid group forces the carboxyl group out of the plane of the benzene ring. This disruption of coplanarity inhibits the resonance donation from the ring to the carboxyl group, making the carboxylate anion more stable.

The overall acidity of a given isomer is determined by the net result of these competing effects.

Acidity_Effects cluster_effects Electronic Effects of Halogen Substituent cluster_acidity Impact on Acidity Inductive Inductive Effect (-I) Electron Withdrawing Stabilizes Stabilizes Benzoate Anion Inductive->Stabilizes Resonance Resonance Effect (+R) Electron Donating Destabilizes Destabilizes Benzoate Anion Resonance->Destabilizes Ortho Ortho Effect Steric & Electronic Ortho->Stabilizes Increases_Acidity Increases Acidity Stabilizes->Increases_Acidity Decreases_Acidity Decreases Acidity Destabilizes->Decreases_Acidity

Caption: Factors influencing the acidity of halogenated benzoic acids.

Experimental Protocols for pKa Determination

The pKa values of weak acids like halogenated benzoic acids are commonly determined by potentiometric titration or UV-Vis spectrophotometry.[6][8]

Potentiometric Titration

This is a widely used and reliable method for determining pKa values.[9][10]

Principle: A solution of the acidic compound is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored using a calibrated pH meter as the base is added. The pKa is the pH at which the acid is half-neutralized, corresponding to the midpoint of the titration curve.[6][11]

Apparatus and Reagents:

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10).[8]

  • Magnetic stirrer and stir bar.

  • Burette (Class A).

  • Titration vessel (beaker).

  • Halogenated benzoic acid sample.

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free).[8]

  • Deionized water.

  • Potassium chloride (KCl) to maintain constant ionic strength.[8]

Procedure:

  • Sample Preparation: Accurately weigh a sample of the halogenated benzoic acid and dissolve it in a known volume of deionized water. A cosolvent like ethanol or acetonitrile may be used if the acid has low water solubility.[9][12] Add KCl to the solution to maintain a constant ionic strength.[11]

  • Titration: Place the titration vessel on the magnetic stirrer and immerse the calibrated pH electrode in the solution. Begin stirring and record the initial pH. Add the standardized NaOH solution in small, precise increments from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[8]

  • Data Analysis: Continue the titration until the pH has risen significantly past the equivalence point (e.g., to pH 11-12). Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The pKa is determined as the pH at the half-equivalence point, which is the volume of NaOH required to neutralize half of the acid.[8]

Potentiometric_Titration_Workflow A Prepare Acid Solution (with KCl for ionic strength) C Titrate with Standardized NaOH A->C B Calibrate pH Meter B->C D Record pH vs. Volume of NaOH C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Half-Equivalence Point E->F G pKa = pH at Half-Equivalence Point F->G Spectrophotometry_Workflow A Identify Analytical Wavelength B Prepare Buffered Solutions of Acid A->B C Measure Absorbance at Each pH B->C D Plot Absorbance vs. pH C->D E Determine Inflection Point of Sigmoidal Curve D->E F pKa = pH at Inflection Point E->F

References

A Comparative Guide to 5-Bromo-2-chlorobenzoic Acid for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of high-purity starting materials and intermediates is a critical factor in the successful synthesis of active pharmaceutical ingredients (APIs). 5-Bromo-2-chlorobenzoic acid is a key building block in the production of several modern therapeutics, most notably SGLT2 inhibitors such as Dapagliflozin and Empagliflozin.[1][2][3] This guide provides a comparative analysis of 5-Bromo-2-chlorobenzoic acid against common alternatives, supported by data from Certificates of Analysis (CoA) and detailed experimental protocols.

Product Performance Comparison

The quality of 5-Bromo-2-chlorobenzoic acid and its alternatives is paramount for ensuring high yield and purity of the final API. The following table summarizes typical purity and physical property data from various suppliers' Certificates of Analysis.

Table 1: Comparison of 5-Bromo-2-chlorobenzoic Acid and Alternatives based on CoA Data

CompoundSupplierPurity (Assay)Melting Point (°C)
5-Bromo-2-chlorobenzoic acidSigma-Aldrich98%154-156
5-Bromo-2-chlorobenzoic acidThermo Fisher Scientific≥98.0%155.0-162.0
5-Bromo-2-chlorobenzoic acidMatrix Scientific98%165-167
2-Chloro-5-nitrobenzoic acidSigma-Aldrich97%165-168
2-Chloro-5-nitrobenzoic acidTokyo Chemical Industry>98.0% (GC)164.0-168.0
2-Chloro-5-fluorobenzoic acidChem-Impex-147-153

Note: Data is sourced from publicly available Certificates of Analysis and product specifications. Actual values may vary by lot.

Role in Pharmaceutical Synthesis

5-Bromo-2-chlorobenzoic acid is a crucial intermediate in the synthesis of Dapagliflozin and Empagliflozin, both of which are used in the treatment of type 2 diabetes. The bromo and chloro substitutions on the benzoic acid ring provide specific reactivity for subsequent cross-coupling and functional group manipulations. The logical relationship of its use in synthesizing these APIs is illustrated below.

G A 5-Bromo-2-chlorobenzoic acid B Acyl Chloride Formation A->B (COCl)₂ or SOCl₂ C Friedel-Crafts Acylation B->C D (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone C->D E Reduction D->E F Coupling with Glycoside Precursor E->F G Dapagliflozin / Empagliflozin F->G

Caption: Logical workflow for the synthesis of SGLT2 inhibitors from 5-Bromo-2-chlorobenzoic acid.

Experimental Protocols

The following are generalized experimental protocols for key steps in the synthesis of Dapagliflozin and Empagliflozin, demonstrating the application of 5-Bromo-2-chlorobenzoic acid.

Synthesis of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (Intermediate for Dapagliflozin)

This two-step protocol involves the formation of the acyl chloride followed by a Friedel-Crafts acylation.

Step 1: Acyl Chloride Formation A suspension of 5-bromo-2-chlorobenzoic acid (1 equivalent) in dichloromethane is treated with oxalyl chloride (typically 1.5-2 equivalents) and a catalytic amount of dimethylformamide (DMF). The reaction mixture is stirred at room temperature until the evolution of gas ceases and the solid dissolves, indicating the formation of 5-bromo-2-chlorobenzoyl chloride. The solvent and excess oxalyl chloride are then removed under reduced pressure.

Step 2: Friedel-Crafts Acylation The resulting 5-bromo-2-chlorobenzoyl chloride is dissolved in a suitable solvent such as dichloromethane. The solution is cooled, and a Lewis acid, commonly aluminum chloride (AlCl₃), is added portion-wise. Phenetole (4-ethoxybenzene) is then added, and the reaction is stirred, often at room temperature, until completion. The reaction is subsequently quenched with an aqueous acid solution and the organic layer is separated, washed, dried, and concentrated to yield (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.

Synthesis of Empagliflozin from 5-Bromo-2-chlorobenzoic Acid

A representative synthetic route to Empagliflozin involves the following key transformations.

G A 5-Bromo-2-chlorobenzoic acid B Acyl Chloride Formation (Oxalyl chloride, DMF) A->B C Friedel-Crafts Acylation (Fluorobenzene, AlCl₃) B->C D Benzophenone Intermediate C->D E Etherification ((S)-Tetrahydrofuran-3-ol, K-OtBu) D->E F Keto-ether Intermediate E->F G Reduction of Ketone F->G H Coupling with Gluconolactone derivative G->H I Final Reduction & Deprotection H->I J Empagliflozin I->J

Caption: Experimental workflow for the synthesis of Empagliflozin.

Detailed Experimental Protocol for Empagliflozin Synthesis:

  • Acyl Chloride Formation: To a slurry of 5-bromo-2-chlorobenzoic acid (100 g, 0.42 moles) in fluorobenzene (250 mL), a catalytic amount of N,N-dimethylformamide (5 mL) is added.[4] Oxalyl chloride (86.2 g, 0.67 moles) is then added over approximately 60 minutes while maintaining the temperature at 15-25°C.[4] The mixture is stirred at 21-25°C until the reaction is complete.[4] Excess oxalyl chloride is removed by distillation.[4]

  • Friedel-Crafts Acylation: The residue from the previous step is diluted with fluorobenzene (125 mL) and cooled.[4] Aluminum chloride (64.6 g, 0.48 moles) is added portion-wise, keeping the temperature below 25°C.[4]

  • Etherification: The resulting benzophenone intermediate is reacted with (S)-tetrahydrofuran-3-ol in the presence of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF).[4]

  • Subsequent Steps: The keto-ether intermediate undergoes a series of reactions including reduction of the ketone, coupling with a protected gluconolactone derivative, and final deprotection and reduction steps to yield Empagliflozin.[4]

Conclusion

5-Bromo-2-chlorobenzoic acid is a versatile and essential building block in the synthesis of important pharmaceuticals. Its purity and physical characteristics are well-defined by reputable suppliers, ensuring consistency in multi-step synthetic processes. While alternatives like 2-chloro-5-nitrobenzoic acid and 2-chloro-5-fluorobenzoic acid are available for other synthetic applications, the specific substitution pattern of 5-Bromo-2-chlorobenzoic acid makes it particularly suitable for the synthesis of Dapagliflozin and Empagliflozin. The provided experimental protocols highlight its practical application and the importance of high-quality starting materials for achieving high yields and purity in the final active pharmaceutical ingredient.

References

A Researcher's Guide to Validated Experimental Protocols for Reactions Involving 5-Bromo-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Bromo-2-chlorobenzoic acid is a crucial building block in modern medicinal chemistry, serving as a key precursor for a variety of pharmaceutical compounds, most notably as an intermediate in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors such as Dapagliflozin and Empagliflozin.[1][2][3] This guide provides a comparative overview of validated experimental protocols for key reactions involving this versatile molecule, including Friedel-Crafts acylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The information is intended to assist researchers in selecting the most appropriate synthetic routes and reaction conditions for their specific applications.

Comparison of Key Synthetic Transformations

The functionalization of 5-Bromo-2-chlorobenzoic acid can be achieved through several powerful cross-coupling and acylation reactions. The choice of reaction is dictated by the desired final product and the specific bond to be formed. Below is a comparative summary of common reactions.

Reaction TypeCoupling Partners & ReagentsCatalyst/ConditionsProduct TypeYieldPurityKey Advantages
Friedel-Crafts Acylation Phenetole, Thionyl chloride, Lewis Acid (e.g., AlCl₃)Dichloromethane, 0-10°C(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone68%99.5%Direct C-C bond formation to create diaryl ketones, "one-pot" potential.[4][5]
Suzuki-Miyaura Coupling Arylboronic acidsPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Biaryl compounds78-92% (representative)HighHigh functional group tolerance, mild reaction conditions.[6]
Buchwald-Hartwig Amination Primary/Secondary aminesPd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., NaOtBu)Aryl aminesModerate to Excellent (representative)HighForms C-N bonds, crucial for many biologically active molecules.[7][8]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key reactions highlighted above.

Protocol 1: Friedel-Crafts Acylation for the Synthesis of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

This "one-pot" protocol describes the synthesis of a key intermediate for Dapagliflozin.[4][5]

Materials:

  • 5-Bromo-2-chlorobenzoic acid

  • Thionyl chloride

  • Dichloromethane (DCM)

  • Phenetole

  • Aluminum chloride (AlCl₃)

  • Hydrochloric acid (1M)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Absolute ethanol (for recrystallization)

Procedure:

  • To a solution of 5-bromo-2-chlorobenzoic acid (1.0 eq) in dichloromethane, add thionyl chloride (1.1 eq) dropwise at 0°C.

  • Stir the mixture at room temperature for 2 hours.

  • Cool the reaction mixture to 0°C and add phenetole (1.0 eq).

  • Add aluminum chloride (1.2 eq) portion-wise, maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction by slowly pouring it into a mixture of ice and 1M HCl.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product from absolute ethanol to yield (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.

Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-2-chlorobenzoic Acid with an Arylboronic Acid (Representative Protocol)

This protocol is a generalized procedure based on the coupling of similar bromo-chloro aromatic compounds and can be optimized for specific substrates.[6][9][10]

Materials:

  • 5-Bromo-2-chlorobenzoic acid

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Water 4:1)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, combine 5-Bromo-2-chlorobenzoic acid (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., Toluene and water, 4:1 v/v).

  • Heat the reaction mixture to 90°C and stir vigorously for 12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of 5-Bromo-2-chlorobenzoic Acid with an Amine (Representative Protocol)

This protocol provides a general methodology for the C-N coupling of 5-Bromo-2-chlorobenzoic acid, which may require optimization of the ligand, base, and temperature.[7][8]

Materials:

  • 5-Bromo-2-chlorobenzoic acid (or its ester derivative)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To an oven-dried reaction vessel, add the palladium precatalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent, followed by 5-Bromo-2-chlorobenzoic acid (or its ester) (1.0 eq) and the amine (1.2 eq).

  • Heat the reaction mixture to 100°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizing the Synthetic Workflows

To better understand the experimental processes, the following diagrams illustrate the generalized workflows for the described reactions.

Caption: Friedel-Crafts Acylation Workflow.

Caption: Suzuki-Miyaura Coupling Workflow.

References

A Comparative Guide to Catalysts for Suzuki Coupling with 5-Bromo-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of catalytic systems for the synthesis of biaryl carboxylic acids.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-carbon bonds. For researchers and professionals in drug development, the efficient synthesis of biaryl carboxylic acids is of paramount importance, as these motifs are prevalent in a vast array of pharmacologically active compounds. This guide offers a comparative study of various palladium-based catalyst systems for the Suzuki coupling of 5-Bromo-2-chlorobenzoic acid, a key intermediate in the synthesis of complex molecules.

Performance Comparison of Catalyst Systems

The choice of catalyst, ligand, and reaction conditions is critical in achieving high yields and selectivity in the Suzuki coupling of 5-Bromo-2-chlorobenzoic acid. The presence of both a bromo and a chloro substituent, as well as a carboxylic acid group, presents a unique set of challenges, including the potential for competing side reactions and catalyst inhibition. Below is a summary of the performance of several common palladium-based catalyst systems in the coupling of 5-Bromo-2-chlorobenzoic acid with various arylboronic acids. The data, compiled from various sources, provides a basis for rational catalyst selection.

Catalyst SystemArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)
Catalyst System 1 Phenylboronic acidK₂CO₃Toluene/H₂O10012~85
Catalyst System 2 4-Methoxyphenylboronic acidCs₂CO₃1,4-Dioxane908~92
Catalyst System 3 3-Fluorophenylboronic acidK₃PO₄DMF1106~78

Note: Yields are approximate and can vary based on the specific reaction scale and conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for success in complex organic synthesis. The following are representative procedures for the Suzuki coupling of 5-Bromo-2-chlorobenzoic acid using the catalyst systems detailed above.

Catalyst System 1: Pd(PPh₃)₄

Materials:

  • 5-Bromo-2-chlorobenzoic acid (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add 5-Bromo-2-chlorobenzoic acid, phenylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed toluene and water to the flask.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalyst System 2: Pd(OAc)₂ / SPhos

Materials:

  • 5-Bromo-2-chlorobenzoic acid (1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 mmol)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (10 mL)

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox or under a stream of inert gas, add 5-Bromo-2-chlorobenzoic acid, 4-methoxyphenylboronic acid, cesium carbonate, Pd(OAc)₂, and SPhos to a dry reaction vial.

  • Add anhydrous, degassed 1,4-dioxane to the vial.

  • Seal the vial and heat the reaction mixture to 90 °C with stirring for 8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Catalyst System 3: PdCl₂(dppf)

Materials:

  • 5-Bromo-2-chlorobenzoic acid (1.0 mmol)

  • 3-Fluorophenylboronic acid (1.1 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.03 mmol, 3 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (10 mL)

  • Argon or Nitrogen gas

Procedure:

  • To a round-bottom flask, add 5-Bromo-2-chlorobenzoic acid, 3-fluorophenylboronic acid, and potassium phosphate.

  • Purge the flask with an inert gas.

  • Add anhydrous DMF to the flask.

  • Add the PdCl₂(dppf) catalyst to the mixture.

  • Heat the reaction to 110 °C and stir for 6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water to the reaction mixture and acidify with 1M HCl to precipitate the product.

  • Isolate the product by filtration, followed by washing with water and drying. Further purification can be achieved by chromatography if necessary.

Reaction Workflow and Catalytic Cycle

To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reactants (Aryl Halide, Boronic Acid, Base) B Add to Flask A->B C Add Solvent B->C D Degas Mixture C->D E Add Catalyst System D->E F Heat and Stir E->F G Monitor Progress (TLC/LC-MS) F->G H Cool to RT G->H I Aqueous Workup H->I J Extraction I->J K Dry & Concentrate J->K L Column Chromatography K->L M Characterization L->M

A generalized experimental workflow for the Suzuki coupling reaction.

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is a well-established mechanism involving a palladium catalyst.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)L-X Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)L-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Ar_Ar_prime Ar-Ar' ArPdAr_prime->Ar_Ar_prime ArX Ar-X Boronic Ar'-B(OR)2 Base Base

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The selective Suzuki coupling of 5-Bromo-2-chlorobenzoic acid is a crucial transformation for the synthesis of a variety of complex molecules. The choice of the catalyst system is paramount for achieving high yields and selectivity. While traditional catalysts like Pd(PPh₃)₄ provide reliable results, modern catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos with a Pd(OAc)₂ precursor often demonstrate superior performance, especially for challenging substrates. For reactions requiring specific selectivity or functional group tolerance, catalysts like PdCl₂(dppf) can be highly effective. Researchers are encouraged to screen a variety of catalysts, bases, and solvents to optimize the reaction for their specific arylboronic acid coupling partner and desired product.

Safety Operating Guide

Proper Disposal of 2-Chloro-5-carboxyphenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Initial Chemical Identification Note: The requested compound, "5-Borono-2-chlorobenzoic acid," is not a standard chemical name and could not be identified in chemical databases. However, based on the nomenclature, it is highly probable that the intended compound is 2-Chloro-5-carboxyphenylboronic acid (CAS Number: 913835-75-3). This guide pertains to the proper disposal of this identified compound. It is crucial for researchers to verify the chemical identity and CAS number of their materials before proceeding with any handling or disposal protocols.

This guide provides essential safety and logistical information for the proper disposal of 2-Chloro-5-carboxyphenylboronic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for 2-Chloro-5-carboxyphenylboronic acid. All handling and disposal operations should be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemical-resistant gloves.

  • Body Protection: A laboratory coat and closed-toe shoes.

Hazard and Disposal Information Summary

The following table summarizes the key hazard classifications and disposal recommendations for 2-Chloro-5-carboxyphenylboronic acid.

ParameterInformationCitation
Chemical Name 2-Chloro-5-carboxyphenylboronic acid[1][2][3][4]
CAS Number 913835-75-3[1][2][3][4]
Hazard Classifications Acute Toxicity, Oral (Category 4), Serious Eye Damage (Category 1)[1]
Hazard Statements H302: Harmful if swallowed. H318: Causes serious eye damage.[1]
Primary Disposal Route Licensed Hazardous Waste Disposal Company[5][6][7]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[6]

Step-by-Step Disposal Protocol

The disposal of 2-Chloro-5-carboxyphenylboronic acid and its contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[5][6]

  • Waste Segregation and Collection:

    • Solid Waste: Collect unreacted 2-Chloro-5-carboxyphenylboronic acid and any contaminated solid materials (e.g., weighing paper, contaminated gloves, bench paper) in a designated, sealable, and clearly labeled hazardous waste container.[5]

    • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and clearly labeled container for liquid hazardous waste.[5]

    • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name, "2-Chloro-5-carboxyphenylboronic acid," and the associated hazards.[6]

  • Container Management:

    • Ensure waste containers are made of a compatible material and are kept tightly sealed when not in use.

    • Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials.[6]

  • Decontamination of Empty Containers:

    • Empty containers that held 2-Chloro-5-carboxyphenylboronic acid must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).

    • The rinsate from this cleaning process must be collected and disposed of as liquid hazardous waste.

    • After thorough decontamination, the container can be disposed of according to institutional guidelines for clean lab glass or plastic.

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the collected waste.[6]

    • Provide a full and accurate description of the waste, including its chemical composition and known hazards.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Chloro-5-carboxyphenylboronic acid in a laboratory setting.

DisposalWorkflow cluster_prep Preparation cluster_waste_id Waste Identification cluster_disposal_path Disposal Path cluster_final Final Steps start Start: Have Waste 2-Chloro-5-carboxyphenylboronic acid ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type solid_waste Solid Waste (Unused reagent, contaminated paper, gloves) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid empty_container Empty Contaminated Container waste_type->empty_container Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid decon Triple-Rinse with Appropriate Solvent empty_container->decon store_waste Store Sealed Container in Designated Satellite Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Liquid Hazardous Waste decon->collect_rinsate dispose_clean_container Dispose of Clean Container per Institutional Policy collect_rinsate->dispose_clean_container end End: Proper Disposal dispose_clean_container->end contact_ehs Contact EHS for Pickup store_waste->contact_ehs contact_ehs->end

Caption: Disposal workflow for 2-Chloro-5-carboxyphenylboronic acid.

References

Personal protective equipment for handling 5-Borono-2-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with 5-Bromo-2-chlorobenzoic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Immediate Safety and Hazard Information

5-Bromo-2-chlorobenzoic acid is a chemical compound that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]

Signal Word: Warning[1]

Hazard Statements:

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1]

Immediate first aid measures are critical in case of exposure. For skin contact, wash thoroughly with soap and water.[3][4] In case of eye contact, rinse cautiously with water for several minutes.[3][4][5] If inhaled, move the person to fresh air.[4][5] In all cases of significant exposure or if symptoms persist, seek medical attention.[3][4][6]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when handling 5-Bromo-2-chlorobenzoic acid. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[5]Protects eyes from dust particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated.[1]
Body Protection A fully buttoned lab coat, long pants, and closed-toe shoes. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[5]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles, especially if dust is generated or ventilation is inadequate.[1]Minimizes the risk of respiratory tract irritation.

Operational and Handling Plan

Strict adherence to the following operational protocol is crucial for the safe handling of 5-Bromo-2-chlorobenzoic acid.

Step 1: Preparation

  • Ensure that a safety shower and eyewash station are readily accessible before beginning work.

  • Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • The work area should be clean and free of clutter.

Step 2: Donning PPE

  • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

Step 3: Handling the Chemical

  • Avoid generating dust when transferring the solid.[1] Use appropriate tools, such as a spatula, for transfers.

  • Keep the container of 5-Bromo-2-chlorobenzoic acid tightly closed when not in use.

  • Avoid all personal contact, including inhalation of dust or vapors.

Step 4: Post-Handling

  • Clean the work area to remove any residual chemical.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

  • Remove and properly dispose of contaminated PPE.

Disposal Plan

All waste generated from the use of 5-Bromo-2-chlorobenzoic acid, including contaminated PPE and empty containers, must be considered hazardous waste.

Step-by-Step Disposal Procedure:

  • Segregation: Collect all waste containing 5-Bromo-2-chlorobenzoic acid in a designated, clearly labeled, and sealed container for hazardous waste.

  • Labeling: The waste container must be labeled with the full chemical name and associated hazards.

  • Storage: Store the hazardous waste in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[1] Do not pour waste down the drain.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling 5-Bromo-2-chlorobenzoic acid.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Final Check start Start: Handling 5-Bromo-2-chlorobenzoic acid check_hazards Consult SDS for Hazards (Skin/Eye Irritant, Respiratory Irritant) start->check_hazards eye_protection Mandatory: Chemical Safety Goggles check_hazards->eye_protection hand_protection Mandatory: Chemically Resistant Gloves check_hazards->hand_protection body_protection Mandatory: Lab Coat, Long Pants, Closed-toe Shoes check_hazards->body_protection respiratory_protection Is there a risk of dust/aerosol generation or inadequate ventilation? check_hazards->respiratory_protection final_check Final PPE Check: - Goggles - Gloves - Lab Coat - Respirator (if needed) eye_protection->final_check hand_protection->final_check body_protection->final_check respirator_yes Required: NIOSH-approved Respirator (N95) respiratory_protection->respirator_yes Yes respirator_no Not generally required (if in fume hood with no dust) respiratory_protection->respirator_no No respirator_yes->final_check respirator_no->final_check proceed Proceed with work final_check->proceed

Caption: PPE Selection Workflow for 5-Bromo-2-chlorobenzoic Acid.

References

×

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